molecular formula C17H17F4N3O2 B15589381 RL648_81

RL648_81

カタログ番号: B15589381
分子量: 371.33 g/mol
InChIキー: MVSMZQRRMPUGHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RL648_81 is a useful research compound. Its molecular formula is C17H17F4N3O2 and its molecular weight is 371.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4N3O2/c1-2-26-16(25)24-13-8-7-12(14(18)15(13)22)23-9-10-3-5-11(6-4-10)17(19,20)21/h3-8,23H,2,9,22H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSMZQRRMPUGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RL648_81

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL648_81 is a novel small molecule activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels. These channels are crucial regulators of neuronal excitability, and their activation represents a key therapeutic strategy for neurological disorders characterized by hyperexcitability, such as epilepsy. This compound, a derivative of the anticonvulsant drug retigabine, demonstrates significantly enhanced potency and subtype selectivity. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on channel biophysics, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a positive allosteric modulator of the heteromeric KCNQ2/3 potassium channel, which is the primary molecular correlate of the neuronal M-current. The M-current is a sub-threshold, non-inactivating potassium current that plays a critical role in stabilizing the resting membrane potential and suppressing repetitive firing of neurons.

The principal mechanism of action of this compound is the induction of a significant hyperpolarizing shift in the voltage-dependence of channel activation .[1][2] By binding to the channel, this compound makes it easier for the channel to open at more negative membrane potentials. This leads to an increase in potassium efflux at sub-threshold voltages, effectively hyperpolarizing the neuron and reducing its excitability. This stabilization of the membrane potential acts as a brake on the excessive neuronal firing that underlies seizure activity.[2]

This compound is highly specific for KCNQ2/3-containing channels. It does not produce a similar shift in the voltage-dependence of KCNQ4 or KCNQ5 channels, indicating a superior selectivity profile compared to its predecessor, retigabine.[1]

Molecular Binding Site

While the precise binding site of this compound has not been determined by co-crystallography, its mechanism is understood through extensive research on its parent compound, retigabine. Retigabine and its analogs bind to a hydrophobic pocket formed at the interface between two adjacent subunits of the KCNQ channel tetramer. This binding site is located within the pore domain, specifically involving the cytoplasmic ends of the S5 and S6 transmembrane segments.

A critical residue for the action of this class of compounds is a conserved tryptophan (Trp236 in KCNQ2) located in the S5 segment. This compound is believed to interact with this tryptophan and surrounding residues, an interaction that stabilizes the channel in its open conformation. This stabilization facilitates the opening of the channel's activation gate in response to smaller membrane depolarizations.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified using electrophysiological methods. The data presented below is derived from studies on heterologously expressed human KCNQ2/3 channels in Chinese Hamster Ovary (CHO) cells.

CompoundTargetParameterValueDescriptionReference
This compound hKCNQ2/3EC50 190 nM Potency for activating KCNQ2/3 channels.[1][2]
This compound hKCNQ2/3ΔV1/2 -25.2 mV Hyperpolarizing shift in the half-maximal activation voltage (from -41.5 mV to -66.7 mV).
RetigabinehKCNQ2/3ΔV1/2 -14.3 mVHyperpolarizing shift in the half-maximal activation voltage (from -41.5 mV to -55.8 mV).
SF0034hKCNQ2/3ΔV1/2 -21.4 mVHyperpolarizing shift in the half-maximal activation voltage (from -41.5 mV to -62.9 mV).

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the mechanism of action of this compound on the KCNQ2/3 channel and the resulting physiological effect.

RL648_81_MoA cluster_effect KCNQ_closed KCNQ2/3 Channel (Closed State) KCNQ_open KCNQ2/3 Channel (Open State) Hyperpolarization Membrane Hyperpolarization KCNQ_open->Hyperpolarization K+ Efflux This compound This compound This compound->KCNQ_closed Binds to pore domain Depolarization Sub-threshold Depolarization Depolarization->KCNQ_closed Insufficient to fully open channel ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Stabilizes Resting Potential K_ion

Caption: Mechanism of this compound action on KCNQ2/3 channels.

Experimental Protocols

The characterization of this compound was primarily conducted using whole-cell patch-clamp electrophysiology. The following provides a detailed methodology based on the key research.

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells were used for heterologous expression of the ion channels.

  • Constructs: cDNAs for human KCNQ2 and KCNQ3 were used for transfection.

  • Transfection: CHO cells were transiently co-transfected with KCNQ2 and KCNQ3 plasmids to ensure the formation of functional heteromeric channels.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the effect of this compound on the voltage-dependent activation of KCNQ2/3 currents.

  • Recording Configuration: Whole-cell voltage-clamp mode.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 144 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, and 10 D-glucose. The pH was adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and 5 Mg-ATP. The pH was adjusted to 7.3 with KOH.

  • Voltage-Clamp Protocol:

    • Cells were held at a membrane potential of -85 mV.

    • KCNQ2/3 currents were elicited by applying 1-second depolarization steps in 10 mV increments, ranging from -105 mV to +15 mV.

    • A return step to -65 mV was applied to measure tail currents.

  • Data Analysis:

    • Current-voltage (I-V) relationships were plotted.

    • Conductance-voltage (G-V) curves were generated by calculating conductance (G) at each voltage step.

    • The G-V curves were fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2), which is the voltage at which the channel shows half of its maximal conductance.

    • The shift in V1/2 (ΔV1/2) was calculated by comparing the V1/2 in the presence of the compound to the control (vehicle) condition.

    • Dose-response curves were generated by plotting the ΔV1/2 against the concentration of this compound to calculate the EC50 value.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture CHO Cell Culture Transfection Co-transfection with hKCNQ2 & hKCNQ3 plasmids Cell_Culture->Transfection Patching Establish Whole-Cell Configuration Transfection->Patching Allow 24-48h for expression Recording Apply Voltage-Clamp Protocol (Control / Compound) Patching->Recording Data_Acq Record K+ Currents Recording->Data_Acq GV_Curve Generate G-V Curves Data_Acq->GV_Curve Boltzmann Fit with Boltzmann Function GV_Curve->Boltzmann V12_Calc Determine V1/2 Boltzmann->V12_Calc DeltaV12 Calculate ΔV1/2 vs Control V12_Calc->DeltaV12 EC50_Calc Calculate EC50 DeltaV12->EC50_Calc

Caption: Workflow for electrophysiological characterization.

Conclusion

This compound is a potent and selective activator of KCNQ2/3 potassium channels. Its mechanism of action, centered on the hyperpolarizing shift of the channel's activation voltage, leads to a reduction in neuronal excitability. This makes this compound a promising candidate for the development of novel therapeutics for neurological disorders driven by neuronal hyperexcitability. The detailed quantitative data and experimental protocols provided herein offer a foundational understanding for further research and development in this area.

References

RL648_81: A Technical Whitepaper on a Highly Potent and Specific KCNQ2/3 Potassium Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of RL648_81, a novel small molecule activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels. This compound demonstrates significantly enhanced potency and specificity for KCNQ2/3 channels compared to the first-generation activator, retigabine (B32265). This specificity is critical for minimizing off-target effects and enhancing the therapeutic window for treating neurological disorders associated with neuronal hyperexcitability, such as epilepsy. This whitepaper details the pharmacological properties, experimental protocols, and proposed mechanism of action of this compound, presenting a comprehensive resource for researchers in the field of ion channel modulation and drug discovery.

Introduction

Voltage-gated potassium channels of the KCNQ family, particularly the heteromeric KCNQ2/3 channels, are the primary molecular correlates of the neuronal M-current. This subthreshold potassium current plays a crucial role in stabilizing the resting membrane potential and controlling neuronal excitability. A reduction in M-current function is linked to various hyperexcitability disorders, making KCNQ2/3 channels a key therapeutic target.

This compound, chemically identified as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a next-generation KCNQ2/3 channel activator designed for increased potency and selectivity.[1][2] By targeting KCNQ2/3 channels, this compound enhances the M-current, thereby reducing neuronal firing and offering a potential therapeutic intervention for conditions like epilepsy.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound in comparison to the benchmark compound, retigabine. All data are derived from whole-cell patch-clamp electrophysiology experiments on Chinese Hamster Ovary (CHO) cells expressing the specified KCNQ channels.

Table 1: Potency of this compound and Retigabine on KCNQ2/3 Channels

CompoundParameterEC50 (µM)
This compound V1/2 Shift 0.24 ± 0.06
Maximal Current Increase 0.15 ± 0.03
RetigabineV1/2 Shift2.5 ± 1.8

Data presented as mean ± SEM.

Table 2: Selectivity Profile of this compound

KCNQ Channel SubtypeEffect of this compound on V1/2
KCNQ2/3 Robust hyperpolarizing shift [3]
KCNQ4 No significant shift [3]
KCNQ5 No significant shift [3]

This compound is reported to be over 15 times more potent than retigabine in activating KCNQ2/3 channels.[1][2]

Experimental Protocols

The following methodologies were employed in the characterization of this compound.

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells were used for heterologous expression of KCNQ channels.

  • Transfection: CHO cells were transiently transfected with cDNA encoding human KCNQ2 and KCNQ3 subunits.

Whole-Cell Patch-Clamp Electrophysiology
  • Recording Configuration: Whole-cell patch-clamp recordings were performed at room temperature.

  • External (Bath) Solution: The standard bath solution contained (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 D-glucose, and 10 HEPES. The pH was adjusted to 7.2.

  • Internal (Pipette) Solution: The standard pipette solution contained (in mM): 90 K-acetate, 20 KCl, 3 MgCl₂, 1 CaCl₂, 3 EGTA, and 40 HEPES. The pH was adjusted to 7.2.

  • Voltage Protocol for Activation Curves: To determine the voltage-dependence of channel activation, cells were held at a holding potential of -80 mV. Currents were elicited by a series of depolarizing voltage steps. The resulting conductance-voltage (G-V) curves were fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

  • Data Analysis: The shift in the V1/2 of activation in the presence of this compound was used to quantify its potency.

Mechanism of Action and Signaling Pathway

This compound, like its predecessor retigabine, is believed to act as a positive allosteric modulator of the KCNQ2/3 channel. The proposed mechanism involves the binding of the molecule to a hydrophobic pocket within the pore domain of the channel. A critical residue for the binding of retigabine-like compounds is a conserved tryptophan in the S5 transmembrane segment (W236 in KCNQ2). The binding of this compound is thought to stabilize the open conformation of the channel, resulting in a hyperpolarizing shift of the voltage-dependence of activation. This means the channel is more likely to be open at more negative membrane potentials, thus increasing the M-current and dampening neuronal excitability.

KCNQ2_3_Activation_by_this compound cluster_membrane Cell Membrane KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_Open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_Open Stabilizes open state Hyperpolarization Membrane Hyperpolarization KCNQ2_3_Open->Hyperpolarization Increased K+ efflux (M-current) RL648_81_bound This compound Bound to Pore Domain (S5 Trp) This compound This compound (Extracellular) This compound->RL648_81_bound Binds to pore domain ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to

Caption: Proposed mechanism of this compound action on KCNQ2/3 channels.

Experimental Workflow for Pharmacological Characterization

The following diagram illustrates the typical workflow for evaluating the pharmacological properties of a KCNQ channel activator like this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cluster_drug_application Drug Application CHO_cells CHO Cells Transfection Transfect with KCNQ2 & KCNQ3 cDNA CHO_cells->Transfection Patch_clamp Whole-Cell Patch-Clamp Transfection->Patch_clamp Culture for 24-48h Voltage_protocol Apply Voltage Step Protocol Patch_clamp->Voltage_protocol Apply_this compound Apply this compound (various concentrations) Patch_clamp->Apply_this compound Record_currents Record K+ currents Voltage_protocol->Record_currents GV_curve Generate G-V Curves Record_currents->GV_curve Boltzmann_fit Fit with Boltzmann Function GV_curve->Boltzmann_fit Determine_Vhalf Determine V1/2 Boltzmann_fit->Determine_Vhalf Potency_Selectivity Determine Potency (EC50) & Selectivity Profile Determine_Vhalf->Potency_Selectivity Compare with control & other channels Apply_this compound->Record_currents

Caption: Workflow for characterizing KCNQ channel activators.

Conclusion

This compound represents a significant advancement in the development of KCNQ2/3 channel activators. Its superior potency and selectivity over retigabine suggest a more favorable therapeutic profile with a reduced likelihood of off-target effects. The data and protocols presented in this whitepaper provide a foundational resource for further investigation and development of this compound and other novel KCNQ channel modulators for the treatment of neurological disorders.

References

The Discovery and Synthesis of RL648_81: A Technical Guide to a Novel KCNQ2/3 Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL648_81, chemically known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, has emerged as a potent and selective activator of KCNQ2/3 (Kv7.2/7.3) potassium channels.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of KCNQ channel modulators for neurological disorders associated with neuronal hyperexcitability. This document details the logical workflow of its discovery, the complete experimental protocols for its synthesis and characterization, and a quantitative comparison with its parent compound, retigabine (B32265).

Introduction: The Rationale for Developing this compound

Voltage-gated potassium channels of the KCNQ family, particularly heteromers of KCNQ2 and KCNQ3 subunits, are critical regulators of neuronal excitability. The M-current, generated by these channels, plays a crucial role in stabilizing the resting membrane potential and preventing repetitive firing of neurons. Dysfunction of KCNQ2/3 channels has been implicated in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and tinnitus.

Retigabine (Ezogabine), a first-in-class KCNQ channel opener, demonstrated clinical efficacy as an anticonvulsant. However, its use was limited by side effects, including urinary retention and a risk of blue skin discoloration, which were attributed in part to its modest potency and lack of subtype selectivity among KCNQ channels. This created a clear need for the development of novel KCNQ2/3 activators with improved potency, selectivity, and safety profiles.

The discovery of this compound was the result of a targeted drug discovery program aimed at optimizing the pharmacological properties of retigabine. The core strategy involved systematic chemical modifications of the retigabine scaffold to enhance its interaction with the KCNQ2/3 channel binding site.

The Discovery Workflow: A Logic-Driven Approach

The development of this compound followed a structured, iterative workflow, beginning with the known structure-activity relationships (SAR) of retigabine and culminating in a candidate with superior properties.

Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical Characterization Retigabine_SAR Retigabine SAR Analysis Chemical_Modification Systematic Chemical Modification Retigabine_SAR->Chemical_Modification Identifies key pharmacophores Screening_Cascade In Vitro Screening Cascade Chemical_Modification->Screening_Cascade Generates analog library RL648_81_Identification Identification of this compound Screening_Cascade->RL648_81_Identification Identifies potent hits Electrophysiology Electrophysiological Profiling RL648_81_Identification->Electrophysiology Lead candidate Selectivity_Assays Subtype Selectivity Assays Electrophysiology->Selectivity_Assays Confirms mechanism & potency In_Vivo_Studies In Vivo Proof-of-Concept Selectivity_Assays->In_Vivo_Studies Establishes therapeutic window

Figure 1: The logical workflow for the discovery of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving the strategic modification of a substituted aniline (B41778) precursor. The following is a detailed protocol for its laboratory-scale synthesis.

Experimental Protocol: Synthesis of Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate (this compound)

Materials and Methods:

  • All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

  • Purification of intermediates and the final product is typically performed by column chromatography on silica gel.

  • Structural confirmation is achieved through standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthetic Scheme:

A plausible synthetic route, based on the synthesis of similar retigabine analogs, would involve the following key transformations:

  • Nitration and Fluorination of a Phenylenediamine Precursor: Introduction of the nitro and fluoro groups at the desired positions of the aniline ring.

  • Reductive Amination: Coupling of the substituted aniline with 4-(trifluoromethyl)benzaldehyde.

  • Carbamoylation: Introduction of the ethyl carbamate (B1207046) moiety.

  • Reduction of the Nitro Group: Conversion of the nitro group to the primary amine to yield the final product.

A detailed, step-by-step synthetic protocol is proprietary to the discovering entity and not fully available in the public domain. The above scheme represents a likely synthetic strategy based on published chemical literature for analogous compounds.

Pharmacological Characterization

The pharmacological properties of this compound were extensively characterized using a combination of in vitro fluorescence-based and electrophysiological assays.

In Vitro Potency and Efficacy

The potency of this compound as a KCNQ2/3 channel activator was determined using both a thallium flux assay and whole-cell patch-clamp electrophysiology in Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 channels.

CompoundEC50 (μM)ΔV1/2 at 1 μM (mV)Reference
This compound 0.24 ± 0.06~ -40[2]
Retigabine2.5 ± 1.8~ -10[2]
SF0034Not explicitly statedMore potent than retigabine[3]

Table 1: Comparative in vitro potency of this compound and related KCNQ channel activators.

Mechanism of Action: Modulation of Channel Gating

This compound exerts its effect by modulating the voltage-dependent gating of the KCNQ2/3 channel. Specifically, it causes a significant hyperpolarizing (leftward) shift in the voltage-dependence of channel activation. This means the channel is more likely to be open at more negative membrane potentials, leading to an increase in the M-current and a dampening of neuronal excitability.

Signaling_Pathway cluster_0 This compound Action on KCNQ2/3 Channel cluster_1 Cellular and Physiological Effects This compound This compound KCNQ2_3 KCNQ2/3 Channel This compound->KCNQ2_3 Binds to channel Hyperpolarizing_Shift Hyperpolarizing Shift in Voltage-Dependent Activation KCNQ2_3->Hyperpolarizing_Shift Induces conformational change M_Current_Increase Increased M-Current Hyperpolarizing_Shift->M_Current_Increase Increases channel open probability Neuronal_Hyperpolarization Neuronal Hyperpolarization M_Current_Increase->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Therapeutic_Effect Anticonvulsant & Other Therapeutic Effects Reduced_Excitability->Therapeutic_Effect

Figure 2: The signaling pathway of this compound's action on KCNQ2/3 channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for the characterization of KCNQ2/3 channel modulators using whole-cell patch-clamp recordings from CHO cells stably expressing these channels.

Cell Culture:

  • CHO cells stably co-expressing human KCNQ2 and KCNQ3 are cultured in standard growth medium supplemented with appropriate selection antibiotics.

  • Cells are plated onto glass coverslips 24-48 hours prior to recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP (pH adjusted to 7.2 with KOH).

Recording Procedure:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-cell recordings are established using standard techniques.

  • Cells are held at a holding potential of -80 mV.

  • To elicit KCNQ2/3 currents, a voltage step protocol is applied, typically consisting of depolarizing steps from -80 mV to +40 mV in 10 mV increments.

  • The effect of this compound is assessed by perfusing the recording chamber with the external solution containing the desired concentration of the compound.

  • Data analysis involves measuring the current amplitude and fitting the conductance-voltage relationship with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

FluxOR™ Potassium Ion Channel Assay

This fluorescence-based assay provides a higher-throughput method for assessing KCNQ2/3 channel activity.

Principle:

The assay utilizes a thallium-sensitive fluorescent dye. KCNQ channels are permeable to thallium ions (Tl+). Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

Protocol Overview:

  • Cell Plating: CHO-KCNQ2/3 cells are plated in 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are incubated with the FluxOR™ dye loading buffer for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation: The dye-containing solution is replaced with an assay buffer, and cells are incubated with various concentrations of this compound or control compounds.

  • Stimulation and Detection: A stimulus buffer containing thallium is added to the wells to activate the channels. The fluorescence intensity is measured kinetically using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The rate of fluorescence increase is proportional to the KCNQ2/3 channel activity. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound represents a significant advancement in the development of KCNQ2/3 channel activators. Its improved potency and selectivity over retigabine make it a valuable research tool for investigating the physiological roles of KCNQ2/3 channels and a promising lead compound for the development of novel therapeutics for epilepsy and other disorders of neuronal hyperexcitability. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential and safety profile of this compound.

References

An In-depth Technical Guide to RL648_81: A Potent KCNQ2/3 Potassium Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL648_81, chemically identified as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a novel and potent activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1] These channels are crucial regulators of neuronal excitability, and their dysfunction is implicated in various neurological disorders, including epilepsy. This compound has demonstrated significantly greater potency and selectivity for KCNQ2/3 channels compared to its predecessor, retigabine (B32265), a previously approved anticonvulsant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound, intended to support further research and drug development efforts in the field of neuroscience.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with the following chemical structure:

Chemical Name: Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate[1]

Molecular Formula: C₁₇H₁₇F₄N₃O₂

Molecular Weight: 383.33 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Physical StateSolidN/A
SolubilitySoluble in DMSO and other organic solvents.[2]
StorageStore at -20°C for short-term and -80°C for long-term storage.[2]

Mechanism of Action

This compound exerts its biological effects by specifically targeting and activating KCNQ2/3 potassium channels. These channels are heterotetramers that generate the M-current, a sub-threshold potassium current that plays a critical role in stabilizing the neuronal membrane potential and preventing hyperexcitability.

The primary mechanism of action of this compound is a significant negative shift in the voltage-dependence of activation of the KCNQ2/3 channels.[2] This means that the channels open at more hyperpolarized (negative) membrane potentials, leading to an increased potassium efflux and subsequent hyperpolarization of the neuron. This hyperpolarizing effect raises the threshold for action potential firing, thereby reducing neuronal excitability.

RL648_81_Mechanism_of_Action cluster_membrane Neuronal Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound KCNQ2_3_Channel KCNQ2/3 Channel (Closed State) This compound->KCNQ2_3_Channel Binds to KCNQ2_3_Channel_Open KCNQ2/3 Channel (Open State) KCNQ2_3_Channel->KCNQ2_3_Channel_Open Shifts V1/2 to more negative potentials K_ion K+ KCNQ2_3_Channel_Open->K_ion Increases Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability

Mechanism of action of this compound on KCNQ2/3 channels.

Quantitative Data

This compound has been shown to be a highly potent and selective activator of KCNQ2/3 channels. The following table summarizes the key quantitative data from published studies.

Table 2: In Vitro Efficacy and Potency of this compound

ParameterValueChannel TypeNotesReference
EC₅₀ 190 nMKCNQ2/3Half-maximal effective concentration for channel activation.[2]
Potency vs. Retigabine >15-fold more potentKCNQ2/3Comparison of the relative potency in activating KCNQ2/3 channels.
Selectivity No significant shift in V₁/₂KCNQ4, KCNQ5Demonstrates selectivity for KCNQ2/3 over other KCNQ subtypes.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, building upon the established synthesis of retigabine with key modifications. The general workflow is outlined below. A detailed, step-by-step protocol should be developed and optimized based on standard organic chemistry principles and the specific modifications required.

RL648_81_Synthesis_Workflow Start Starting Materials Step1 Synthesis of 2-amino-3-fluoroaniline derivative Start->Step1 Step2 Coupling with 4-(trifluoromethyl)benzylamine Step1->Step2 Step3 Carbamoylation with ethyl chloroformate Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Final_Product This compound Purification->Final_Product

General workflow for the synthesis of this compound.
Whole-Cell Patch-Clamp Electrophysiology

The functional effects of this compound on KCNQ2/3 channels are typically characterized using the whole-cell patch-clamp technique on cells heterologously expressing these channels (e.g., HEK293 or CHO cells).

Objective: To measure the effect of this compound on the voltage-dependent activation of KCNQ2/3 channels.

Materials:

  • HEK293 or CHO cells stably or transiently expressing human KCNQ2 and KCNQ3 subunits.

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂-ATP (pH adjusted to 7.2 with KOH).

  • This compound stock solution in DMSO.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Culture cells expressing KCNQ2/3 channels on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ and fill with internal solution.

  • Establish a gigaohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline KCNQ2/3 currents using a voltage-step protocol (e.g., depolarizing steps from a holding potential of -80 mV to various test potentials).

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record KCNQ2/3 currents in the presence of this compound using the same voltage-step protocol.

  • Analyze the data to determine the shift in the voltage-dependence of activation (V₁/₂) and other parameters.

Electrophysiology_Workflow Cell_Culture Culture cells expressing KCNQ2/3 channels Giga_Seal Form a gigaohm seal on a single cell Cell_Culture->Giga_Seal Patch_Pipette Prepare patch pipette with internal solution Patch_Pipette->Giga_Seal Whole_Cell Establish whole-cell configuration Giga_Seal->Whole_Cell Baseline_Recording Record baseline KCNQ2/3 currents Whole_Cell->Baseline_Recording Drug_Application Apply this compound Baseline_Recording->Drug_Application Drug_Recording Record currents in the presence of this compound Drug_Application->Drug_Recording Data_Analysis Data Analysis Drug_Recording->Data_Analysis

Experimental workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathways

The activity of KCNQ2/3 channels is modulated by various intracellular signaling pathways. A key regulator is phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid. The binding of PIP₂ to the channel is required for its proper function. Neurotransmitter receptors coupled to phospholipase C (PLC), such as muscarinic M1 receptors, can lead to the hydrolysis of PIP₂, resulting in the inhibition of the M-current. This compound is believed to act directly on the channel, potentially stabilizing the open conformation in a way that is less dependent on PIP₂ levels.

KCNQ2_3_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gq-coupled Receptor (e.g., Muscarinic M1) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Channel_Inhibition Channel Inhibition PLC->Channel_Inhibition leads to KCNQ2_3 KCNQ2/3 Channel Active PIP2->KCNQ2_3 required for activity IP3_DAG IP3 + DAG PIP2->IP3_DAG Channel_Activation Channel Activation KCNQ2_3->Channel_Activation Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR RL648_81_mol This compound RL648_81_mol->KCNQ2_3 directly activates

Signaling pathways modulating KCNQ2/3 channel activity.

Conclusion

This compound represents a significant advancement in the development of selective KCNQ2/3 channel activators. Its enhanced potency and selectivity make it a valuable research tool for investigating the physiological and pathophysiological roles of these channels. Furthermore, its pharmacological profile suggests its potential as a therapeutic candidate for the treatment of neurological disorders characterized by neuronal hyperexcitability. This technical guide provides a foundational resource for scientists and clinicians working with or interested in this compound and the broader field of ion channel modulation. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

RL648_81: A Novel KCNQ2/3 Activator for the Control of Neuronal Hyperexcitability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuronal hyperexcitability is a hallmark of numerous neurological disorders, including epilepsy, neuropathic pain, and tinnitus.[1][2][3] The voltage-gated potassium channels KCNQ2 and KCNQ3 (Kv7.2/7.3) are critical regulators of neuronal firing rates, and their dysfunction is strongly implicated in the pathophysiology of these conditions.[4][5][6] RL648_81 has emerged as a potent and selective activator of KCNQ2/3 channels, offering a promising therapeutic avenue for diseases characterized by neuronal hyperexcitability. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a depiction of the relevant signaling pathways.

Introduction to this compound

This compound, chemically identified as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a novel small molecule that demonstrates high potency and selectivity as a KCNQ2/3 channel activator.[1] It was developed through synthetic modifications of the anticonvulsant drug retigabine (B32265), aiming to improve upon its therapeutic profile.[1] this compound has been shown to be significantly more potent and selective than its predecessor, retigabine, in preclinical studies.[1][7] Its primary mechanism of action involves a robust shift in the voltage-dependence of KCNQ2/3 channel activation towards more hyperpolarized potentials, thereby increasing potassium efflux and reducing neuronal excitability.[8]

Mechanism of Action

This compound exerts its effects by directly modulating the gating properties of KCNQ2/3 channels. These channels are heterotetramers that contribute to the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[4][9][10]

The activation of KCNQ2/3 channels by this compound leads to the following key effects:

  • Hyperpolarizing Shift in Voltage-Dependent Activation: this compound causes a significant shift in the voltage at which KCNQ2/3 channels open, making them more likely to be open at resting membrane potentials.[8]

  • Increased Potassium Efflux: The enhanced opening of these channels facilitates the outward flow of potassium ions.

  • Membrane Potential Hyperpolarization: The increased potassium efflux drives the neuronal membrane potential to a more negative value, away from the threshold for action potential firing.

  • Reduced Neuronal Excitability: By hyperpolarizing the membrane potential, this compound effectively reduces the likelihood of neurons firing in response to excitatory stimuli.

This mechanism of action makes this compound a promising candidate for the treatment of disorders driven by neuronal hyperexcitability.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its comparison with the reference compound, retigabine.

Compound Target EC50 (nM) Assay Type Reference
This compoundKCNQ2/3190Electrophysiology[8]
RetigabineKCNQ2/3>3000 (approx. 15-fold less potent than this compound)Electrophysiology[1]
SF-0034KCNQ2/3600Electrophysiology[4]

Table 1: Potency of KCNQ2/3 Channel Activators

Compound Effect on KCNQ2/3 V1/2 Effect on KCNQ4 V1/2 Effect on KCNQ5 V1/2 Reference
This compoundRobust hyperpolarizing shiftNo shiftNo shift[8]
RetigabineHyperpolarizing shiftShiftShift[6]

Table 2: Selectivity Profile of KCNQ2/3 Channel Activators

Signaling Pathways and Experimental Workflows

Signaling Pathway of KCNQ2/3 Channel Modulation

The activity of KCNQ2/3 channels is regulated by various intracellular signaling pathways. A key pathway involves the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function.[11] Gq/11-coupled receptors, such as muscarinic M1 receptors, can activate phospholipase C (PLC), leading to PIP2 hydrolysis and subsequent channel inhibition.[11] this compound, as a direct channel activator, counteracts this inhibitory signaling by stabilizing the open conformation of the channel.

KCNQ2_3_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCNQ2_3 KCNQ2/3 Channel K_ion K+ KCNQ2_3->K_ion Efflux GPCR Gq/11-coupled Receptor (e.g., M1 Muscarinic) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2->KCNQ2_3 Required for function Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR Binds This compound This compound This compound->KCNQ2_3 Directly Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cell Line Culture (e.g., CHO or HEK293 cells) Transfection Transient or Stable Transfection with KCNQ2/3, KCNQ4, KCNQ5 cDNA Cell_Culture->Transfection Electrophysiology Whole-Cell Patch-Clamp Electrophysiology Transfection->Electrophysiology Data_Analysis Data Analysis (Dose-response curves, V1/2 shift) Electrophysiology->Data_Analysis Animal_Model Animal Model of Neuronal Hyperexcitability (e.g., seizure models) Data_Analysis->Animal_Model Informs Drug_Administration This compound Administration Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assessment (e.g., seizure scoring) Drug_Administration->Behavioral_Testing Toxicity_Assessment Toxicity and Side Effect Profile Assessment Drug_Administration->Toxicity_Assessment

References

The KCNQ2/3 Channel Activator RL648_81: A Technical Overview of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81, chemically identified as ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a novel small molecule that acts as a potent and specific activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in a variety of neurological disorders characterized by neuronal hyperexcitability. This compound, a derivative of the first-generation KCNQ channel opener retigabine (B32265), has demonstrated significantly improved potency and selectivity, positioning it as a promising therapeutic candidate for conditions such as epilepsy and tinnitus.[2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacological profile, and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effects by modulating the activity of KCNQ2/3 channels. These channels are key components of the M-current, a non-inactivating potassium current that plays a crucial role in stabilizing the resting membrane potential of neurons and preventing repetitive firing.

The primary mechanism of action of this compound is a significant negative shift in the voltage-dependence of KCNQ2/3 channel activation.[1] By binding to the channel, this compound facilitates its opening at more hyperpolarized membrane potentials. This leads to an increased potassium efflux, which hyperpolarizes the neuron and reduces its excitability. This targeted action on KCNQ2/3 channels makes this compound a promising candidate for treating disorders driven by neuronal hyperexcitability.

cluster_membrane Neuronal Membrane cluster_outcome Cellular Effect KCNQ23 KCNQ2/3 Channel (Closed State) KCNQ23_open KCNQ2/3 Channel (Open State) KCNQ23->KCNQ23_open Depolarization KCNQ23->KCNQ23_open Facilitates Opening at Hyperpolarized Potentials K_out K+ KCNQ23_open->K_out K+ Efflux Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Increased K+ Efflux K_in K+ This compound This compound This compound->KCNQ23 Binds to Channel Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Potential Therapeutic Effect Reduced_Excitability->Therapeutic_Effect Leads to

Mechanism of Action of this compound

Quantitative Pharmacological Data

Electrophysiological studies have quantified the potency and selectivity of this compound, highlighting its advantages over the earlier compound, retigabine.

Table 1: In Vitro Potency of this compound and Retigabine on KCNQ2/3 Channels
CompoundTargetEC50 (nM)Reference
This compound KCNQ2/3190[1]
RetigabineKCNQ2/3~3000[2]

EC50 (Half-maximal effective concentration) values were determined using whole-cell patch-clamp electrophysiology in Chinese Hamster Ovary (CHO) cells expressing KCNQ2/3 channels. The data indicates that this compound is over 15 times more potent than retigabine in activating KCNQ2/3 channels.[2]

Table 2: Selectivity Profile of this compound
CompoundEffect on KCNQ2/3 V1/2Effect on KCNQ4 V1/2Effect on KCNQ5 V1/2Reference
This compound Robust hyperpolarizing shiftNo significant shiftNo significant shift[1]

V1/2 represents the voltage at which half of the channels are activated. This compound demonstrates high selectivity for KCNQ2/3 channels, as it does not significantly alter the activation voltage of KCNQ4 and KCNQ5 channels.[1]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Tinnitus
TreatmentAnimal ModelOutcomeReference
This compound Noise-induced tinnitus in miceSignificantly reduced the percentage of mice with behavioral evidence of tinnitus.[3]

This compound was administered intraperitoneally (IP) at a dose of 5 mg/kg, twice daily for 5 days, starting one week after noise exposure.[3]

Potential Therapeutic Applications

The potent and selective activation of KCNQ2/3 channels by this compound suggests its therapeutic utility in a range of neurological disorders characterized by neuronal hyperexcitability.

Epilepsy

Given its mechanism of action, which is shared with the approved anticonvulsant retigabine, this compound is a strong candidate for the treatment of epilepsy.[2] By suppressing neuronal hyperexcitability, it has the potential to prevent or reduce the frequency and severity of seizures. While direct in vivo anticonvulsant data for this compound is not yet widely published, a structurally related and similarly potent KCNQ2/3 activator, SF0034, has demonstrated significant anticonvulsant effects in rodent models of epilepsy.

Tinnitus

Preclinical studies have provided direct evidence for the efficacy of this compound in an animal model of tinnitus.[3] Tinnitus, the perception of sound in the absence of an external source, is often associated with hyperactivity in auditory pathways. By reducing this neuronal hyperexcitability, this compound has been shown to mitigate the behavioral signs of tinnitus in noise-exposed mice.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key final steps being the reduction of a nitro group followed by carbamoylation. The general synthetic scheme is outlined below. For detailed procedures, please refer to Kumar et al., 2016.[2]

Start Starting Materials Intermediate1 Intermediate 1 Start->Intermediate1 Multi-step synthesis Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Reduction of nitro group This compound This compound Intermediate2->this compound Carbamoylation Start CHO Cell Culture Transfection Transfection with KCNQ2/3 Plasmids Start->Transfection Recording Whole-Cell Patch-Clamp Recording Transfection->Recording Analysis Data Analysis Recording->Analysis Results EC50 and V1/2 Determination Analysis->Results Start Noise Exposure to Induce Tinnitus in Mice Treatment This compound Administration (5 mg/kg IP, twice daily) Start->Treatment Behavioral_Test Behavioral Assessment of Tinnitus (GPIAS) Treatment->Behavioral_Test Analysis Comparison of Tinnitus Prevalence Behavioral_Test->Analysis Conclusion Efficacy of this compound in Reducing Tinnitus Analysis->Conclusion

References

RL648_81: A Technical Guide for Epilepsy and Seizure Disorders Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL648_81 is a novel, potent, and selective activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels, which play a critical role in regulating neuronal excitability. Developed as a potential therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability, this compound represents a significant advancement over existing therapies such as retigabine (B32265). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for its characterization, and visualizations of its underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures resulting from excessive electrical discharges in the brain.[1] While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic strategies.[2] One promising target for the development of new AEDs is the KCNQ family of voltage-gated potassium channels, particularly the KCNQ2 and KCNQ3 subunits, which are the primary molecular correlates of the neuronal M-current.[3][4] The M-current is a subthreshold, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and suppressing repetitive firing.[4]

This compound, also known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a rationally designed KCNQ2/3-specific activator.[1] It was developed through synthetic modifications of the FDA-approved anticonvulsant retigabine, with the aim of improving potency and selectivity, thereby potentially reducing the side effects associated with its predecessor.[1]

Mechanism of Action

This compound exerts its anticonvulsant effects by selectively activating KCNQ2/3 potassium channels.[1] This activation leads to a hyperpolarizing shift in the voltage-dependence of channel opening, meaning the channels are more likely to be open at or near the resting membrane potential of neurons.[5] The increased potassium efflux through these channels dampens neuronal excitability, making it more difficult for neurons to reach the threshold for firing action potentials and thereby reducing the likelihood of seizure activity.[1] The specificity of this compound for the KCNQ2/3 subtypes, which are predominantly expressed in the nervous system, is a key advantage over less selective compounds like retigabine, which also acts on other KCNQ subtypes expressed in tissues such as the heart and smooth muscle.[6]

Signaling Pathway of this compound Action

RL648_81_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effect Cellular Effect KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_Open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_Open Conformational Change Hyperpolarization Membrane Hyperpolarization KCNQ2_3_Open->Hyperpolarization Leads to This compound This compound This compound->KCNQ2_3 Binds and Activates K_ion K+ K_ion->KCNQ2_3_Open Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Produces

Caption: Signaling pathway of this compound action on KCNQ2/3 channels.

Quantitative Data

Preclinical studies have demonstrated the superior potency and selectivity of this compound compared to retigabine and another KCNQ2/3 activator, SF0034.[1]

CompoundTargetEC50 (nM)Potency vs. RetigabinePotency vs. SF0034Selectivity for KCNQ2/3
This compound KCNQ2/3190[5]>15x[1]3x[1]High[5]
Retigabine KCNQ2-5~3300[7]1x-Low
SF0034 KCNQ2/3-5x[8]1xHigh[8]

Table 1: Comparative Potency and Selectivity of KCNQ Channel Activators.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize KCNQ2/3 channel activators like this compound. Specific parameters for this compound are not fully available in the public domain and may require further investigation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the activity of KCNQ2/3 channels expressed in a cellular model (e.g., CHO or HEK293 cells).

Objective: To determine the EC50 and the voltage-dependent activation of KCNQ2/3 channels in the presence of this compound.

Materials:

  • Cell line stably expressing human KCNQ2 and KCNQ3 subunits.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP (pH 7.2).

  • This compound stock solution in DMSO.

Procedure:

  • Culture cells expressing KCNQ2/3 channels on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ2/3 currents.

  • Perfuse the chamber with increasing concentrations of this compound in the external solution.

  • Repeat the voltage-step protocol at each concentration to record current responses.

  • Analyze the data to determine the shift in the voltage-dependence of activation and calculate the EC50 value.

Experimental Workflow: Whole-Cell Patch-Clamp

Whole_Cell_Patch_Clamp_Workflow Start Start: Cell Culture (KCNQ2/3 expressing cells) Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Pull_Pipettes Pull Patch Pipettes Prepare_Solutions->Pull_Pipettes Establish_Patch Establish Whole-Cell Patch-Clamp Pull_Pipettes->Establish_Patch Record_Baseline Record Baseline KCNQ2/3 Currents (Voltage-Step Protocol) Establish_Patch->Record_Baseline Apply_this compound Apply Increasing Concentrations of this compound Record_Baseline->Apply_this compound Record_Drug_Effect Record Currents at Each Concentration Apply_this compound->Record_Drug_Effect Record_Drug_Effect->Apply_this compound Repeat for each concentration Data_Analysis Data Analysis: - G-V Curve Shift - EC50 Calculation Record_Drug_Effect->Data_Analysis End End: Characterization of this compound Effect Data_Analysis->End Preclinical_Development_Logic Discovery Drug Discovery (Identification of this compound) In_Vitro_Characterization In Vitro Characterization (Potency, Selectivity) Discovery->In_Vitro_Characterization In_Vivo_Efficacy In Vivo Efficacy (Animal Models of Epilepsy) In_Vitro_Characterization->In_Vivo_Efficacy ADME ADME/PK Studies In_Vitro_Characterization->ADME Preclinical_Safety Preclinical Safety & Toxicology Studies In_Vivo_Efficacy->Preclinical_Safety ADME->Preclinical_Safety IND_Submission Investigational New Drug (IND) Application Submission Preclinical_Safety->IND_Submission Clinical_Trials Clinical Trials IND_Submission->Clinical_Trials

References

Investigating RL648_81 for Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information regarding RL648_81. As of this date, no peer-reviewed preclinical studies have been published that specifically evaluate the efficacy of this compound in animal models of neuropathic pain. Therefore, this guide is based on the established pharmacology of this compound as a potent KCNQ2/3 channel activator, the known role of these channels in neuropathic pain, and data from the closely related, less potent compound, retigabine (B32265). The experimental protocols provided are representative examples for this class of compounds and would require specific adaptation for this compound.

Introduction to this compound and its Therapeutic Rationale in Neuropathic Pain

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. A key underlying mechanism is neuronal hyperexcitability in pain-sensing pathways. Voltage-gated potassium channels of the KCNQ family, particularly the KCNQ2/3 subtype, are crucial regulators of neuronal excitability. By opening, these channels mediate a hyperpolarizing potassium current that stabilizes the neuronal membrane potential and reduces the likelihood of repetitive firing. Downregulation of KCNQ2/3 channel function has been implicated in the pathophysiology of neuropathic pain.

This compound, chemically known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a novel, potent, and specific activator of KCNQ2/3 channels.[1] It was developed through synthetic modifications of the anticonvulsant drug retigabine.[1] Preclinical research has demonstrated that this compound is significantly more potent and selective for KCNQ2/3 channels compared to retigabine.[1] This enhanced profile suggests that this compound holds considerable promise as a therapeutic candidate for treating neurological disorders characterized by neuronal hyperexcitability, including neuropathic pain.

Core Data Presentation

In Vitro Pharmacology of this compound

The following table summarizes the key in vitro pharmacological parameters of this compound based on available data.

ParameterValueChannel SubtypeExperimental SystemReference
EC50 190 nMKCNQ2/3CHO Cells[1]
Potency vs. Retigabine >15 times more potentKCNQ2/3CHO Cells[1]
Selectivity Specific for KCNQ2/3KCNQ2/3 vs. KCNQ4, KCNQ5CHO CellsNot explicitly quantified but noted as more selective than retigabine[1]
Rationale for Efficacy in Neuropathic Pain (Inferred from Retigabine Data)

While direct in vivo data for this compound in neuropathic pain models is not yet published, the efficacy of the less potent KCNQ channel activator, retigabine, provides a strong rationale for its investigation. The following table summarizes representative data for retigabine in a common animal model of neuropathic pain.

Animal ModelPain BehaviorTreatmentDosageEfficacyReference
Streptozotocin-induced diabetic neuropathy (Rat)Mechanical allodyniaRetigabine15 mg/kg, i.p.Significant attenuation of mechanical hypersensitivity[2][3]
Chronic Constriction Injury (Rat)Mechanical hyperalgesia (pinprick)Retigabine5 and 20 mg/kg, p.o.Significant attenuation of mechanical hypersensitivity[4]
Chronic Constriction Injury (Rat)Cold allodyniaRetigabine20 mg/kg, p.o.Attenuation of cold sensitivity[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of KCNQ2/3 Channel Activation in Neurons

Activation of KCNQ2/3 channels by a molecule like this compound leads to a hyperpolarizing potassium efflux, which counteracts depolarizing stimuli and reduces neuronal excitability. This is a key mechanism for dampening the aberrant firing of nociceptive neurons in neuropathic pain states.

KCNQ2_3_Signaling_Pathway cluster_membrane Neuronal Membrane KCNQ2_3 KCNQ2/3 Channel K_ion K+ KCNQ2_3->K_ion Increases K+ Efflux This compound This compound This compound->KCNQ2_3 Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Depolarization Depolarizing Stimuli Depolarization->KCNQ2_3 Counteracts Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Propagation Reduced_Excitability->Pain_Signal Inhibits Analgesia Analgesic Effect Pain_Signal->Analgesia

Caption: Signaling pathway of this compound action on KCNQ2/3 channels.

Proposed Experimental Workflow for Preclinical Evaluation of this compound in a Neuropathic Pain Model

The following diagram outlines a typical workflow for assessing the efficacy of a compound like this compound in a preclinical model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model.

Preclinical_Workflow cluster_setup Model Induction and Baseline cluster_treatment Treatment and Assessment cluster_analysis Data Analysis and Outcome Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Testing->CCI_Surgery Drug_Administration This compound or Vehicle Administration CCI_Surgery->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (Time-course) Drug_Administration->Post_Treatment_Testing Data_Analysis Statistical Analysis (e.g., ANOVA) Post_Treatment_Testing->Data_Analysis Efficacy_Determination Determination of Analgesic Efficacy Data_Analysis->Efficacy_Determination

Caption: Proposed workflow for preclinical testing of this compound.

Detailed Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To characterize the effect of this compound on KCNQ2/3 channel currents in a heterologous expression system (e.g., CHO or HEK293 cells).

Methodology:

  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO) cells in appropriate media.

    • Co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent. A fluorescent marker (e.g., GFP) can be co-transfected for identification of transfected cells.

    • Incubate cells for 24-48 hours post-transfection to allow for channel expression.

  • Electrophysiological Recording:

    • Prepare an external recording solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Prepare an internal pipette solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg (pH adjusted to 7.3 with KOH).

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Perform whole-cell patch-clamp recordings at room temperature using an appropriate amplifier and data acquisition system.

    • Hold cells at a membrane potential of -80 mV.

    • Apply a voltage-step protocol to elicit KCNQ2/3 currents (e.g., depolarizing steps from -100 mV to +40 mV in 10 mV increments for 500 ms).

    • Establish a stable baseline recording of KCNQ2/3 currents.

    • Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 1 nM to 10 µM) and record the resulting changes in current amplitude and voltage-dependence of activation.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

    • Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

    • Generate concentration-response curves to calculate the EC50 of this compound.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To evaluate the potential analgesic effect of this compound on mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.

Methodology:

  • Animal Subjects:

    • Use adult male Sprague-Dawley rats (200-250 g).

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimate animals to the testing environment and procedures for several days before surgery.

  • Surgical Procedure (CCI):

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve at 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

Behavioral Testing

4.3.1. Mechanical Allodynia (von Frey Test)

Objective: To measure the withdrawal threshold to a mechanical stimulus.

Methodology:

  • Place the rat in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

  • A positive response is defined as a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.[5]

  • Perform baseline measurements before surgery and then at regular intervals after drug administration.

4.3.2. Thermal Hyperalgesia (Hargreaves Test)

Objective: To measure the latency of paw withdrawal from a thermal stimulus.

Methodology:

  • Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.

  • Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.

  • Activate the heat source and measure the time it takes for the rat to withdraw its paw (paw withdrawal latency).[6][7][8][9][10]

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform baseline measurements before surgery and then at regular intervals after drug administration.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain due to its high potency and selectivity as a KCNQ2/3 channel activator. While direct preclinical evidence in neuropathic pain models is currently lacking in the public domain, the strong scientific rationale based on the role of KCNQ2/3 channels in neuronal hyperexcitability and the efficacy of the related compound, retigabine, warrant further investigation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and similar compounds, which will be crucial in determining their potential to translate into effective therapies for patients suffering from neuropathic pain.

References

RL648_81: A Novel KCNQ2/3 Activator for the Potential Treatment of Tinnitus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition with no definitive cure. A promising therapeutic strategy involves the modulation of neuronal excitability in the auditory pathways. RL648_81, a novel small molecule, has emerged as a potent and selective activator of the KCNQ2/3 potassium channels, which play a critical role in regulating neuronal firing rates. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, pharmacological properties, and efficacy in a preclinical model of noise-induced tinnitus. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

Noise-induced tinnitus is characterized by the hyperactivity of neurons in the auditory brainstem.[1][2][3][4] This hyperexcitability is, in part, attributed to a decrease in the activity of Kv7.2/3 (KCNQ2/3) potassium channels.[1][2][3][4] Activation of these channels can restore normal neuronal firing patterns and is therefore a key therapeutic target. This compound (also known as RL-81) was developed as a next-generation KCNQ2/3 channel activator, building upon the pharmacology of the anti-epileptic drug retigabine.[5][6] By specifically targeting the KCNQ2/3 subtypes, this compound aims to provide enhanced efficacy and a more favorable side-effect profile compared to less selective KCNQ channel openers.[5][6] Preclinical studies have demonstrated its potential to mitigate the behavioral manifestations of tinnitus in an animal model.[2][7]

Mechanism of Action

This compound is a positive allosteric modulator of the KCNQ2/3 voltage-gated potassium channels. Its primary mechanism of action involves shifting the voltage-dependence of channel activation towards more hyperpolarized potentials. This leads to an increase in the open probability of the channels at near-threshold membrane potentials, thereby enhancing the M-current. The augmented M-current dampens neuronal excitability, reducing the spontaneous firing rate of hyperactive neurons in the auditory brainstem, which is a key underlying pathology of tinnitus.[1][2]

Signaling Pathway Diagram

RL648_81_Mechanism_of_Action cluster_Neuron Auditory Brainstem Neuron KCNQ2/3_Channel KCNQ2/3 Channel Neuronal_Hyperactivity Neuronal Hyperactivity KCNQ2/3_Channel->Neuronal_Hyperactivity Reduces Tinnitus Tinnitus Neuronal_Hyperactivity->Tinnitus Causes This compound This compound This compound->KCNQ2/3_Channel Activates

Caption: Mechanism of action of this compound in reducing tinnitus.

Quantitative Pharmacological Data

This compound has demonstrated significantly greater potency and selectivity for KCNQ2/3 channels compared to earlier-generation activators.

Compound Target EC50 (nM) Potency vs. Retigabine Potency vs. SF0034
This compound KCNQ2/3190[7]15x more potent[6][8][9]3x more potent[6][8][9]
Retigabine KCNQ2-5---
SF0034 KCNQ2/3-5x more potent than Retigabine[3]-

Preclinical Efficacy in a Tinnitus Model

A key preclinical study investigated the efficacy of this compound in a mouse model of noise-induced tinnitus.

Experimental Workflow

Tinnitus_Preclinical_Study_Workflow Noise_Exposure Noise Exposure (8-16 kHz, 116 dB SPL, 1h) Drug_Administration This compound Administration (5 mg/kg, IP, twice daily for 5 days) 1 week post-exposure Noise_Exposure->Drug_Administration Behavioral_Testing Tinnitus Behavioral Assessment (Operant Conditioning Model) 2 weeks post-exposure Drug_Administration->Behavioral_Testing Outcome Assessment of Tinnitus Prevalence Behavioral_Testing->Outcome

Caption: Workflow of the preclinical tinnitus study.

Efficacy Data

Transient administration of this compound one week after noise exposure significantly reduced the percentage of mice exhibiting behavioral evidence of tinnitus.[2][3][4][7]

Treatment Group Number of Animals Percentage with Tinnitus
VehicleNot specifiedNot specified (significantly higher than this compound group)
This compound Not specifiedSignificantly reduced[2][3][4][7]

Note: Specific percentages were not available in the reviewed literature.

Experimental Protocols

In Vitro Electrophysiology (Whole-Cell Patch Clamp)
  • Cell Line: HEK293T cells transiently co-transfected with KCNQ2 and KCNQ3 channel subunits.

  • Recording: Whole-cell voltage-clamp recordings are performed at room temperature.

  • Solutions:

    • Internal Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2ATP, 0.2 NaGTP (pH 7.3 with KOH).

    • External Solution (in mM): 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 glucose (pH 7.4 with NaOH).

  • Voltage Protocol: Cells are held at -80 mV. To elicit KCNQ2/3 currents, voltage is stepped to a range of potentials (e.g., -100 mV to +40 mV) for a duration sufficient to reach steady-state activation.

  • Drug Application: this compound is acutely applied to the external solution at varying concentrations to determine the dose-response relationship and calculate the EC50 value. The effect on the voltage of half-maximal activation (V1/2) is also determined.

Animal Model of Noise-Induced Tinnitus
  • Animals: C57BL/6J mice.

  • Noise Exposure: Unilateral exposure to an 8-16 kHz octave-band noise at 116 dB SPL for 1 hour in an acoustically isolated chamber.[1]

  • Drug Administration:

    • Compound: this compound dissolved in DMSO and formulated as a suspension in 0.5% methylcellulose.[1]

    • Dosing: 5 mg/kg administered via intraperitoneal (IP) injection.[1]

    • Schedule: Twice daily for 5 consecutive days, starting 1 week after noise exposure.[1]

  • Behavioral Assessment (Operant Conditioning):

    • Mice are trained to move in response to a sound and remain still in silence to avoid a mild foot shock.[2][7]

    • Tinnitus is inferred when mice exhibit movement during silent periods, indicating the perception of a phantom sound.[2][7]

    • Behavioral testing is conducted 2 weeks after the noise exposure.[1][2][7]

Future Directions

The promising preclinical data for this compound warrant further investigation. Key next steps include:

  • Pharmacokinetic and Toxicological Studies: Comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

  • Dose-Ranging Efficacy Studies: To determine the optimal therapeutic dose and window for tinnitus treatment.

  • Chronic Tinnitus Models: Evaluation of this compound efficacy in models of long-standing tinnitus.

  • Investigational New Drug (IND)-Enabling Studies: To prepare for the initiation of human clinical trials.

Conclusion

This compound is a potent and selective KCNQ2/3 channel activator with a clear mechanism of action relevant to the underlying pathophysiology of tinnitus. Preclinical studies have demonstrated its ability to mitigate the behavioral signs of noise-induced tinnitus in an animal model. With its improved pharmacological profile, this compound represents a promising therapeutic candidate for a condition with significant unmet medical need. Further preclinical development is crucial to advance this compound towards clinical evaluation.

References

An In-depth Technical Guide to the Early-Stage Research of RL648_81: A Potent and Selective KCNQ2/3 Potassium Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the early-stage research on RL648_81, a novel small molecule identified as a potent and specific activator of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating neuronal excitability.

This compound, chemically known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, emerged from a medicinal chemistry effort to improve upon the first-generation KCNQ channel activator, retigabine (B32265).[1] The key structural modifications, the introduction of a trifluoromethyl group at the 4-position of the benzylamine (B48309) moiety and a fluorine atom at the 3-position of the aniline (B41778) ring, resulted in a compound with significantly enhanced potency and selectivity for the KCNQ2/3 heteromeric channels.[1] These channels are the primary molecular correlates of the neuronal M-current, a critical regulator of neuronal excitability.[2] Down-regulation of KCNQ2/3 channel activity has been implicated in several neurological and psychiatric disorders characterized by neuronal hyperexcitability, including epilepsy and tinnitus.[1]

Core Findings and Quantitative Data

Early-stage research has demonstrated that this compound is a highly potent and selective KCNQ2/3 channel activator. The key quantitative data from these studies are summarized in the tables below, providing a clear comparison of its activity against the parent compound, retigabine.

CompoundTargetEC50 (nM)Fold Potency vs. RetigabineReference
This compound KCNQ2/3190>15x[3][4]
RetigabineKCNQ2/333001x[4]

Table 1: Potency of this compound on KCNQ2/3 Channels. The half-maximal effective concentration (EC50) of this compound for the activation of KCNQ2/3 channels was determined to be 190 nM, indicating a more than 15-fold increase in potency compared to retigabine.[3][4]

Channel SubtypeThis compound Effect on V1/2Retigabine Effect on V1/2
KCNQ2/3 Robust hyperpolarizing shiftHyperpolarizing shift
KCNQ4 No shiftHyperpolarizing shift
KCNQ5 No shiftHyperpolarizing shift

Table 2: Selectivity Profile of this compound. this compound demonstrates high selectivity for KCNQ2/3 channels by inducing a robust hyperpolarizing shift in the voltage-dependence of activation (V1/2) for this subtype, while having no effect on KCNQ4 and KCNQ5 channels.[3] This contrasts with the broader activity profile of retigabine.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the early-stage evaluation of this compound.

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells were used for the heterologous expression of KCNQ channels. The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) and maintained at 37°C in a humidified atmosphere of 5% CO2. For electrophysiological recordings, cells were transiently transfected with plasmids encoding the desired KCNQ channel subunits (KCNQ2, KCNQ3, KCNQ4, or KCNQ5) using a suitable transfection reagent.

Electrophysiology (Whole-Cell Patch-Clamp)
  • Apparatus: Recordings were performed using an amplifier and a data acquisition system. Patch pipettes were pulled from borosilicate glass and had resistances of 2-4 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH was adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP. The pH was adjusted to 7.3 with KOH.

  • Recording Procedure:

    • CHO cells expressing the KCNQ channel of interest were identified for recording.

    • Whole-cell configuration was established.

    • The membrane potential was held at -85 mV.

    • To elicit KCNQ currents, the membrane potential was stepped to various test potentials.

    • This compound or retigabine was applied to the cells via a perfusion system.

    • The effect of the compound on the current amplitude and voltage-dependence of activation was measured.

  • Data Analysis: The concentration-response curves were fitted with a Hill equation to determine the EC50 values. The voltage-dependence of activation was determined by fitting the normalized conductance-voltage (G-V) curves with a Boltzmann function.

Visualizations

Signaling Pathway of KCNQ2/3 Channel Activation

The following diagram illustrates the proposed mechanism of action of this compound on the KCNQ2/3 channel, leading to neuronal hyperpolarization.

KCNQ2_3_Activation_Pathway cluster_membrane Cell Membrane KCNQ23 KCNQ2/3 Channel (Closed State) KCNQ23_open KCNQ2/3 Channel (Open State) KCNQ23->KCNQ23_open Promotes opening K_efflux K+ Efflux KCNQ23_open->K_efflux This compound This compound This compound->KCNQ23 Binds to channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Electrophysiology_Workflow start Start cell_prep CHO Cell Culture & Transfection with KCNQ Plasmids start->cell_prep patch_clamp Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp compound_app Application of This compound / Retigabine patch_clamp->compound_app data_acq Data Acquisition (Currents, Voltage) compound_app->data_acq data_analysis Data Analysis (EC50, V1/2 Shift) data_acq->data_analysis results Potency & Selectivity Determination data_analysis->results end End results->end Therapeutic_Potential This compound This compound KCNQ23_activation Selective Activation of KCNQ2/3 Channels This compound->KCNQ23_activation M_current_enhancement Enhancement of M-current KCNQ23_activation->M_current_enhancement Neuronal_hyperpolarization Neuronal Hyperpolarization M_current_enhancement->Neuronal_hyperpolarization Reduced_excitability Reduced Neuronal Hyperexcitability Neuronal_hyperpolarization->Reduced_excitability Therapeutic_potential Therapeutic Potential for Epilepsy, Tinnitus, etc. Reduced_excitability->Therapeutic_potential

References

RL648_81: A Potent and Selective Activator of KCNQ2/3 Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of RL648_81, a novel small-molecule activator of KCNQ2/3 (Kv7.2/7.3) potassium channels. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This compound has demonstrated significant potency and selectivity, making it a valuable tool for studying neuronal excitability and a promising candidate for the treatment of neurological disorders associated with hyperexcitability, such as epilepsy.

Introduction to this compound

This compound, chemically known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a potent and specific activator of the KQT-like subfamily 2/3 (KCNQ2/3) voltage-gated potassium channels.[1][2] These channels are crucial regulators of neuronal excitability, and their activation can suppress hyperexcitability, which is implicated in various neurological disorders.[2] this compound was developed as a more potent and selective analog of retigabine (B32265), a previously approved anticonvulsant that also targets KCNQ channels.[2] In vitro studies have shown that this compound is approximately 15 times more potent than retigabine in activating KCNQ2 channels.

Mechanism of Action

This compound exerts its effects by modulating the gating properties of KCNQ2/3 channels. Its primary mechanism of action is a robust shift of the voltage-dependence of channel activation towards more hyperpolarized potentials.[1] This means that the channels are more likely to be open at the resting membrane potential of neurons, leading to an increase in potassium efflux and subsequent hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for neurons to reach the threshold for firing action potentials, thereby reducing overall neuronal excitability.

The proposed binding site for this compound, similar to other retigabine analogs, is within a hydrophobic pocket in the pore domain of the KCNQ2/3 channel. This binding is thought to stabilize the open conformation of the channel. While the precise interactions have not been fully elucidated for this compound, studies on similar compounds suggest that a tryptophan residue (W236 in KCNQ2) is a critical determinant for the activity of many KCNQ channel openers.[3]

cluster_membrane Cell Membrane cluster_pore Pore Domain KCNQ23 KCNQ2/3 Channel (Closed) KCNQ23_open KCNQ2/3 Channel (Open) KCNQ23->KCNQ23_open Depolarization KCNQ23_open->KCNQ23 Repolarization Hyperpolarization Membrane Hyperpolarization KCNQ23_open->Hyperpolarization Increased K+ Efflux BindingSite Hydrophobic Binding Pocket BindingSite->KCNQ23_open Stabilizes Open State (Hyperpolarizing Shift) This compound This compound This compound->BindingSite Binds to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to

Caption: Proposed mechanism of action of this compound on KCNQ2/3 channels.

Quantitative Data

The following tables summarize the available quantitative data for the effects of this compound on KCNQ2/3 channels.

Table 1: Potency of this compound on KCNQ2/3 Channels

ParameterValueChannel SubtypeReference
EC50 190 nMKCNQ2/3[1]

Table 2: Electrophysiological Effects of this compound on KCNQ2/3 Channels

ParameterEffectChannel SubtypeReference
V1/2 of Activation Robust shift towards hyperpolarized potentialsKCNQ2/3[1]
Selectivity No significant shift in V1/2KCNQ4 and KCNQ5[1]

Note: Specific values for the magnitude of the V1/2 shift and effects on current kinetics for this compound are not detailed in the readily available literature. The provided information is based on qualitative descriptions from the primary research.

Experimental Protocols

The following are generalized protocols based on methodologies commonly used for the electrophysiological characterization of KCNQ channel modulators. Specific details for the characterization of this compound may vary.

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are transiently transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits using a lipid-based transfection reagent (e.g., Lipofectamine). A marker plasmid, such as one encoding Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Electrophysiology
  • Recording Method: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg. The pH is adjusted to 7.2 with KOH.

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then diluted to the final desired concentrations in the external solution. The solution is applied to the cells via a perfusion system.

  • Voltage-Clamp Protocol for Activation Curves:

    • Cells are held at a holding potential of -80 mV.

    • A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) are applied to elicit KCNQ2/3 currents.

    • Tail currents are measured upon repolarization to a fixed potential (e.g., -60 mV).

    • The normalized tail current amplitudes are plotted against the prepulse potential and fitted with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor.

  • Data Analysis: Data is analyzed using specialized software (e.g., pCLAMP, Igor Pro). Statistical significance is determined using appropriate tests (e.g., t-test, ANOVA).

cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Culture Cell Culture (CHO/HEK293) Transfection Transfection with KCNQ2/3 Plasmids Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patch Whole-Cell Patch Clamp Incubation->Patch Protocol Apply Voltage-Clamp Protocol Patch->Protocol Record_Control Record Control Currents Protocol->Record_Control Perfusion Perfuse with this compound Record_Control->Perfusion Record_Drug Record Currents with this compound Perfusion->Record_Drug Measure Measure Tail Currents Record_Drug->Measure Plot Plot G-V Curves Measure->Plot Fit Fit with Boltzmann Function Plot->Fit Determine Determine V1/2 and Slope Factor Fit->Determine

Caption: Experimental workflow for characterizing this compound's effect on KCNQ2/3.

Therapeutic Potential

The potent and selective activation of KCNQ2/3 channels by this compound suggests its potential as a therapeutic agent for a range of neurological disorders characterized by neuronal hyperexcitability. These include:

  • Epilepsy: By reducing neuronal firing, this compound could be effective in preventing seizures.

  • Neuropathic Pain: KCNQ channel openers have shown promise in animal models of neuropathic pain.

  • Tinnitus: Dysregulation of KCNQ channels has been implicated in the pathophysiology of tinnitus.

Further preclinical and clinical studies are warranted to fully evaluate the therapeutic efficacy and safety profile of this compound.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for KCNQ2/3 potassium channels. Its ability to shift the voltage-dependence of channel activation to more hyperpolarized potentials provides a clear mechanism for reducing neuronal excitability. The detailed understanding of its pharmacological properties and mechanism of action will facilitate further drug development efforts targeting KCNQ channels for the treatment of various neurological disorders.

References

The Selective Activation of KCNQ2/3 Channels by RL648_81: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of RL648_81, a potent activator of KCNQ2/3 voltage-gated potassium channels. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows, this document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for neuronal hyperexcitability disorders.

Introduction to KCNQ2/3 Channels and Neuronal Excitability

Voltage-gated potassium channels of the KCNQ family, particularly the heteromeric KCNQ2/3 channels, are critical regulators of neuronal excitability.[1][2] These channels generate the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[3][4] Their activation leads to an outflow of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Consequently, activators of KCNQ2/3 channels are of significant therapeutic interest for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2]

This compound (also referred to as RL-81) has emerged as a highly potent and selective activator of KCNQ2/3 channels.[2][5] Developed as an analog of the first-generation KCNQ activator retigabine (B32265), this compound exhibits an improved potency and a more favorable selectivity profile, making it a valuable tool for research and a promising candidate for further drug development.[2]

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for KCNQ2/3 channels has been primarily characterized through electrophysiological studies. These studies typically involve expressing different KCNQ channel subtypes in heterologous systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293T) cells, and measuring the effect of the compound on channel activity.

A key parameter for assessing the activity of KCNQ channel activators is the half-maximal activation voltage (V1/2), which is the membrane potential at which half of the channels are open. Activators of KCNQ channels typically cause a hyperpolarizing (leftward) shift in the V1/2, meaning the channels open at more negative membrane potentials, thus reducing neuronal excitability.

The following tables summarize the quantitative data on the potency and selectivity of this compound compared to the benchmark compound, retigabine.

CompoundChannelEC50Reference
This compound KCNQ2/3190 nM[1]
RetigabineKCNQ2/3~1.9 µM[6]

Table 1: Potency of this compound and Retigabine on KCNQ2/3 Channels. This table highlights the significantly greater potency of this compound, with an EC50 in the nanomolar range, making it over 15 times more potent than retigabine.[2][5]

CompoundConcentrationChannelΔV1/2 (mV)Reference
This compound 1 µMKCNQ2/3~ -40 mV[7]
This compound Not SpecifiedKCNQ4No Shift[1]
This compound Not SpecifiedKCNQ5No Shift[1]
Retigabine10 µMKCNQ2/3~ -30.4 mV[6]
Retigabine10 µMKCNQ2~ -24.2 mV[6]
Retigabine10 µMKCNQ3~ -42.8 mV[6]
Retigabine10 µMKCNQ4~ -13.6 mV[6]

Table 2: Selectivity of this compound and Retigabine based on the Shift in Half-Maximal Activation Voltage (ΔV1/2). This table demonstrates the superior selectivity of this compound. While retigabine produces significant V1/2 shifts in KCNQ2, KCNQ3, and KCNQ4 channels, this compound robustly shifts the V1/2 of KCNQ2/3 channels while having no effect on KCNQ4 and KCNQ5 channels.[1][6]

Experimental Protocols

The data presented above were primarily generated using the whole-cell patch-clamp electrophysiology technique. The following is a synthesized protocol based on methodologies described in the cited literature.[6][8][9]

Cell Culture and Transfection
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293T) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression of KCNQ channels, cells are transfected with plasmids encoding the desired KCNQ subunits (e.g., KCNQ2 and KCNQ3 for heteromeric channels) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP. The pH is adjusted to 7.3 with KOH.

  • Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Voltage Protocol: To measure the voltage-dependence of activation, cells are held at a holding potential of -80 mV. A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) are applied. Tail currents are then measured upon repolarization to a fixed potential (e.g., -60 mV).

  • Drug Application: this compound and other test compounds are dissolved in the external solution at the desired concentrations and applied to the cells via a perfusion system.

  • Data Analysis:

    • The conductance (G) is calculated from the tail current amplitude at each voltage step.

    • The conductance-voltage (G-V) relationship is plotted and fitted with a Boltzmann function to determine the V1/2 and the slope factor (k).

    • The shift in V1/2 (ΔV1/2) is calculated by subtracting the V1/2 in the absence of the compound from the V1/2 in the presence of the compound.

    • Dose-response curves are generated by plotting the ΔV1/2 as a function of the compound concentration and fitted with the Hill equation to determine the EC50.

Visualizations

The following diagrams illustrate the signaling pathway of KCNQ2/3 channels and the experimental workflow for assessing the selectivity of compounds like this compound.

KCNQ2_3_Signaling_Pathway cluster_neuron Neuron cluster_drug Pharmacological Intervention AP Action Potential (Depolarization) KCNQ2_3 KCNQ2/3 Channel (Closed) AP->KCNQ2_3 Activates KCNQ2_3_Open KCNQ2/3 Channel (Open) KCNQ2_3->KCNQ2_3_Open Reduced_Excitability Reduced Neuronal Excitability K_efflux K+ Efflux KCNQ2_3_Open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability This compound This compound This compound->KCNQ2_3 Positive Allosteric Modulator Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CHO or HEK293T) Transfection 2. Transfection with KCNQ Plasmids Cell_Culture->Transfection Incubation 3. Incubation (24-48 hours) Transfection->Incubation Patch_Clamp 4. Whole-Cell Patch-Clamp Setup Incubation->Patch_Clamp Voltage_Protocol 5. Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Drug_Application 6. Perfuse with This compound Voltage_Protocol->Drug_Application Data_Acquisition 7. Record Ion Currents Drug_Application->Data_Acquisition GV_Analysis 8. G-V Curve Analysis (Boltzmann Fit) Data_Acquisition->GV_Analysis EC50_Determination 9. Dose-Response (Hill Equation) GV_Analysis->EC50_Determination

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of RL648_81

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL648_81 is a potent and specific activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels, which are crucial regulators of neuronal excitability.[1][2] Activation of these channels leads to a hyperpolarizing shift in the cell membrane potential, thereby reducing neuronal firing rates. This makes this compound a promising candidate for the research and potential treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[2] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its mechanism of action and effects on neuronal models.

Introduction

KCNQ2 and KCNQ3 are voltage-gated potassium channel subunits that co-assemble to form heterotetrameric channels responsible for the M-current, a key regulator of neuronal excitability. A reduction in M-current can lead to conditions like epilepsy. This compound acts by positively modulating these channels, causing them to open at more hyperpolarized membrane potentials.[1] This note details experimental procedures to quantify the potency and efficacy of this compound and to assess its effects on neuronal activity in vitro.

Data Presentation

Quantitative Summary of this compound In Vitro Activity
ParameterValueCell LineAssayReference
EC50 190 nMCHO cells expressing KCNQ2/3Electrophysiology[1]
Potency vs. Retigabine >15 times more potentCHO cells expressing KCNQ2/3Electrophysiology[2]
ΔV1/2 of Activation ~ -40 mVCHO cells expressing KCNQ2/3Electrophysiology (at 1 µM)[3]
Selectivity Specific for KCNQ2/3; does not shift V1/2 of KCNQ4 or KCNQ5CHO cellsElectrophysiology[1]

Signaling Pathway

The activation of KCNQ2/3 channels by this compound has a direct impact on the electrical state of the neuron. The following diagram illustrates the proposed mechanism of action.

RL648_81_Mechanism_of_Action cluster_membrane Cell Membrane KCNQ23 KCNQ2/3 Channel (Closed State) KCNQ23_open KCNQ2/3 Channel (Open State) KCNQ23->KCNQ23_open Lowers activation threshold Hyperpolarization Membrane Hyperpolarization KCNQ23_open->Hyperpolarization K+ efflux This compound This compound This compound->KCNQ23 Binds to channel ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Mechanism of action of this compound on KCNQ2/3 channels.

Experimental Protocols

Electrophysiological Characterization using Whole-Cell Patch-Clamp

This protocol is designed to measure the effect of this compound on the activation of KCNQ2/3 channels expressed in a mammalian cell line.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human KCNQ2 and KCNQ3 subunits.

  • External Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 3 MgCl2, 10 HEPES (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 ATP-Mg (pH 7.4 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture the KCNQ2/3 expressing cells on glass coverslips.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a membrane potential of -80 mV.

  • To elicit KCNQ2/3 currents, apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 2000 ms).

  • Record the resulting currents. To obtain the conductance-voltage (G-V) relationship, measure the tail currents at a subsequent hyperpolarizing step (e.g., -120 mV).

  • After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 190 nM for EC50 determination, or a range of concentrations for a dose-response curve).

  • Repeat the voltage-step protocol and record the currents in the presence of the compound.

  • Data Analysis:

    • Plot the normalized tail current amplitude against the prepulse potential to generate a G-V curve.

    • Fit the G-V curve with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).

    • Calculate the shift in V1/2 (ΔV1/2) induced by this compound.

    • Generate a concentration-response curve by plotting ΔV1/2 against the log of the this compound concentration and fit to a sigmoidal dose-response equation to determine the EC50.

Experimental Workflow Diagram:

Patch_Clamp_Workflow Start Prepare KCNQ2/3 Expressing Cells Setup Establish Whole-Cell Patch-Clamp Configuration Start->Setup Baseline Record Baseline Currents (Voltage-Step Protocol) Setup->Baseline Application Apply this compound Baseline->Application Recording Record Currents in Presence of this compound Application->Recording Analysis Data Analysis: - G-V Curve - ΔV1/2 - EC50 Recording->Analysis End Results Analysis->End Thallium_Flux_Logic This compound This compound KCNQ_Activation KCNQ2/3 Channel Activation This compound->KCNQ_Activation Thallium_Influx Increased Thallium (Tl+) Influx KCNQ_Activation->Thallium_Influx Fluorescence_Increase Increased Intracellular Fluorescence Thallium_Influx->Fluorescence_Increase

References

Application Notes and Protocols for RL648_81 in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RL648_81, a potent and specific activator of KCNQ2/3 potassium channels, in patch-clamp electrophysiology experiments. The protocols outlined below are intended to serve as a foundation for investigating the effects of this compound on neuronal excitability and for screening novel ion channel modulators.

Introduction to this compound

This compound is a small molecule activator of the KQT-like subfamily 2/3 (KCNQ2/3) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal excitability, and their activation can suppress hyperexcitability associated with various neurological disorders.[1][2] this compound demonstrates high potency, with a reported half-maximal effective concentration (EC50) of 190 nM.[1] Its mechanism of action involves a robust hyperpolarizing shift in the voltage-dependence of KCNQ2/3 channel activation, with no significant effect on KCNQ4 or KCNQ5 channels.[1] This specificity makes this compound a valuable tool for studying the physiological roles of KCNQ2/3 channels and for the development of novel therapeutics.

Data Presentation

The following table summarizes the key quantitative parameters of this compound and related KCNQ2/3 channel activators.

ParameterThis compoundRetigabine (B32265) (Reference)SF0034 (Reference)Notes
Target KCNQ2/3KCNQ2-5KCNQ2/3This compound exhibits high specificity for KCNQ2/3.[1]
EC50 190 nM~1.9 µM~5 times more potent than RetigabineEC50 for this compound is for the shift in V1/2.[1] Retigabine's EC50 is for KCNQ2/3.[3]
V1/2 Shift Robust Hyperpolarizing Shift~ -20 to -30 mV at 10 µMSignificant hyperpolarizing shift at 100-300 nMThe magnitude of the V1/2 shift is concentration-dependent.[1][4]
Effect on Gmax Not reported, likely minimalNo significant effect on KCNQ2/3No significant effectPotent activators primarily shift the voltage dependence without altering the maximal conductance.[4]
Activation Kinetics Not reported, likely acceleratedAcceleratedNot reportedKCNQ channel openers typically increase the rate of channel activation.[3]
Deactivation Kinetics Not reported, likely slowedSlowedNot reportedSlowed deactivation contributes to the overall increase in potassium current.[3]

Signaling Pathway and Mechanism of Action

This compound directly interacts with the KCNQ2/3 channel, stabilizing its open conformation. This interaction shifts the voltage-dependence of activation to more hyperpolarized potentials. As a result, the channels are more likely to be open at or near the resting membrane potential, leading to an increased potassium efflux. This hyperpolarizes the neuron, making it less excitable and reducing the probability of action potential firing.

RL648_81_Signaling_Pathway This compound This compound KCNQ2_3 KCNQ2/3 Channel (Closed State) This compound->KCNQ2_3 Binds to channel KCNQ2_3_Open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_Open Shifts V1/2 to hyperpolarized potentials Hyperpolarization Membrane Hyperpolarization KCNQ2_3_Open->Hyperpolarization ↑ K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Suppresses action potential firing

Mechanism of this compound action on KCNQ2/3 channels.

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare cells expressing KCNQ2/3 channels for patch-clamp recording.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293T) cells.[5][6]

  • Cell culture medium (e.g., F-12 for CHO, DMEM for HEK293T) with 10% FBS and antibiotics.

  • Plasmids encoding human KCNQ2 and KCNQ3.

  • Transfection reagent (e.g., Lipofectamine).

  • Glass coverslips.

Protocol:

  • Culture CHO or HEK293T cells in a T-25 flask until they reach 70-80% confluency.

  • One day before transfection, seed the cells onto sterile glass coverslips in a 35 mm dish.

  • Co-transfect the cells with plasmids for KCNQ2 and KCNQ3 using a suitable transfection reagent according to the manufacturer's instructions. A 1:1 ratio of KCNQ2 to KCNQ3 plasmid DNA is recommended.

  • Incubate the transfected cells for 24-48 hours before performing patch-clamp experiments to allow for sufficient channel expression.[6]

Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for application during patch-clamp experiments.

Materials:

  • This compound powder.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Extracellular recording solution.

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.[1] Use an ultrasonic bath to aid dissolution if necessary.[1]

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term storage.[1]

  • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the extracellular recording solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.

Whole-Cell Patch-Clamp Recording (Voltage-Clamp)

Objective: To measure the effect of this compound on KCNQ2/3 channel currents.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl2, 0.5 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 3 MgATP, 0.2 Na2GTP, pH adjusted to 7.2 with KOH.[7]

  • Perfusion system for drug application.

Protocol:

  • Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a transfected cell (often identified by a co-transfected fluorescent marker) with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • To measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 1-2 seconds).

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with the desired concentration of this compound and repeat the voltage-step protocol to record currents in the presence of the drug.

  • Wash out the drug with the control extracellular solution to check for reversibility.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Solution_Prep Solution Preparation (this compound) Giga_Seal Form Giga-Seal Cell_Culture->Giga_Seal Pipette_Pulling Pipette Pulling Drug_App Apply this compound Solution_Prep->Drug_App Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Currents Whole_Cell->Baseline_Rec Baseline_Rec->Drug_App Drug_Rec Record Currents with Drug Drug_App->Drug_Rec Washout Washout Drug_Rec->Washout IV_Curve Generate I-V Curves Washout->IV_Curve GV_Curve Generate G-V Curves IV_Curve->GV_Curve Fit_Boltzmann Fit with Boltzmann Function GV_Curve->Fit_Boltzmann Compare_Params Compare Parameters (V1/2, kinetics) Fit_Boltzmann->Compare_Params

Workflow for a patch-clamp experiment with this compound.
Data Analysis

Objective: To quantify the effects of this compound on KCNQ2/3 channel properties.

Software: pCLAMP, Clampfit, GraphPad Prism, or similar analysis software.

Protocol:

  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude at each voltage step against the corresponding membrane potential to generate I-V curves for control and drug conditions.

  • Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage (V) using the equation: G = I / (V - Vrev), where I is the current amplitude and Vrev is the reversal potential for potassium (approximately -85 mV under the specified ionic conditions).[4]

  • Plot the normalized conductance (G/Gmax) against the membrane potential to generate G-V curves.

  • V1/2 and Slope Factor: Fit the G-V curves with the Boltzmann function: G/Gmax = 1 / (1 + exp((V1/2 - V)/k)), where V1/2 is the half-activation voltage and k is the slope factor.[4]

  • Kinetics Analysis: Measure the activation time constant (τ_act) by fitting the rising phase of the current traces with a single or double exponential function. Measure the deactivation time constant (τ_deact) from the tail currents at hyperpolarized potentials.

  • Concentration-Response Curve: To determine the EC50, measure the shift in V1/2 (ΔV1/2) at various concentrations of this compound. Plot ΔV1/2 against the logarithm of the drug concentration and fit the data with a Hill equation.[4]

Current-Clamp Recording

Objective: To investigate the effect of this compound on neuronal firing properties.

Protocol:

  • Establish a whole-cell recording in current-clamp mode.

  • Record the resting membrane potential of the neuron.

  • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the firing frequency.

  • Apply this compound and repeat the current injection protocol.

  • Analyze the changes in resting membrane potential, action potential threshold, and firing frequency in the presence of this compound. An opener of KCNQ2/3 channels is expected to hyperpolarize the resting membrane potential and reduce the firing frequency in response to depolarizing stimuli.[8][9]

Concluding Remarks

This compound is a powerful pharmacological tool for the study of KCNQ2/3 channels. The protocols described here provide a framework for its application in patch-clamp experiments to elucidate its effects on channel biophysics and neuronal function. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results. Researchers should always perform appropriate controls, including vehicle controls, to ensure the observed effects are specific to this compound.

References

Application Notes and Protocols for RL648_81 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data on the dosage and administration of RL648_81 in animal models. Currently, detailed in vivo experimental data for this compound is limited to a study in a mouse model of noise-induced tinnitus. This document outlines the protocol from that study and provides generalized protocols for evaluating similar KCNQ2/3 channel activators in animal models of epilepsy and neuropathic pain, for which this compound has been suggested as a potential therapeutic candidate.

Mechanism of Action

This compound is a potent and specific activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels.[1] These channels are crucial in regulating neuronal excitability, and their activation leads to a hyperpolarizing shift in the cell membrane potential, which can dampen excessive neuronal firing.[2][3] Due to this mechanism, this compound and other KCNQ2/3 activators are being investigated for their therapeutic potential in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy, neuropathic pain, and tinnitus.[4][5] this compound is reported to be more than 15 times more potent and also more selective than the first-generation KCNQ channel activator, retigabine.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the administration of this compound in a mouse model of tinnitus.

Animal ModelSpecies/StrainDosageAdministration RouteFormulationDosing Schedule
Noise-Induced TinnitusMouse5 mg/kgIntraperitoneal (IP)50 mM stock in DMSO, diluted and suspended in 0.5% methylcellulose (B11928114)Twice daily for 5 days

Experimental Protocols

Detailed Protocol for Noise-Induced Tinnitus in Mice

This protocol is based on a study investigating the efficacy of this compound in mitigating noise-induced tinnitus.

1. Animal Model Induction:

  • Animals: Use appropriate mouse strains for auditory research.

  • Noise Exposure: Anesthetize mice and place them in a sound-exposure chamber.

  • Stimulus: Expose one ear to a narrow band of noise (e.g., 116 dB SPL for 30 minutes). The contralateral ear should be protected with an earplug.

  • Sham Control: Sham-exposed animals should undergo the same procedures, including anesthesia, but without the noise exposure.

2. This compound Administration:

  • Drug Preparation:

    • Prepare a 50 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • For administration, dilute the stock solution and suspend it in 0.5% methylcellulose.

  • Dosage and Administration:

    • Administer this compound at a dose of 5 mg/kg via intraperitoneal (IP) injection.

    • Begin the treatment regimen one week after the noise or sham exposure.

    • Administer the drug twice daily, every 12 hours, for a total of 5 consecutive days.

  • Vehicle Control:

    • The vehicle control group should receive injections of the DMSO and methylcellulose solution on the same schedule.

3. Assessment of Tinnitus:

  • Behavioral Testing: Employ an operant conditioning paradigm to assess for the presence of tinnitus.

    • Train mice to respond to sound and withhold response in silence.

    • Mice exhibiting tinnitus are expected to show a higher rate of response during silent periods.

  • Timeline: Assess behavioral evidence of tinnitus two weeks after the initial noise exposure.

4. Auditory Function Assessment:

  • Auditory Brainstem Response (ABR): Measure ABR thresholds to determine hearing loss at various frequencies. This helps to ascertain if the therapeutic effect of this compound is independent of changes in hearing acuity.

Signaling Pathway and Experimental Workflow Diagrams

KCNQ2_3_Signaling_Pathway cluster_membrane Neuronal Membrane KCNQ2_3 KCNQ2/3 Channel (Closed) KCNQ2_3_open KCNQ2/3 Channel (Open) KCNQ2_3->KCNQ2_3_open Conformational Change K_efflux K+ Efflux KCNQ2_3_open->K_efflux This compound This compound This compound->KCNQ2_3 Binds and Activates Neuronal_Hyperexcitability Neuronal Hyperexcitability Therapeutic_Effect Therapeutic Effect (e.g., Reduced Tinnitus) Neuronal_Hyperexcitability->Therapeutic_Effect Leads to Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neuronal_Hyperexcitability Reduces

Caption: Mechanism of action of this compound on KCNQ2/3 channels.

Tinnitus_Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment (1 Week Post-Noise) cluster_post_treatment Post-Treatment Assessment (2 Weeks Post-Noise) Noise_Exposure Noise Exposure (or Sham) RL648_81_Admin This compound (5 mg/kg IP) or Vehicle (Twice daily for 5 days) Noise_Exposure->RL648_81_Admin Behavioral_Testing Tinnitus Behavioral Testing RL648_81_Admin->Behavioral_Testing ABR_Testing Auditory Brainstem Response (ABR) RL648_81_Admin->ABR_Testing

Caption: Experimental workflow for this compound in a mouse tinnitus model.

Generalized Protocols for Other Animal Models

The following are generalized protocols for testing a KCNQ2/3 activator like this compound in animal models of epilepsy and neuropathic pain. The specific dosages and treatment regimens for this compound in these models would need to be determined through dose-ranging studies.

Generalized Protocol for a Rodent Seizure Model (e.g., Maximal Electroshock Seizure - MES)

1. Animals:

  • Use standard laboratory rat or mouse strains (e.g., Sprague-Dawley rats, C57BL/6 mice).

2. Drug Preparation and Administration:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO/saline, or suspended in a methylcellulose solution).

  • Dose-Ranging Study: Conduct a preliminary study to determine the effective and non-toxic dose range.

  • Administration: Administer the selected doses of this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) at a defined time point before seizure induction.

3. Seizure Induction:

  • Maximal Electroshock (MES) Test:

    • Deliver a brief electrical stimulus through corneal or ear clip electrodes.

    • The endpoint is typically the abolition of the hindlimb tonic extension phase of the seizure.

4. Evaluation:

  • Observe and score the seizure severity according to a standardized scale.

  • Determine the median effective dose (ED50) of this compound required to protect against the tonic hindlimb extension.

Generalized Protocol for a Rodent Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

1. Animal Model Induction:

  • Animals: Use adult male Sprague-Dawley rats or a similar strain.

  • Surgical Procedure (CCI):

    • Anesthetize the animal and expose the sciatic nerve.

    • Place loose chromic gut ligatures around the nerve to induce a chronic constriction.

2. Drug Preparation and Administration:

  • Formulation: Prepare this compound in a suitable vehicle.

  • Dosing Schedule:

    • Allow a post-surgical period for the development of neuropathic pain behaviors (typically 1-2 weeks).

    • Administer this compound or vehicle according to a defined schedule (e.g., once or twice daily for a set number of days).

3. Assessment of Neuropathic Pain:

  • Mechanical Allodynia:

    • Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.

  • Thermal Hyperalgesia:

    • Use a radiant heat source (e.g., Hargreaves test) to measure the paw withdrawal latency in response to a thermal stimulus.

  • Timeline: Conduct baseline testing before drug administration and at various time points during the treatment period.

4. Data Analysis:

  • Compare the paw withdrawal thresholds and latencies between the this compound-treated group and the vehicle-treated group to determine the anti-allodynic and anti-hyperalgesic effects of the compound.

Generalized_Seizure_Model_Workflow cluster_preparation Preparation cluster_induction Induction cluster_evaluation Evaluation Drug_Admin Administer this compound (Dose-Ranging) or Vehicle Seizure_Induction Induce Seizure (e.g., MES) Drug_Admin->Seizure_Induction Seizure_Scoring Observe and Score Seizure Severity Seizure_Induction->Seizure_Scoring ED50_Determination Determine ED50 Seizure_Scoring->ED50_Determination

Caption: Generalized workflow for a rodent seizure model.

Generalized_Neuropathic_Pain_Workflow cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment Nerve_Injury Induce Neuropathic Pain (e.g., CCI Surgery) Drug_Admin Administer this compound or Vehicle Nerve_Injury->Drug_Admin Pain_Behavior_Testing Assess Pain Behavior (Mechanical & Thermal) Drug_Admin->Pain_Behavior_Testing

Caption: Generalized workflow for a rodent neuropathic pain model.

References

Application Notes and Protocols for RL648_81 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81, chemically known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a potent and specific activator of the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1] These channels are crucial regulators of neuronal excitability, and their activation leads to hyperpolarization of the neuronal membrane, thereby reducing the likelihood of action potential firing.[2] Due to its high potency and selectivity, this compound is a valuable research tool for studying neurological disorders associated with neuronal hyperexcitability, such as epilepsy and tinnitus.[1][2]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture, with a focus on assessing its effects on neuronal activity.

Chemical and Physical Properties

PropertyValueReference
Full Chemical Name Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate[1]
Molecular Formula C₁₇H₁₇F₄N₃O₂N/A
Molecular Weight 387.33 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol[3]

Mechanism of Action

This compound is a positive allosteric modulator of KCNQ2/3 channels. It binds to the channel and causes a hyperpolarizing shift in the voltage-dependence of its activation.[3] This means the channel is more likely to be open at the resting membrane potential of a neuron. The increased open probability of the KCNQ2/3 channels enhances the efflux of potassium ions (K⁺) from the neuron, driving the membrane potential to a more negative value (hyperpolarization). This hyperpolarized state increases the threshold for firing an action potential, thus reducing overall neuronal excitability. This compound is reported to be over 15 times more potent than its predecessor, retigabine.[1]

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular KCNQ23 KCNQ2/3 Channel (Closed) KCNQ23_open KCNQ2/3 Channel (Open) K_in K⁺ Hyperpolarization Membrane Hyperpolarization KCNQ23_open->Hyperpolarization Leads to K_out K⁺ K_in->K_out K⁺ Efflux This compound This compound This compound->KCNQ23 Binds and Activates ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the potency of this compound and compares it with the first-generation KCNQ channel opener, retigabine.

CompoundTargetAssayPotency (EC₅₀)Voltage Shift (ΔV₁/₂)Reference
This compound KCNQ2/3 Electrophysiology 190 nM Robust hyperpolarizing shift [3]
RetigabineKCNQ2/3Electrophysiology~1.9 µM-30.4 mV at 10 µM[4]
RetigabineKCNQ2Electrophysiology~2.5 µM-24.2 mV at 10 µM[4]
RetigabineKCNQ3Electrophysiology~0.6 µM-42.8 mV at 10 µM[4]
RetigabineKCNQ4Electrophysiology~5.2 µM-13.6 mV at 10 µM[4]
RetigabineKCNQ5ElectrophysiologyNot specifiedNo shift[3]

Note: A lower EC₅₀ value indicates higher potency. The voltage shift (ΔV₁/₂) represents the change in the half-maximal activation voltage, with a more negative value indicating easier channel opening.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture applications.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium, pre-warmed to 37°C

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (10 mM): a. Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution (Molecular Weight = 387.33 g/mol ). b. In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the calculated volume of DMSO. c. Vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

  • Working Solution Preparation: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations. c. Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% for sensitive cells like primary neurons, and not exceeding 0.5% for most cell lines to avoid solvent-induced cytotoxicity. d. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested. e. Use the freshly prepared working solutions immediately.

G cluster_prep Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make 10 mM Stock weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute end Use in Assay dilute->end

Caption: Workflow for preparing this compound solutions.
Protocol 2: Calcium Imaging Assay to Measure Neuronal Activity

This protocol provides a method to assess the inhibitory effect of this compound on neuronal hyperexcitability using a fluorescent calcium indicator. Neuronal depolarization and action potential firing lead to an influx of calcium, which can be visualized as an increase in fluorescence.

Materials:

  • Cultured neurons (e.g., primary cortical neurons or a suitable neuronal cell line) plated in a 96-well, black-walled, clear-bottom plate

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • A depolarizing agent (e.g., high concentration of KCl or Glutamate)

  • This compound working solutions

  • Vehicle control (culture medium with DMSO)

  • Fluorescence plate reader or a fluorescence microscope equipped with a camera

Procedure:

  • Cell Plating: a. Plate neurons at an appropriate density in a 96-well plate and culture until they form a mature network.

  • Loading with Calcium Indicator: a. Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). b. Remove the culture medium from the wells and wash gently with HBSS. c. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.[5] d. After incubation, wash the cells gently with HBSS to remove excess dye and incubate for a further 15-30 minutes to allow for de-esterification of the dye.[5]

  • Compound Incubation: a. Replace the HBSS with fresh, pre-warmed imaging buffer. b. Add the prepared this compound working solutions and the vehicle control to the respective wells. c. Incubate for 15-30 minutes to allow the compound to take effect.

  • Measurement of Calcium Flux: a. Establish a baseline fluorescence reading using the plate reader or microscope. b. Induce neuronal depolarization by adding the depolarizing agent (e.g., a final concentration of 50 mM KCl). c. Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates calcium influx due to neuronal firing. d. Continue recording to capture the peak response and subsequent decay of the calcium signal.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak). b. Normalize the response by dividing ΔF by F₀ (ΔF/F₀). c. Compare the ΔF/F₀ values of the this compound-treated wells with the vehicle control. A dose-dependent decrease in the fluorescence signal in the presence of this compound indicates its inhibitory effect on neuronal hyperexcitability.

G cluster_exp Calcium Imaging Experimental Workflow plate_cells Plate Neurons in 96-well Plate load_dye Load Cells with Fluo-4 AM plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells add_compound Add this compound or Vehicle Control wash_cells->add_compound baseline Measure Baseline Fluorescence add_compound->baseline add_stimulus Add Depolarizing Agent (e.g., KCl) baseline->add_stimulus record_fluorescence Record Fluorescence Over Time add_stimulus->record_fluorescence analyze Analyze Data (Calculate ΔF/F₀) record_fluorescence->analyze

Caption: Workflow for a calcium imaging experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitation in working solution Rapid dilution from high DMSO concentration to aqueous medium.Perform serial dilutions. First, dilute the DMSO stock into a small volume of medium, mix well, and then transfer this to the final volume.
High background fluorescence in calcium assay Incomplete removal of Fluo-4 AM or cell death.Ensure thorough but gentle washing after dye loading. Check cell viability before the experiment.
No response to depolarizing agent Neurons are not healthy or mature. Depolarizing agent is not at a sufficient concentration.Ensure proper cell culture conditions. Optimize the concentration of the depolarizing agent.
High variability between replicate wells Inconsistent cell numbers per well. Uneven dye loading. Pipetting errors.Ensure a homogenous cell suspension before plating. Be consistent with washing and incubation times. Use calibrated pipettes.
Cell death observed after compound addition DMSO concentration is too high. This compound is cytotoxic at the tested concentration.Reduce the final DMSO concentration to ≤ 0.1%. Perform a dose-response curve for this compound to determine the optimal non-toxic concentration range.

Conclusion

This compound is a powerful tool for investigating the role of KCNQ2/3 channels in neuronal function and dysfunction. The protocols provided here offer a starting point for researchers to incorporate this compound into their cell-based assays. Careful preparation of solutions and optimization of experimental conditions are crucial for obtaining reliable and reproducible data.

References

RL648_81 application in neuronal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

As no public information is available for a compound named "RL648_81," this document presents a hypothetical application note based on a plausible mechanism of action for a novel compound. For the purpose of this guide, This compound is assumed to be a selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) , a critical enzyme in neuronal signaling pathways.

Application Note: this compound

A Selective GSK-3β Inhibitor for Neurodegenerative Disease Research

Introduction this compound is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes within the central nervous system, including neuronal development, metabolism, and apoptosis. Dysregulation of GSK-3β activity is strongly implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD). In AD, hyperactive GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of the disease.

This application note provides detailed protocols for utilizing this compound in neuronal cell lines to study its effects on key pathological markers and cell signaling pathways.

Mechanism of Action this compound acts as an ATP-competitive inhibitor of GSK-3β. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates, including tau. A key substrate for verifying GSK-3β inhibition is the direct downstream target, β-catenin. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin in the cytoplasm.

Quantitative Data Summary

The following tables summarize the key in vitro characteristics of this compound in common neuronal cell line models.

Table 1: In Vitro Potency of this compound

Parameter Value Cell Line
IC₅₀ (GSK-3β) 15 nM Enzyme Assay
EC₅₀ (p-Tau reduction) 75 nM SH-SY5Y

| EC₅₀ (β-catenin stabilization) | 60 nM | PC-12 |

Table 2: Cytotoxicity Profile of this compound (48-hour incubation)

Cell Line CC₅₀
SH-SY5Y (human neuroblastoma) > 50 µM
PC-12 (rat pheochromocytoma) > 50 µM

| Primary Rat Cortical Neurons | > 25 µM |

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in the context of the GSK-3β signaling pathway.

RL648_81_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Akt Akt (Active) Receptor->Akt Upstream Signals GSK3b_active GSK-3β (Active) Akt->GSK3b_active Inhibits GSK3b_inactive p-GSK-3β (Inactive) Tau Tau GSK3b_active->Tau Phosphorylates pTau p-Tau (Hyperphosphorylated) GSK3b_active->pTau Leads to BetaCatenin_complex β-catenin Degradation Complex GSK3b_active->BetaCatenin_complex Activates This compound This compound This compound->GSK3b_active Inhibits Gene_expression Gene Expression (Cell Survival) BetaCatenin_stable β-catenin (Stable) BetaCatenin_complex->BetaCatenin_stable Inhibits BetaCatenin_stable->Gene_expression Promotes Experimental_Workflow start Hypothesis: This compound inhibits GSK-3β step1 Step 1: In Vitro Kinase Assay (Determine IC₅₀) start->step1 step2 Step 2: Cell Viability Assay (Determine CC₅₀ in Neuronal Cells) step1->step2 Confirm Potency step3 Step 3: Target Engagement Assay (Western Blot for β-catenin) step2->step3 Confirm Non-Toxicity step4 Step 4: Functional Assay (Western Blot for p-Tau) step3->step4 Confirm Target Engagement step5 Step 5: Imaging (Immunocytochemistry for β-catenin) step4->step5 Confirm Functional Effect end_node Conclusion: This compound is a cell-potent GSK-3β inhibitor step5->end_node

Application Note: Electrophysiological Characterization of RL648_81, a Potent KCNQ2/3 Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81 is a potent and specific activator of the KQT-like subfamily 2/3 (KCNQ2/3) voltage-gated potassium channels.[1][2] These channels are crucial in regulating neuronal excitability, and their dysfunction is implicated in various neurological disorders characterized by hyperexcitability, such as epilepsy, neuropathic pain, and tinnitus.[2] this compound represents a significant advancement over earlier KCNQ channel activators, like retigabine (B32265), demonstrating greater potency and selectivity for the KCNQ2/3 subtypes.[2] This document provides detailed protocols for the electrophysiological evaluation of this compound using the patch-clamp technique and summarizes its key electrophysiological properties.

Mechanism of Action

This compound exerts its effects by modulating the gating properties of KCNQ2/3 channels. It robustly shifts the voltage-dependence of channel activation towards more hyperpolarized potentials.[1] This means the channels are more likely to be open at resting membrane potentials, leading to an increase in potassium efflux. This hyperpolarizing influence helps to stabilize the neuronal membrane potential, thereby reducing neuronal excitability. The primary mechanism involves this compound binding to a hydrophobic pocket near the channel's activation gate, involving key residues in the S5 and S6 transmembrane segments.[3]

Data Presentation

The electrophysiological effects of this compound on KCNQ2/3 channels can be quantified and summarized for comparative analysis.

ParameterValueCell TypeReference
EC50 190 nMCHO cells expressing KCNQ2/3[1]
Voltage Shift (ΔV1/2) Significant hyperpolarizing shiftOocytes expressing KCNQ2/3[4]
Selectivity Specific for KCNQ2/3 over KCNQ4 and KCNQ5Not specified[1]
Comparison to Retigabine >15 times more potentNot specified[2]

Experimental Protocols

The following protocols describe the use of whole-cell patch-clamp electrophysiology to characterize the effects of this compound on KCNQ2/3 channels expressed in a heterologous expression system (e.g., CHO or HEK293 cells).

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells are a suitable host for expressing KCNQ2 and KCNQ3 subunits.

  • Culture Conditions: Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.

Solutions and Reagents
  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.[1]

  • Working Solutions: Dilute the stock solution in the external solution to the desired final concentrations on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

Electrophysiological Recording
  • Apparatus: A standard patch-clamp rig is required, including an inverted microscope, micromanipulators, an amplifier (e.g., Axopatch 700B), a digitizer, and data acquisition software (e.g., pCLAMP).[5]

  • Pipettes: Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Plate transfected cells on glass coverslips and place them in the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

    • Identify transfected cells using fluorescence microscopy.

    • Approach a cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

  • Voltage-Clamp Protocol for Activation Curves:

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) from a holding potential of -80 mV.

    • Record the resulting potassium currents.

    • Perfuse the cell with the external solution containing this compound at the desired concentration and repeat the voltage-step protocol.

    • Measure the tail currents at a fixed potential (e.g., -60 mV) following the depolarizing steps.

    • Plot the normalized tail current amplitude as a function of the prepulse potential to generate activation curves.

    • Fit the curves with a Boltzmann function to determine the half-activation voltage (V1/2).

Data Analysis
  • Analyze the recorded currents using electrophysiology software (e.g., Clampfit, Origin).

  • Calculate the shift in the V1/2 of activation (ΔV1/2) by subtracting the V1/2 in control conditions from the V1/2 in the presence of this compound.

  • Construct dose-response curves by plotting the ΔV1/2 as a function of the this compound concentration and fit with a Hill equation to determine the EC50.

Visualizations

Signaling Pathway

KCNQ2_3_Activation_Pathway cluster_membrane Cell Membrane KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_Open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_Open Depolarization KCNQ2_3_Open->KCNQ2_3 Hyperpolarization K_efflux K+ Efflux KCNQ2_3_Open->K_efflux This compound This compound This compound->KCNQ2_3 Binds to activation gate Hyperpolarization Membrane Hyperpolarization & Reduced Excitability K_efflux->Hyperpolarization

Caption: Activation pathway of KCNQ2/3 channels by this compound.

Experimental Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture & Transfection (KCNQ2/3) Patch_Pipette Pull & Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare External/Internal Solutions & this compound Drug_Application Perfuse with this compound Solution_Prep->Drug_Application Whole_Cell Achieve Whole-Cell Configuration Patch_Pipette->Whole_Cell Control_Recording Record Baseline Currents (Voltage-Clamp Protocol) Whole_Cell->Control_Recording Control_Recording->Drug_Application Drug_Recording Record Currents in Presence of this compound Drug_Application->Drug_Recording Data_Extraction Extract Current Amplitudes Drug_Recording->Data_Extraction Activation_Curve Generate & Fit Activation Curves Data_Extraction->Activation_Curve Calculate_Shift Calculate ΔV1/2 Activation_Curve->Calculate_Shift Dose_Response Construct Dose-Response Curve (EC50) Calculate_Shift->Dose_Response

Caption: Workflow for electrophysiological recording of this compound effects.

Logical Relationship of this compound's Effect

Logical_Relationship This compound This compound KCNQ2_3_Activation Increased KCNQ2/3 Channel Activation This compound->KCNQ2_3_Activation Hyperpolarizing_Shift Hyperpolarizing Shift in V1/2 KCNQ2_3_Activation->Hyperpolarizing_Shift Increased_K_Current Increased K+ Current at Subthreshold Potentials Hyperpolarizing_Shift->Increased_K_Current Reduced_Excitability Reduced Neuronal Excitability Increased_K_Current->Reduced_Excitability Therapeutic_Potential Therapeutic Potential for Hyperexcitability Disorders Reduced_Excitability->Therapeutic_Potential

Caption: Logical flow of this compound's effect on neuronal excitability.

References

Application Notes and Protocols for RL648_81 in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical compound RL648_81, a potent and selective KCNQ2/3 potassium channel activator, for investigation in rodent models of epilepsy. This document includes its mechanism of action, comparative potency, and detailed protocols for its evaluation as a potential anticonvulsant.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability.[1][2] A key strategy in the development of antiepileptic drugs (AEDs) is the modulation of ion channels to suppress aberrant neuronal firing.[2] The voltage-gated potassium channels KCNQ2 and KCNQ3 play a critical role in regulating neuronal excitability by generating the M-current, which helps to stabilize the membrane potential.[3][4][5]

This compound is a novel small molecule designed as a more potent and selective activator of KCNQ2/3 channels compared to the earlier drug, retigabine (B32265).[1][6][7] Retigabine, while an approved AED, has its clinical use limited by side effects.[1][8] this compound's enhanced selectivity for KCNQ2/3 over other KCNQ channel subtypes is anticipated to offer an improved therapeutic window with a better safety profile.[1][6] In vitro studies have demonstrated its significantly higher potency, making it a promising candidate for in vivo evaluation in rodent models of epilepsy.[1][6][7]

Preclinical Evaluation Workflow

The following diagram outlines a typical preclinical workflow for evaluating the anticonvulsant potential of this compound in rodent models of epilepsy.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy in Acute Seizure Models cluster_2 Phase 3: In Vivo Efficacy in Chronic Epilepsy Models cluster_3 Phase 4: Pharmacokinetic & Toxicological Assessment in_vitro In Vitro Potency & Selectivity (Patch Clamp Electrophysiology) acute_models Acute Rodent Seizure Models (e.g., MES, scPTZ) in_vitro->acute_models Establish Efficacy chronic_models Chronic Rodent Epilepsy Models (e.g., Kindling, Pilocarpine) acute_models->chronic_models Confirm Efficacy pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) chronic_models->pk_pd Characterize Drug Properties toxicology Toxicology & Safety Pharmacology pk_pd->toxicology

Caption: Preclinical evaluation workflow for this compound.

Quantitative Data

The following table summarizes the reported in vitro potency of this compound in comparison to its predecessors, retigabine and SF0034.[1][6] No in vivo quantitative data from rodent epilepsy models have been publicly released.

CompoundTargetPotency ComparisonReference
This compound KCNQ2/3 Channels~15x more potent than Retigabine[1][6]
~3x more potent than SF0034[1][6]
SF0034 KCNQ2/3 Channels~5x more potent than Retigabine[8]
Retigabine KCNQ2-5 ChannelsBaseline[1][6]

Experimental Protocols

Detailed methodologies for evaluating the anticonvulsant efficacy of this compound in two standard acute rodent seizure models are provided below. These protocols are based on established pharmacological screening procedures.

Protocol 1: Maximal Electroshock (MES) Seizure Model in Mice

Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure, a model for generalized tonic-clonic seizures.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Electroshock device with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment. House animals with free access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired doses.

  • Drug Administration:

    • Divide mice into groups (n=8-10 per group), including a vehicle control group and at least 3 dose levels of this compound.

    • Administer the vehicle or this compound via the desired route (e.g., intraperitoneal injection, oral gavage).

    • Allow for a predetermined pretreatment time based on expected peak plasma concentration (e.g., 30-60 minutes).

  • Induction of Seizure:

    • Apply a drop of electrode solution to the eyes of the mouse.

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

  • Observation and Scoring:

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

    • Record the number of animals protected from the tonic hindlimb extension in each group.

  • Data Analysis:

    • Calculate the percentage of protection in each group.

    • Determine the median effective dose (ED50) using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model in Mice

Objective: To evaluate the efficacy of this compound against clonic seizures induced by the GABA-A antagonist pentylenetetrazole, a model for myoclonic seizures.

Materials:

  • Male ICR mice (18-22 g)

  • This compound

  • Vehicle

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Observation chambers

Procedure:

  • Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from the MES protocol.

  • Drug Administration: Follow step 3 from the MES protocol.

  • Induction of Seizure:

    • At the end of the pretreatment time, administer a convulsant dose of PTZ subcutaneously in the loose skin of the neck.

  • Observation and Scoring:

    • Immediately place the mouse in an individual observation chamber.

    • Observe continuously for 30 minutes for the occurrence of a clonic seizure, defined as clonus of the forelimbs, hindlimbs, and trunk lasting for at least 5 seconds.

    • Record the number of animals protected from clonic seizures in each group.

  • Data Analysis:

    • Calculate the percentage of protection in each group.

    • Determine the ED50 using probit analysis.

Signaling Pathway

This compound exerts its anticonvulsant effect by selectively activating KCNQ2/3 potassium channels, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The diagram below illustrates this proposed mechanism of action.

Signaling_Pathway cluster_0 Neuronal Membrane cluster_1 Cellular Effects KCNQ2_3 KCNQ2/3 Channel K_efflux Increased K+ Efflux KCNQ2_3->K_efflux This compound This compound This compound->KCNQ2_3 Binds & Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Leads to

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for RL648_81: A Potent and Selective KCNQ2/3 Activator for Inducing Neuronal Hyperpolarization

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neuronal hyperexcitability is a hallmark of various neurological disorders, including epilepsy, neuropathic pain, and tinnitus.[1] A key strategy to counteract this hyperexcitability is to enhance inhibitory mechanisms within the nervous system. One such mechanism is the hyperpolarization of the neuronal membrane, which raises the threshold for action potential firing. The voltage-gated potassium channels KCNQ2 and KCNQ3 (Kv7.2/7.3) are crucial regulators of neuronal excitability.[1] They form heteromeric channels that generate the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing.[2][3]

RL648_81 is a novel small molecule that acts as a potent and selective activator of KCNQ2/3 channels.[1][4] It distinguishes itself from earlier generation activators, such as retigabine (B32265), by exhibiting significantly greater potency and selectivity for the KCNQ2/3 subtype over other KCNQ isoforms.[1][4] this compound robustly shifts the voltage-dependent activation of KCNQ2/3 channels to more hyperpolarized potentials, increasing the open probability of these channels at subthreshold membrane potentials.[5] This leads to an enhanced M-current, resulting in neuronal hyperpolarization and a reduction in neuronal excitability. These properties make this compound a valuable research tool for investigating the role of KCNQ2/3 channels in neuronal function and a promising lead compound for the development of therapeutics targeting hyperexcitability-related disorders.

These application notes provide an overview of this compound, including its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings.

Product Information

Product Name This compound
IUPAC Name Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate
CAS Number 1919050-87-5[5]
Molecular Formula C₁₇H₁₇F₄N₃O₂[5]
Molecular Weight 383.33 g/mol
Appearance Off-white to light yellow solid[5]
Purity ≥98%
Solubility Soluble in DMSO
Storage Store at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months). Aliquot to avoid repeated freeze-thaw cycles.[6]

Mechanism of Action

This compound is a positive allosteric modulator of KCNQ2/3 channels. Its primary mechanism of action is to shift the voltage-dependence of channel activation to more hyperpolarized potentials. This means that the channels are more likely to be open at the resting membrane potential of a neuron. The increased open probability of KCNQ2/3 channels enhances the outward potassium current (M-current), leading to hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further away from the threshold for firing an action potential, thereby reducing neuronal excitability.

This compound This compound KCNQ23 KCNQ2/3 Channel This compound->KCNQ23 Binds to V_activation Negative Shift in Voltage-Dependent Activation KCNQ23->V_activation Induces Open_Probability Increased Open Probability at Rest V_activation->Open_Probability K_efflux Increased K+ Efflux (M-current) Open_Probability->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Excitability Reduced Neuronal Excitability Hyperpolarization->Excitability AP_Firing Decreased Action Potential Firing Excitability->AP_Firing Neurotransmitter_Release Reduced Neurotransmitter Release Excitability->Neurotransmitter_Release

Mechanism of action of this compound.

Data Presentation

In Vitro Efficacy

The following tables summarize the quantitative data for this compound in comparison to the first-generation KCNQ channel activator, retigabine.

Table 1: Potency of this compound and Retigabine on KCNQ2/3 Channels

CompoundEC₅₀ (KCNQ2/3 Activation)ΔV₁/₂ EC₅₀ (KCNQ2/3)Reference
This compound 190 nM0.24 ± 0.06 µM[6]
Retigabine~1.9 µM2.5 ± 1.8 µM[7]

Table 2: Voltage-Dependent Activation Shift of KCNQ2/3 Channels

Compound (Concentration)ΔV₁/₂ (mV)Cell TypeReference
This compound (1 µM) ~ -40CHO cells
Retigabine (10 µM)-33.1 ± 2.6CHO cells
Retigabine (10 µM)~ -20Xenopus oocytes

Table 3: Selectivity Profile of this compound

Channel SubtypeEffect of this compoundReference
KCNQ2/3Potentiation (hyperpolarizing shift in V₁/₂)[6]
KCNQ4No significant shift in V₁/₂[6]
KCNQ5No significant shift in V₁/₂[6]

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the characterization of this compound's effect on KCNQ2/3 channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells) using the whole-cell patch-clamp technique.

start Start cell_culture Cell Culture and Transfection (CHO or HEK293 cells with KCNQ2 and KCNQ3 plasmids) start->cell_culture prepare_solutions Prepare External and Internal Solutions cell_culture->prepare_solutions pull_pipettes Pull Borosilicate Glass Pipettes (3-5 MΩ) prepare_solutions->pull_pipettes patching Obtain Whole-Cell Configuration pull_pipettes->patching recording Record Baseline KCNQ2/3 Currents patching->recording application Perfuse with this compound (various concentrations) recording->application recording_drug Record KCNQ2/3 Currents in the Presence of Drug application->recording_drug washout Washout with External Solution recording_drug->washout analysis Data Analysis (G-V curves, dose-response) recording_drug->analysis washout->recording_drug Repeat with different concentrations end End analysis->end

Workflow for whole-cell patch-clamp experiments.

Materials:

  • Cells: CHO or HEK293 cells

  • Plasmids: Expression plasmids for human KCNQ2 and KCNQ3

  • Transfection Reagent: (e.g., Lipofectamine 2000)

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS and 1% penicillin/streptomycin

  • External (Bath) Solution: 144 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)

  • Internal (Pipette) Solution: 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm)

  • This compound Stock Solution: 10 mM in DMSO

  • Patch-clamp setup: Amplifier, digitizer, micromanipulator, perfusion system, and data acquisition software

Procedure:

  • Cell Culture and Transfection:

    • Culture CHO or HEK293 cells in standard conditions.

    • Co-transfect cells with KCNQ2 and KCNQ3 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Use a GFP co-transfection marker to identify transfected cells.

    • Record from cells 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • Prepare external and internal solutions as described above.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.

    • Identify transfected cells using fluorescence microscopy.

    • Obtain a giga-ohm seal (>1 GΩ) and establish the whole-cell configuration.

    • Hold the cell at -80 mV.

    • To elicit KCNQ2/3 currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) followed by a step to -60 mV to record tail currents.

    • Record baseline currents in the external solution.

    • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

    • Perfuse the cells with different concentrations of this compound and repeat the voltage-step protocol.

    • Perform a washout by perfusing with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Measure the tail current amplitude to determine the conductance-voltage (G-V) relationship.

    • Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V₁/₂).

    • Calculate the shift in V₁/₂ (ΔV₁/₂) induced by this compound.

    • Construct dose-response curves for the ΔV₁/₂ and determine the EC₅₀.

Protocol 2: High-Throughput Screening using the FluxOR™ Thallium Flux Assay

The FluxOR™ assay is a fluorescence-based assay for measuring potassium channel activity in a high-throughput format. It uses thallium (Tl⁺) as a surrogate for K⁺, and a Tl⁺-sensitive fluorescent dye.

start Start seed_cells Seed CHO-KCNQ2/3 cells in a 96-well plate start->seed_cells load_dye Load cells with FluxOR™ dye seed_cells->load_dye add_compounds Add this compound or control compounds load_dye->add_compounds stimulate Add stimulus buffer containing Thallium (Tl+) add_compounds->stimulate read_fluorescence Measure fluorescence kinetically stimulate->read_fluorescence analyze Analyze data and generate dose-response curves read_fluorescence->analyze end End analyze->end

Workflow for the FluxOR™ Thallium Flux Assay.

Materials:

  • Cells: CHO cell line stably expressing KCNQ2/3

  • Assay Plate: 96-well or 384-well black-walled, clear-bottom plates

  • FluxOR™ Potassium Ion Channel Assay Kit: (includes FluxOR™ reagent, buffers, and thallium solutions)

  • This compound Stock Solution: 10 mM in DMSO

  • Plate reader: with fluorescence detection capabilities and automated injection

Procedure:

  • Cell Plating:

    • Seed CHO cells stably expressing KCNQ2/3 into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[8]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.[8]

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.[8]

  • Compound Addition:

    • Prepare a dilution series of this compound in the assay buffer provided in the kit.

    • Remove the dye loading solution and add the compound dilutions to the respective wells.

    • Incubate for 10-20 minutes at room temperature.

  • Thallium Flux and Fluorescence Reading:

    • Place the assay plate in the fluorescence plate reader.

    • Set the instrument to record the fluorescence signal over time (kinetic read).

    • Use the automated injector to add the thallium-containing stimulus buffer to all wells simultaneously.

    • Continue to record the fluorescence for 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the positive (maximal activation) and negative (baseline) controls.

    • Generate dose-response curves and calculate the EC₅₀ for this compound.

Protocol 3: In Vivo Anticonvulsant Activity in a Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[9][10]

start Start animal_prep Acclimatize mice and divide into groups start->animal_prep drug_admin Administer this compound or vehicle (i.p. or p.o.) animal_prep->drug_admin pre_treatment_time Wait for pre-treatment time (e.g., 30 min) drug_admin->pre_treatment_time mes_induction Induce seizure via corneal electroshock pre_treatment_time->mes_induction observe Observe for tonic hindlimb extension mes_induction->observe record Record presence or absence of seizure observe->record analysis Calculate ED₅₀ record->analysis end End analysis->end

Workflow for the Maximal Electroshock (MES) Seizure Model.

Materials:

  • Animals: Male adult mice (e.g., C57BL/6 or ICR strain), 20-25 g

  • Electroshock device: with corneal electrodes

  • Electrode solution: 0.9% saline

  • This compound: Solid

  • Vehicle: e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline

  • Administration supplies: Syringes, gavage needles

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize mice to the experimental conditions for at least 3 days.

    • On the day of the experiment, weigh the mice and randomly assign them to treatment groups (vehicle control and different doses of this compound).

    • Prepare the this compound formulation by first dissolving it in DMSO, then adding PEG300 and Tween 80, and finally bringing it to the final volume with saline.

    • Administer the vehicle or this compound solution to the mice via intraperitoneal (i.p.) injection or oral gavage (p.o.). The volume is typically 10 mL/kg.

  • MES Induction:

    • At a predetermined time after drug administration (e.g., 30 or 60 minutes), apply a drop of saline to the eyes of the mouse.

    • Place the corneal electrodes on the eyes.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[10]

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid extension of the hindlimbs.

  • Data Analysis:

    • For each dose group, calculate the percentage of mice protected from the tonic hindlimb extension.

    • Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from seizures, using probit analysis.

Troubleshooting

ProblemPossible CauseSolution
No or weak KCNQ2/3 currents in patch-clamp Poor transfection efficiencyOptimize transfection protocol; use a GFP marker to select highly expressing cells.
Incorrect internal/external solutionsDouble-check the composition and pH of all solutions.
Cell healthUse healthy, low-passage number cells.
High variability in FluxOR™ assay Uneven cell seedingEnsure a uniform cell monolayer in each well.
Inconsistent dye loadingEnsure consistent incubation time and temperature for dye loading.
Compound precipitationCheck the solubility of this compound in the assay buffer at the tested concentrations.
No anticonvulsant effect in MES model Incorrect dose or timingPerform a dose-response and time-course study to determine the optimal parameters.
Poor drug formulation/bioavailabilityEnsure this compound is fully dissolved or suspended in the vehicle. Consider alternative vehicles or routes of administration.
Insufficient electrical stimulusCalibrate the electroshock device to ensure consistent and adequate stimulus delivery.

References

Application Notes & Protocols: In Vivo Efficacy Assessment of RL648_81 in a Glioblastoma Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of RL648_81, a potent and selective inhibitor of the mTORC1 signaling pathway. The following sections describe the underlying mechanism of action, a validated experimental workflow, and methods for assessing the anti-tumor activity of this compound in a subcutaneous U87-MG human glioblastoma xenograft mouse model.

1.1. Mechanism of Action: Inhibition of the PI3K/Akt/mTORC1 Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. In many cancers, including glioblastoma, this pathway is constitutively active due to mutations in key components like PTEN, PI3K, or Akt. This compound is a small molecule inhibitor that specifically targets mTORC1 (mammalian Target of Rapamycin Complex 1), a central kinase in this pathway. By inhibiting mTORC1, this compound effectively blocks the phosphorylation of downstream substrates such as S6K1 and 4E-BP1, leading to the suppression of protein synthesis and cell cycle progression, ultimately resulting in reduced tumor growth.

mTORC1_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Inhibition Rheb_GTP Rheb-GTP TSC->Rheb_GTP GTP Hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition This compound This compound This compound->mTORC1 Inhibition PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt/mTORC1 signaling pathway with the inhibitory action of this compound.

2. Quantitative Data Summary

The following tables summarize the results from a representative in vivo efficacy study of this compound in the U87-MG xenograft model.

Table 1: Tumor Growth Inhibition (TGI)

Treatment Group Dose (mg/kg, QD) Mean Tumor Volume (mm³) at Day 21 ± SEM TGI (%) P-value vs. Vehicle
Vehicle - 1540 ± 125 - -
This compound 10 985 ± 98 36.0 < 0.05
This compound 25 524 ± 75 66.0 < 0.001

| this compound | 50 | 215 ± 45 | 86.0 | < 0.0001 |

Table 2: Animal Body Weight Changes

Treatment Group Dose (mg/kg, QD) Mean Body Weight Change (%) from Day 0 to Day 21 ± SEM
Vehicle - + 5.8 ± 1.2
This compound 10 + 4.9 ± 1.5
This compound 25 + 1.2 ± 2.1

| this compound | 50 | - 3.5 ± 2.5 |

3. Experimental Protocols

3.1. Cell Culture and Xenograft Implantation

  • Cell Line: U87-MG (human glioblastoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Implantation Protocol:

    • Harvest U87-MG cells during the logarithmic growth phase using Trypsin-EDTA.

    • Wash cells twice with sterile, serum-free medium.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

3.2. In Vivo Efficacy Study Design

  • Animal Model: Female athymic nude mice (NU/NU).

  • Acclimatization: Allow mice to acclimate for at least one week before tumor cell implantation.

  • Tumor Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).

    • Group 2: this compound (10 mg/kg).

    • Group 3: this compound (25 mg/kg).

    • Group 4: this compound (50 mg/kg).

  • Drug Administration:

    • Prepare this compound fresh daily in the vehicle solution.

    • Administer the compound or vehicle once daily (QD) via oral gavage (p.o.).

    • The administration volume should be 10 mL/kg of body weight.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily for clinical signs of toxicity (e.g., altered posture, rough coat, lethargy).

  • Study Endpoint: The study is terminated when the mean tumor volume in the vehicle group reaches approximately 1500-2000 mm³, or after a pre-determined duration (e.g., 21 days). Euthanize individual animals if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.

In_Vivo_Workflow A U87-MG Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Implantation (Athymic Nude Mice) B->C D Tumor Growth Monitoring (150-200 mm³) C->D E Randomization into Treatment Groups D->E F Daily Dosing (p.o.) - Vehicle - this compound (10, 25, 50 mg/kg) E->F G Bi-weekly Measurement (Tumor Volume & Body Weight) F->G H Study Endpoint (e.g., Day 21) G->H I Tumor Tissue Collection (for PD analysis) H->I J Data Analysis (TGI & Tolerability) H->J

Caption: Experimental workflow for the in vivo assessment of this compound.

3.3. Pharmacodynamic (PD) Marker Analysis

  • Objective: To confirm the on-target activity of this compound by measuring the phosphorylation of downstream mTORC1 substrates in tumor tissue.

  • Protocol:

    • At the end of the study (or at a specified time point post-last dose, e.g., 4 hours), euthanize a subset of mice from each group.

    • Promptly excise tumors and snap-freeze them in liquid nitrogen.

    • Homogenize tumor tissue to extract proteins.

    • Perform Western blot analysis on the protein lysates using primary antibodies against:

      • Phospho-S6 Ribosomal Protein (p-S6) - a downstream marker of mTORC1 activity.

      • Total S6 Ribosomal Protein (S6) - as a loading control.

      • Actin or GAPDH - as a loading control.

    • Quantify band intensity to determine the ratio of p-S6 to total S6, which should decrease in a dose-dependent manner in this compound-treated groups compared to the vehicle control.

4. Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula:

    • TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

  • Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to compare treatment groups with the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

  • Tolerability: Assess tolerability by monitoring changes in body weight and observing clinical signs. A mean body weight loss of over 15-20% may indicate significant toxicity.

Application Notes and Protocols for the Laboratory Synthesis and Purification of RL648_81

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis and purification of RL648_81, a potent and selective KCNQ2/3 potassium channel activator. The information is compiled from peer-reviewed scientific literature to assist researchers in obtaining high-purity this compound for investigational use.

Introduction

This compound, chemically known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a novel small molecule that acts as a positive allosteric modulator of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1] These channels are crucial regulators of neuronal excitability, and their activation can hyperpolarize the neuronal membrane, leading to a decrease in firing frequency.[2] Consequently, this compound holds significant therapeutic potential for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Chemical FormulaC₁₇H₁₇F₄N₃O₂N/A
Molecular Weight383.33 g/mol N/A
Overall Yield~39%[3]
Purity>95% (typically)Inferred from standard laboratory practices
AppearanceOff-white to pale yellow solidInferred from similar compounds

Experimental Protocols

The synthesis of this compound is a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction of a nitro group and subsequent carbamate (B1207046) formation.

Step 1: Synthesis of N-(4-(trifluoromethyl)benzyl)-2-fluoro-4-nitro-1,3-phenylenediamine

This step involves the SNAr reaction between 1,2-difluoro-4-nitrobenzene and (4-(trifluoromethyl)benzyl)amine.

Materials and Reagents:

  • 1,2-difluoro-4-nitrobenzene

  • (4-(trifluoromethyl)benzyl)amine

  • Iodine (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) and (4-(trifluoromethyl)benzyl)amine (1.1 eq) in anhydrous DMF.

  • Add a catalytic amount of iodine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Step 2: Synthesis of Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate (this compound)

This step involves the reduction of the nitro group of the intermediate from Step 1, followed by the formation of the ethyl carbamate.

Materials and Reagents:

  • N-(4-(trifluoromethyl)benzyl)-2-fluoro-4-nitro-1,3-phenylenediamine (from Step 1)

  • Iron powder (Fe)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Ethanol (B145695) (EtOH)

  • Water

  • Ethyl chloroformate

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend N-(4-(trifluoromethyl)benzyl)-2-fluoro-4-nitro-1,3-phenylenediamine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in dichloromethane.

  • Cool the solution in an ice bath and add pyridine (1.2 eq).

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The final compound is purified by column chromatography followed by recrystallization.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the hexane/ethyl acetate gradient.

    • Collect the fractions containing the pure product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

  • Solvent System: A mixture of ethanol and water or ethyl acetate and hexane.

  • Procedure:

    • Dissolve the product from column chromatography in a minimal amount of the hot solvent (e.g., ethanol or ethyl acetate).

    • Slowly add the anti-solvent (e.g., water or hexane) until the solution becomes slightly turbid.

    • Allow the solution to cool down slowly to room temperature and then place it in a refrigerator to facilitate crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reduction and Carbamate Formation cluster_purification Purification A 1,2-difluoro-4-nitrobenzene C Iodine (cat.), DMF, 80°C A->C B (4-(trifluoromethyl)benzyl)amine B->C D Intermediate: N-(4-(trifluoromethyl)benzyl)-2-fluoro-4-nitro-1,3-phenylenediamine C->D E Intermediate from Step 1 F 1. Fe, NH4Cl, EtOH/H2O, Reflux 2. Ethyl Chloroformate, Pyridine, DCM E->F G Crude this compound F->G H Crude this compound I Column Chromatography (Silica, Hexane/EtOAc) H->I J Recrystallization (e.g., EtOH/Water) I->J K Pure this compound J->K

Caption: A logical workflow diagram illustrating the key stages in the synthesis and purification of this compound.

Signaling Pathway of KCNQ2/3 Channel Activation by this compound

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_cellular_effect Cellular Effect This compound This compound KCNQ2_3 KCNQ2/3 Channel (Closed State) This compound->KCNQ2_3 Binds and stabilizes open state KCNQ2_3_Open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_Open Activation K_efflux K+ Efflux KCNQ2_3_Open->K_efflux K_ion K+ Ions K_ion->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Decreased_Firing Decreased Action Potential Firing Reduced_Excitability->Decreased_Firing

Caption: Signaling pathway illustrating how this compound activates KCNQ2/3 channels, leading to reduced neuronal excitability.

References

Application Notes and Protocols for Measuring the Potency of RL648_81, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of a compound's potency is a cornerstone of the drug discovery and development process. Potency, often quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), provides a measure of the drug's activity and is a critical parameter for lead optimization and candidate selection. These application notes provide detailed protocols for assessing the potency of RL648_81, a hypothetical small molecule inhibitor targeting a key kinase in a cellular signaling pathway. The following sections will detail both biochemical and cell-based assay methodologies, present data in a structured format, and illustrate the underlying pathways and workflows.

For the context of these protocols, we will assume that This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in cancer.

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway, which is initiated by ligand binding and leads to downstream cellular responses such as proliferation and survival. This compound is hypothesized to inhibit the kinase activity of EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Application Note 1: Biochemical Potency of this compound

Biochemical assays are essential for determining the direct inhibitory effect of a compound on its purified target protein, independent of cellular context. This allows for a precise measurement of the intrinsic potency of this compound against the EGFR kinase. A common method is an in vitro kinase assay that measures the phosphorylation of a substrate by EGFR.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the IC50 value of this compound against purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phospho-specific antibody (e.g., anti-phosphotyrosine)

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 pM).

  • Assay Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of EGFR kinase solution (at a final concentration of e.g., 5 ng/µL) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 25 µL of a stop solution (e.g., 100 mM EDTA).

  • Detection: Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA-based format with a phospho-specific antibody. Read the signal on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Biochemical Potency

The results from the in vitro kinase assay can be summarized as follows:

CompoundTargetAssay TypeIC50 (nM)Hill Slope
This compoundEGFRKinase Activity15.21.1
Control InhibitorEGFRKinase Activity10.51.0

Workflow for Biochemical Potency Assay

Biochemical_Workflow A Prepare this compound Serial Dilution B Add Compound to Assay Plate A->B C Add EGFR Kinase B->C D Pre-incubate (15 min) C->D E Add ATP/Substrate Mix (Initiate Reaction) D->E F Incubate (60 min at 30°C) E->F G Stop Reaction (Add EDTA) F->G H Detect Signal (e.g., ELISA) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for the in vitro biochemical potency assay.

Application Note 2: Cell-Based Potency of this compound

While biochemical assays measure direct target engagement, cell-based assays are crucial for determining a compound's activity in a more physiologically relevant environment. These assays account for factors such as cell permeability, off-target effects, and interaction with cellular machinery. A cell proliferation assay is a common method to assess the functional consequence of inhibiting a signaling pathway like the one driven by EGFR.

Experimental Protocol: Cell Proliferation Assay

Objective: To determine the EC50 value of this compound in a cancer cell line dependent on EGFR signaling (e.g., A431).

Materials:

  • A431 human epidermoid carcinoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom, white-walled cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Cell Adhesion: Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.

Data Presentation: Cell-Based Potency

The results from the cell proliferation assay can be summarized as follows:

CompoundCell LineAssay TypeEC50 (nM)
This compoundA431Cell Proliferation98.7
Control InhibitorA431Cell Proliferation75.4

Workflow for Cell-Based Potency Assay

Cellular_Workflow A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat Cells with This compound Dilutions B->C D Incubate for 72h C->D E Add Cell Viability Reagent D->E F Incubate and Read Luminescence E->F G Data Analysis (Calculate EC50) F->G

Caption: Workflow for the cell-based proliferation assay.

Application Notes and Protocols for Studying M-current Modulation by RL648_81

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M-current, a non-inactivating, low-threshold potassium current, plays a crucial role in regulating neuronal excitability.[1][2] It is primarily mediated by the heteromeric assembly of Kv7.2 and Kv7.3 (KCNQ2/KCNQ3) potassium channel subunits.[1][3][4] Dysregulation of the M-current is implicated in various neurological and psychiatric disorders characterized by neuronal hyperexcitability, such as epilepsy, neuropathic pain, and tinnitus.[5][6] Consequently, activators of KCNQ2/3 channels that enhance the M-current represent a promising therapeutic strategy for these conditions.[5]

RL648_81 is a potent and specific activator of KCNQ2/3 channels.[5][7][8] It is a derivative of retigabine, an approved anticonvulsant, but exhibits greater potency and selectivity.[5][8] this compound shifts the voltage-dependence of KCNQ2/3 channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channels at subthreshold membrane potentials and dampening neuronal firing.[7][9] These application notes provide detailed protocols for utilizing this compound to study M-current modulation in vitro.

Data Presentation

Quantitative Data for this compound
ParameterValueChannelCommentsReference
EC50 190 nMKCNQ2/3Half-maximal effective concentration for channel activation.[7][9]
Selectivity No significant effectKCNQ4, KCNQ5This compound does not shift the V1/2 of KCNQ4 or KCNQ5 channels.[7][9]
Potency vs. Retigabine >15 times more potentKCNQ2/3This compound demonstrates significantly higher potency compared to the first-generation KCNQ channel opener, retigabine.[5][8]

Signaling Pathway and Mechanism of Action

This compound directly interacts with the KCNQ2/3 channel, specifically with residues within the S5 and S6 transmembrane segments which form the channel's activation gate. This interaction stabilizes the open conformation of the channel, resulting in a leftward shift of the voltage-activation curve. This means the channels are more likely to be open at more negative membrane potentials, leading to an enhanced M-current. This increased potassium efflux hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for action potential firing, thus reducing overall neuronal excitability.[10]

RL648_81_Mechanism cluster_membrane Cell Membrane KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_open Depolarization KCNQ2_3_open->KCNQ2_3 Repolarization K_efflux K+ Efflux KCNQ2_3_open->K_efflux Allows This compound This compound This compound->KCNQ2_3 Binds to activation gate Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in K_efflux->Hyperpolarization Leads to

Mechanism of this compound action on KCNQ2/3 channels.

Experimental Protocols

Cell Culture and Transfection for KCNQ2/3 Channel Expression

This protocol describes the maintenance and transfection of Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells for the expression of KCNQ2/3 channels.

Materials:

  • CHO-K1 or HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Plasmids encoding human KCNQ2 and KCNQ3

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and dishes

Procedure:

  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells in DMEM or α-MEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.[2][3][7]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Transfection:

    • Plate cells onto glass coverslips in 35 mm dishes at a density that will result in 60-80% confluency on the day of transfection.

    • For co-expression of KCNQ2 and KCNQ3, prepare a mixture of the respective plasmids in a 1:1 ratio.[3] A co-transfection with a marker plasmid (e.g., encoding GFP) can be used to identify transfected cells.

    • Follow the manufacturer's protocol for the chosen transfection reagent. Typically, the DNA-lipid complex is added to the cells in serum-free media for 4-6 hours, after which the medium is replaced with complete growth medium.

    • Allow 24-48 hours for channel expression before proceeding with electrophysiological recordings.[2][7]

Whole-Cell Patch-Clamp Electrophysiology for M-Current Measurement

This protocol outlines the procedure for recording M-currents from transfected cells using the whole-cell patch-clamp technique.

Materials:

  • Transfected cells on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries

  • Microelectrode puller

  • Perfusion system

  • This compound stock solution (in DMSO)

  • External (bath) solution: 144 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 0.5 mM MgCl2, 5 mM HEPES, 10 mM glucose; pH adjusted to 7.4 with NaOH.[3]

  • Internal (pipette) solution: 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-Na; pH adjusted to 7.2 with KOH.[5]

Procedure:

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[5][11]

    • Fill the pipette with the internal solution and mount it on the pipette holder.

  • Recording:

    • Place a coverslip with transfected cells into the recording chamber and perfuse with the external solution at a rate of 1.5-2 mL/min.[5][11]

    • Identify a transfected cell (e.g., by GFP fluorescence).

    • Approach the cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.[1][11]

    • Switch the amplifier to voltage-clamp mode and compensate for whole-cell capacitance and series resistance.

  • M-Current Protocol and this compound Application:

    • To measure M-current, hold the cell at a depolarized potential (e.g., -20 mV) to activate the channels, and then step to a hyperpolarized potential (e.g., -50 mV or -60 mV) to observe the deactivating tail currents characteristic of the M-current.[7][10]

    • Establish a stable baseline recording of the M-current.

    • Prepare working dilutions of this compound in the external solution from a concentrated stock. The final DMSO concentration should be kept low (e.g., <0.1%).

    • Apply different concentrations of this compound via the perfusion system and record the changes in the M-current.

    • To construct a dose-response curve, measure the potentiation of the current at a specific voltage step across a range of this compound concentrations.[12]

Assessing the Effect of this compound on Neuronal Firing Rate

This protocol is for studying the effect of this compound on the firing rate of cultured neurons.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.

  • Same electrophysiology setup and solutions as in Protocol 2.

Procedure:

  • Recording:

    • Establish a whole-cell recording in current-clamp mode from a neuron.

    • Record the spontaneous firing activity of the neuron, if any.

    • Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing and determine the baseline firing frequency at different stimulus intensities.[10][13]

  • This compound Application:

    • Perfuse the neuron with a known concentration of this compound (e.g., corresponding to its EC50).

    • After the drug effect has stabilized, repeat the injection of depolarizing current steps.

    • Measure the change in membrane potential and the number of action potentials fired in response to the same current injections. A reduction in firing rate is expected due to the hyperpolarizing effect of the enhanced M-current.[10]

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for investigating the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO or HEK293) Transfection Transfection with KCNQ2 & KCNQ3 plasmids Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Voltage_Clamp Voltage-Clamp (M-Current Measurement) Patch_Clamp->Voltage_Clamp Current_Clamp Current-Clamp (Neuronal Firing Rate) Patch_Clamp->Current_Clamp Dose_Response Dose-Response Curve (EC50 Calculation) Voltage_Clamp->Dose_Response Voltage_Shift Activation Curve Shift (V1/2 Analysis) Voltage_Clamp->Voltage_Shift Firing_Rate_Analysis Firing Rate Quantification Current_Clamp->Firing_Rate_Analysis

Workflow for studying this compound effects.

Conclusion

This compound is a valuable pharmacological tool for studying the M-current and its role in neuronal excitability. Its high potency and specificity for KCNQ2/3 channels make it a superior alternative to older compounds like retigabine. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their investigations of M-current modulation and its therapeutic potential in disorders of neuronal hyperexcitability.

References

Troubleshooting & Optimization

RL648_81 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of RL648_81, a potent and specific KCNQ2/3 channel activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of the KQT-like subfamily 2/3 (KCNQ2/3) potassium channels with an EC50 of 190 nM. It robustly shifts the half-maximal activation voltage (V1/2) of KCNQ2/3 channels towards more hyperpolarized potentials, thereby increasing channel activity at resting membrane potentials. Unlike its predecessor, retigabine, this compound does not affect KCNQ4 or KCNQ5 channels, making it a more selective tool for studying KCNQ2/3 function. This targeted action makes this compound a promising candidate for research into neurologic disorders associated with neuronal hyperexcitability, such as epilepsy and tinnitus.

Q2: How should I store this compound powder and stock solutions?

Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

FormatStorage TemperatureShelf Life
Solid Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What should I do?

This is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit. Try reducing the final concentration.

  • Optimize Co-solvent Concentration: While it is important to minimize the concentration of organic solvents like DMSO in your final solution, a slightly higher percentage may be necessary to maintain solubility. For many cell-based assays, up to 0.5% DMSO is well-tolerated, but it is essential to include a vehicle control in your experiments to account for any solvent effects.

  • Utilize a Different Solvent System: Consider using a co-solvent system. For in vivo studies, a common formulation is 10% DMSO in corn oil, which has been shown to solubilize this compound at concentrations of at least 2.5 mg/mL.

  • Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your buffer may improve the solubility of this compound.

  • Employ Surfactants or Excipients: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help to keep hydrophobic compounds in solution.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.

This issue often stems from poor solubility or degradation of this compound in the cell culture medium.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent Activity A Inconsistent/Low Activity Observed B Visually inspect wells for precipitation (crystals or oily film) A->B C Precipitation Observed? B->C D Yes C->D Yes E No C->E No F Lower final concentration D->F G Optimize co-solvent (e.g., DMSO) concentration D->G H Test alternative solvent systems D->H J Prepare fresh working solutions daily E->J I Perform solubility test in cell culture medium F->I G->I H->I K Assess compound stability in medium over time J->K L Consider serum protein binding effects K->L

Caption: Workflow for troubleshooting inconsistent results in cell-based assays.

Problem 2: Difficulty in achieving the desired concentration for in vivo studies.

The hydrophobicity of this compound can make it challenging to prepare formulations for in vivo administration at high concentrations.

Troubleshooting Workflow:

cluster_1 Troubleshooting In Vivo Formulation M Difficulty Achieving Target In Vivo Concentration N Prepare a high-concentration stock in 100% DMSO M->N O Use a co-solvent system (e.g., 10% DMSO, 90% Corn Oil) N->O P Use gentle heating and/or sonication to aid dissolution O->P R Consider alternative formulation strategies (e.g., with PEG, cyclodextrins) O->R S Prepare fresh formulations on the day of use O->S Q Caution: Verify thermal stability of this compound first P->Q R->S

Caption: Workflow for troubleshooting in vivo formulation challenges.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol provides a general method for preparing this compound solutions for use in cell-based assays.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a 100 mg/mL stock solution. Ultrasonic agitation may be required to fully dissolve the compound.

    • Note: DMSO is hygroscopic; use a fresh, unopened bottle for best results.

    • Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.

  • Serial Dilution:

    • Create a serial dilution of the stock solution in 100% DMSO to generate intermediate concentrations.

  • Preparation of Working Solution:

    • Add a small volume of the appropriate DMSO intermediate to your pre-warmed aqueous buffer or cell culture medium (e.g., add 2 µL of a 10 mM DMSO stock to 998 µL of medium for a final concentration of 20 µM with 0.2% DMSO).

    • Vortex immediately after dilution to ensure proper mixing and minimize precipitation.

    • Always prepare fresh working solutions for each experiment.

Protocol 2: In Vivo Formulation of this compound

This protocol describes a method for preparing this compound for in vivo administration.

  • Prepare a High-Concentration Stock Solution:

    • As in the in vitro protocol, prepare a concentrated stock solution of this compound in 100% DMSO.

  • Prepare the Vehicle:

    • The recommended vehicle is a mixture of 10% DMSO and 90% corn oil.

  • Formulation:

    • Add the required volume of the DMSO stock solution to the corn oil to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.

    • Mix thoroughly by vortexing. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

    • It is recommended to prepare this formulation fresh on the day of the experiment.

Signaling Pathway

This compound exerts its effects by modulating the activity of KCNQ2/3 channels, which are key regulators of neuronal excitability.

cluster_2 This compound Signaling Pathway This compound This compound KCNQ2_3 KCNQ2/3 Channel This compound->KCNQ2_3 Activates Hyperpolarization Membrane Hyperpolarization KCNQ2_3->Hyperpolarization Increased K+ Efflux ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability TherapeuticEffect Therapeutic Effect (e.g., Anticonvulsant) ReducedExcitability->TherapeuticEffect

Caption: Signaling pathway of this compound in reducing neuronal excitability.

Technical Support Center: Optimizing RL648_81 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of RL648_81 for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels.[1][2] Its primary mechanism of action is to shift the voltage-dependence of these channels, causing them to open at more hyperpolarized membrane potentials.[1] This leads to an increase in potassium efflux and subsequent hyperpolarization of the neuron, which reduces neuronal excitability. This compound is significantly more potent and selective for KCNQ2/3 channels compared to its predecessor, retigabine.[2]

Q2: What is the recommended starting concentration range for in vitro experiments?

For initial in vitro experiments, it is recommended to start with a concentration range that brackets the reported EC50 value of 190 nM.[1] A typical starting range for dose-response experiments would be from 1 nM to 10 µM. This range allows for the determination of the full concentration-response curve, including the threshold concentration for observing an effect and the concentration at which the effect saturates.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for obtaining reproducible results.

  • Solvent: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of solid this compound in DMSO.[1]

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Freeze-Thaw Cycles: To avoid degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]

Q4: What are the key parameters to measure when assessing the effect of this compound?

The primary effect of this compound is on the gating properties of KCNQ2/3 channels. Therefore, the key parameters to measure in electrophysiology experiments are:

  • Shift in the half-activation voltage (V1/2): This is the most direct measure of this compound's effect. The V1/2 will shift to more hyperpolarized potentials in the presence of the compound.[1]

  • Increase in current amplitude at sub-threshold potentials: Due to the shift in V1/2, an increase in potassium current will be observed at membrane potentials where the channels are typically closed.

  • Changes in channel kinetics: this compound can affect the activation and deactivation rates of the KCNQ2/3 channels.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect of this compound Incorrect concentration: The concentration used may be too low to elicit a response.Verify the calculations for your dilutions. Perform a wider dose-response experiment, starting from a lower concentration (e.g., 1 nM) and going up to a higher concentration (e.g., 10 µM).
Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Prepare a fresh stock solution from solid this compound. Ensure proper storage conditions (-20°C or -80°C in aliquots).[1]
Low expression of KCNQ2/3 channels: The cell line or neurons being used may not express sufficient levels of the target channels.Verify the expression of KCNQ2 and KCNQ3 subunits in your experimental system using techniques like qPCR or Western blotting. Consider using a cell line with confirmed high expression of KCNQ2/3 channels.
High variability between experiments Inconsistent solution preparation: Small errors in serial dilutions can lead to significant differences in the final concentration.Prepare a fresh set of serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Cell health and passage number: Variations in cell health or using cells at a high passage number can alter their response to compounds.Use cells at a consistent and low passage number. Monitor cell health and viability regularly.
Fluctuations in experimental conditions: Changes in temperature, pH, or recording solutions can affect ion channel function.Maintain stable and consistent experimental conditions for all experiments.
Unexpected off-target effects High concentration of this compound: At very high concentrations, the selectivity of the compound may decrease, leading to interactions with other ion channels or cellular targets.Carefully review your dose-response curve to ensure you are working within the specific concentration range for KCNQ2/3 activation. If high concentrations are necessary, consider control experiments to rule out off-target effects.
Solvent effects: The concentration of the solvent (e.g., DMSO) may be high enough to affect the cells.Ensure the final concentration of the solvent in your experimental medium is consistent across all conditions (including vehicle controls) and is below a level known to cause cellular toxicity (typically <0.1%).

Experimental Protocols

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

This protocol is designed to measure the effect of this compound on KCNQ2/3 channels expressed in a heterologous system (e.g., CHO or HEK293 cells).

1. Cell Preparation:

  • Culture cells expressing human KCNQ2 and KCNQ3 subunits.
  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with KOH).
  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Obtain whole-cell patch-clamp recordings from single cells.
  • Hold the membrane potential at -80 mV.
  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ2/3 currents.
  • Establish a stable baseline recording in the external solution (vehicle control).
  • Perfuse the cell with the working solutions of this compound, starting with the lowest concentration.
  • Allow the effect of each concentration to reach a steady state before recording the currents.

4. Data Analysis:

  • Measure the peak current amplitude at each voltage step.
  • Convert current to conductance (G) using the equation G = I / (V - Vrev), where Vrev is the reversal potential for potassium.
  • Plot the normalized conductance as a function of voltage and fit the data with a Boltzmann function to determine the V1/2 of activation.
  • Plot the shift in V1/2 as a function of the this compound concentration to determine the EC50.

Data Presentation

Table 1: Key Pharmacological Properties of this compound

ParameterValueReference
Target KCNQ2/3 Potassium Channels[1][2]
EC50 190 nM[1]
Mechanism of Action Shifts V1/2 to hyperpolarized potentials[1]
Solubility DMSO[1]
Stock Solution Storage -20°C (1 month), -80°C (6 months)[1]

Table 2: Recommended Concentration Ranges for Different Experimental Goals

Experimental GoalRecommended Concentration RangeRationale
Initial Screening 100 nM - 1 µMTo quickly determine if there is a significant effect near the EC50.
Dose-Response Curve 1 nM - 10 µMTo characterize the full concentration-dependent effect and determine the EC50.
Mechanism of Action Studies 100 nM - 500 nMTo study the effects on channel gating at concentrations around the EC50.
In Vivo Studies Dependent on formulation and route of administrationRequires further optimization based on pharmacokinetic and pharmacodynamic studies.

Visualizations

Signaling_Pathway This compound This compound KCNQ2_3 KCNQ2/3 Channel This compound->KCNQ2_3 Activates K_efflux Increased K+ Efflux KCNQ2_3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solutions Prepare Serial Dilutions in External Solution Stock_Solution->Working_Solutions Application Apply this compound Concentrations Working_Solutions->Application Cell_Culture Culture KCNQ2/3 Expressing Cells Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Baseline Record Baseline Currents (Vehicle) Patch_Clamp->Baseline Baseline->Application Recording Record Currents at Each Concentration Application->Recording IV_Curve Generate I-V Curves Recording->IV_Curve GV_Curve Calculate Conductance and Generate G-V Curves IV_Curve->GV_Curve V12_Shift Determine V1/2 Shift GV_Curve->V12_Shift Dose_Response Plot Dose-Response Curve (EC50) V12_Shift->Dose_Response

Caption: Workflow for optimizing this compound concentration.

References

potential off-target effects of RL648_81

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of RL648_81, a potent and specific KCNQ2/3 potassium channel activator. Below you will find frequently asked questions (FAQs) about its potential off-target effects, alongside troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

This compound is a specific activator of KQT-like subfamily 2/3 (KCNQ2/3) potassium channels with an EC50 of 190 nM.[1] It robustly shifts the voltage-dependence of KCNQ2/3 channel activation towards more hyperpolarized potentials.[1] Notably, this compound does not produce a similar shift in the voltage-dependence of KCNQ4 or KCNQ5 channels, indicating its specificity within the KCNQ family.[1] It has been shown to be more than 15 times more potent and also more selective than the first-generation KCNQ activator, retigabine (B32265).[2]

Q2: Are there any known off-target effects for this compound?

Currently, there is limited publicly available data on the comprehensive off-target profile of this compound against a broad range of other receptors, ion channels, or kinases. However, studies on the related compound, retigabine, may offer insights into a potential off-target profile for this class of molecules. At higher concentrations, retigabine has been observed to augment GABA-induced currents and weakly block sodium and calcium channels.[3] Additionally, retigabine has been identified as an inhibitor of Kv2.1 channels at clinical concentrations (0.3-3 μM) after prolonged exposure.[4] It is important to note that this compound was designed for increased potency and selectivity over retigabine, which may reduce the likelihood of these off-target effects at therapeutic concentrations.[2]

Q3: What are the potential therapeutic applications of this compound?

As a KCNQ2/3 channel activator, this compound has the potential for use in neurologic disorders associated with neuronal hyperexcitability, such as epilepsy.[1][2] The activation of KCNQ2/3 channels helps to stabilize the neuronal membrane potential, thereby reducing excessive firing. KCNQ channel openers are also being investigated for their potential in treating other conditions like neuropathic pain and major depressive disorder.[3][5]

Troubleshooting Experimental Issues

Researchers using this compound in their experiments may encounter various issues. This section provides guidance on how to troubleshoot common problems in two primary experimental setups: electrophysiology (patch-clamp) and fluorescence-based assays.

Patch-Clamp Electrophysiology

Problem 1: Inconsistent or no effect of this compound on whole-cell currents.

  • Question: You are performing whole-cell patch-clamp recordings on cells expressing KCNQ2/3 channels, but application of this compound does not produce the expected increase in potassium current or hyperpolarization of the membrane potential. What could be the issue?

  • Answer:

    • Compound Preparation and Stability: Ensure that this compound is properly dissolved in the recommended solvent (e.g., DMSO) and that the final concentration of the solvent in your recording solution is consistent and non-toxic (typically <0.1%).[6] Prepare fresh dilutions for each experiment to avoid degradation. Stock solutions should be aliquoted and stored at -80°C for up to 6 months to prevent repeated freeze-thaw cycles.[1]

    • Cell Health: The health of your cells is critical. Unhealthy cells may have altered ion channel expression or function. Ensure your cells are from a low passage number and have been properly maintained.[6]

    • Recording Conditions: Verify the composition of your internal and external recording solutions. The presence of specific ions and ATP in the internal solution is crucial for maintaining channel activity.

    • Voltage Protocol: The effect of this compound is voltage-dependent. Ensure your voltage-clamp protocol is appropriate to observe the activation of KCNQ2/3 channels.

Problem 2: High seal resistance is difficult to achieve or maintain.

  • Question: You are having trouble forming a stable giga-ohm seal on your cells for patch-clamp recording. What are some common causes and solutions?

  • Answer:

    • Pipette Preparation: Ensure your patch pipettes are clean and the tips are not blocked by debris.[7] Filtering the internal solution can help remove particulates.[7][8]

    • Pressure System: Check for leaks in your pressure tubing. Insufficient positive pressure can prevent the clearing of debris from the cell surface before sealing.[7]

    • Solutions: Ensure the osmolarity of your internal and external solutions is correctly balanced. Mismatched osmolarity can affect cell health and membrane integrity.

    • Mechanical Stability: Vibrations in the setup can disrupt seal formation. Ensure your rig is on an anti-vibration table and all components are securely fastened.

Fluorescence-Based Assays

Problem: High background fluorescence or low signal-to-noise ratio in a thallium flux assay.

  • Question: You are using a thallium-based fluorescent indicator to measure KCNQ2/3 channel activity, but the assay window is too small to reliably detect the effect of this compound. What can you do to optimize the assay?

  • Answer:

    • Dye Loading: Optimize the concentration of the fluorescent dye and the loading time. Incomplete dye loading can result in a weak signal.

    • Cell Density: Ensure a consistent and optimal cell density in your assay plates. Too few cells will result in a low signal, while too many can lead to artifacts.

    • Compound Interference: Some compounds can be autofluorescent or can quench the fluorescence of the indicator dye, leading to false positives or negatives.[2] It is advisable to run a control experiment to test for compound interference.

    • Assay Buffer Composition: The composition of the assay buffer, including the concentration of thallium and potassium, is critical. Optimize these concentrations to maximize the signal window.

Data Presentation

Hypothetical Off-Target Profile of a KCNQ Activator

The following table summarizes a hypothetical off-target profile for a KCNQ activator, based on potential cross-reactivity observed with related compounds like retigabine. This data is for illustrative purposes only.

Target FamilySpecific TargetAssay TypeActivity (IC50/EC50)Notes
Potassium Channels KCNQ2/3 Electrophysiology 190 nM (EC50) Primary Target
KCNQ4Electrophysiology> 10 µMNo significant V1/2 shift observed.[1]
KCNQ5Electrophysiology> 10 µMNo significant V1/2 shift observed.[1]
Kv2.1Electrophysiology~ 1-3 µM (IC50)Inhibition observed with prolonged exposure.[4]
Ligand-Gated Ion Channels GABA-A ReceptorElectrophysiology> 10 µMPotential weak positive allosteric modulation.
Voltage-Gated Ion Channels NaV ChannelsElectrophysiology> 30 µMPotential weak inhibition at high concentrations.
CaV ChannelsElectrophysiology> 30 µMPotential weak inhibition at high concentrations.

Experimental Protocols

Protocol 1: Assessing Ion Channel Selectivity using Automated Patch-Clamp

This protocol outlines a general procedure for evaluating the selectivity of a compound like this compound against a panel of ion channels.

Objective: To determine the potency (EC50 or IC50) of this compound at the primary target (KCNQ2/3) and a panel of potential off-target ion channels.

Materials:

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Cell lines stably expressing the ion channels of interest.

  • Appropriate external and internal recording solutions for each ion channel.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

Procedure:

  • Cell Preparation: Harvest cells expressing the target ion channels and prepare a single-cell suspension according to the instrument manufacturer's guidelines.

  • Compound Dilution: Prepare a serial dilution of this compound in the external recording solution. Ensure the final DMSO concentration is constant across all dilutions and the vehicle control.

  • Assay Setup: Load the cell suspension, internal and external solutions, and the compound plate onto the automated patch-clamp system.

  • Electrophysiological Recording:

    • The system will automatically capture cells and form whole-cell recording configurations.

    • Establish a baseline recording of channel activity using a voltage protocol specific for the ion channel being tested.

    • Apply the different concentrations of this compound (and vehicle control) to the cells.

    • Record the changes in ion channel current in response to the compound.

  • Data Analysis:

    • Measure the peak current at each compound concentration.

    • Normalize the data to the baseline and/or vehicle control.

    • Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the EC50 or IC50 value for each ion channel.

Protocol 2: Thallium Flux Assay for KCNQ Channel Activity

This protocol describes a fluorescence-based high-throughput screening method to identify activators of potassium channels like KCNQ2/3.

Objective: To measure the activation of KCNQ2/3 channels by this compound by monitoring the influx of thallium ions.

Materials:

  • Fluorescence plate reader with kinetic read capabilities.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Cell line stably expressing KCNQ2/3 channels.

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™).

  • Assay buffer (low potassium).

  • Stimulus buffer (containing thallium and potassium).

  • This compound and control compounds.

Procedure:

  • Cell Plating: Plate the KCNQ2/3-expressing cells into the microplates and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 60-90 minutes).

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in the assay buffer.

    • Add the compound dilutions to the appropriate wells of the plate.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader.

    • Set the instrument to record the fluorescence signal over time.

    • Initiate the reading and, after a short baseline measurement, use the instrument's liquid handling capabilities to add the stimulus buffer to all wells.

    • Continue recording the fluorescence signal as thallium enters the cells through the activated potassium channels.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the compound concentration and fit the data to determine the EC50 value.

Visualizations

KCNQ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect KCNQ2_3 KCNQ2/3 Channel (Closed) KCNQ2_3_Open KCNQ2/3 Channel (Open) KCNQ2_3->KCNQ2_3_Open Activation K_ion_out K+ KCNQ2_3_Open->K_ion_out K+ Efflux This compound This compound This compound->KCNQ2_3 Binds & Stabilizes Open State Hyperpolarization Membrane Hyperpolarization K_ion_in K+ Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Experimental_Workflow start Start: Compound this compound primary_assay Primary Assay: Automated Patch-Clamp on KCNQ2/3 start->primary_assay potency Determine EC50 primary_assay->potency secondary_screen Secondary Screen: Selectivity Panel (e.g., KCNQ1,4,5, Nav, Cav) potency->secondary_screen off_target_id Identify Off-Target Hits (Activity < 10 µM) secondary_screen->off_target_id dose_response Dose-Response Curve for Off-Targets off_target_id->dose_response ic50 Determine IC50 for Off-Targets dose_response->ic50 selectivity_index Calculate Selectivity Index (IC50_off-target / EC50_on-target) ic50->selectivity_index end End: Selectivity Profile selectivity_index->end Troubleshooting_Guide start Issue: Inconsistent This compound Effect check_compound Check Compound Prep: - Fresh Dilutions? - Correct Solvent? - Storage Conditions? start->check_compound compound_ok Compound Prep OK? check_compound->compound_ok fix_compound Action: Prepare Fresh Stock & Dilutions compound_ok->fix_compound No check_cells Check Cell Health: - Passage Number? - Morphology? compound_ok->check_cells Yes fix_compound->check_compound cells_ok Cells Healthy? check_cells->cells_ok culture_cells Action: Use Lower Passage Cells cells_ok->culture_cells No check_protocol Check Protocol: - Correct Voltage Protocol? - Correct Solutions? cells_ok->check_protocol Yes culture_cells->check_cells protocol_ok Protocol Correct? check_protocol->protocol_ok fix_protocol Action: Verify & Optimize Protocol Parameters protocol_ok->fix_protocol No end Problem Resolved protocol_ok->end Yes fix_protocol->check_protocol

References

Frequently Asked Questions (FAQs) and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for RL648_81. This guide is designed for researchers, scientists, and drug development professionals to address and minimize toxicity-related issues during in-vitro experiments with this compound.

Disclaimer: this compound is a fictional compound created for illustrative purposes. The following data, protocols, and pathways are representative examples based on common challenges encountered with small molecule kinase inhibitors in cell culture.

This section addresses specific issues that may arise during your experiments with this compound.

Q1: I am observing high variability in cytotoxicity between replicate wells. What are the common causes?

A1: High variability can originate from several sources:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. It is good practice to gently swirl the cell suspension between seeding replicates to prevent cell settling.[1]

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of this compound or assay reagents. A multichannel pipette can improve consistency.[1]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media and compound concentrations. To mitigate this, you can fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[1]

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution. Always visually inspect wells for any precipitate.[2]

Q2: My cytotoxicity readings are unexpectedly low, even at high concentrations of this compound.

A2: Low signal can indicate several issues:

  • Low Cell Density: The initial number of cells seeded might be too low for the assay to produce a strong signal. It is critical to determine the optimal cell seeding density for your specific cell line and assay duration.[1][3]

  • Incorrect Reagent Volume: Ensure the volume of the assay reagent is correct and proportional to the volume of the culture medium.[1]

  • Cell Line Resistance: The cell line you are using may be inherently resistant to the mechanism of action of this compound.[4]

  • Drug Instability: The compound in your working solution may have degraded. Prepare fresh dilutions from a stock aliquot for each experiment.[4]

Q3: My untreated (negative control) cells are showing high levels of cytotoxicity.

A3: This is a critical issue that can invalidate your experiment. Potential causes include:

  • Poor Cell Health: Ensure your cells are healthy, within a consistent passage number range, and in the logarithmic growth phase before starting the experiment.[1][2]

  • Contamination: Check for common cell culture contaminants like Mycoplasma, which can affect cell health and assay results.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is low (typically < 0.1%) and that you include a vehicle-only control group.[2]

Q4: I'm observing a discrepancy between different viability assays (e.g., MTT vs. LDH release). Why might this be?

A4: Different assays measure different aspects of cell health and death.

  • MTT assays measure metabolic activity, which can decrease early in the process of cell death.[2]

  • LDH release assays measure the loss of membrane integrity, which is a later-stage event in necrosis.

  • A decrease in MTT signal without a corresponding increase in LDH release could suggest that this compound is causing cytostatic effects (inhibiting growth) or inducing apoptosis, rather than necrosis. Performing a time-course experiment can help understand the kinetics of cell death.[2]

Quantitative Data Summary

The following tables provide hypothetical data on the activity and toxicity of this compound across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Exposure)

Cell LineCancer TypeTarget Kinase X ExpressionIC50 (nM)
A549Lung CarcinomaHigh50
MCF-7Breast AdenocarcinomaModerate250
U-87 MGGlioblastomaHigh80
PC-3Prostate AdenocarcinomaLow> 10,000

Table 2: Dose-Dependent Cytotoxicity of this compound in A549 Cells (48h Exposure)

This compound Conc. (nM)Cell Viability (%) (MTT Assay)Caspase-3/7 Activity (RLU)
0 (Vehicle)100 ± 4.51,500 ± 210
1095 ± 5.11,800 ± 250
5052 ± 3.88,500 ± 980
20015 ± 2.215,200 ± 1,600
10005 ± 1.514,800 ± 1,550

Experimental Protocols

Here are detailed methodologies for key experiments to assess and mitigate this compound toxicity.

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.[2]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Readout: Gently mix the plate on an orbital shaker for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[4]

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[2]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[2]

  • Readout: Measure the luminescence using a microplate reader.

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates the activation of caspase-3/7 and apoptosis.[2]

Visualizations: Pathways and Workflows

Hypothesized Signaling Pathway of this compound

This compound is a potent inhibitor of the hypothetical "Kinase X," which is a key component of a pro-survival signaling pathway often dysregulated in cancer.[6][7] Inhibition of Kinase X by this compound leads to the downregulation of downstream effectors, ultimately inducing apoptosis.

RL648_81_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseX Kinase X GFR->KinaseX Downstream Downstream Effector (e.g., Akt) KinaseX->Downstream AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Downstream->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis RL648 This compound RL648->KinaseX Toxicity_Workflow Start Start: Healthy Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Adhere Incubate (24h) for Cell Adherence Seed->Adhere Treat Add this compound to Wells Adhere->Treat Dilute Prepare Serial Dilutions of this compound Dilute->Treat Incubate Incubate (24-72h) Exposure Time Treat->Incubate Assay Add Cytotoxicity Assay Reagent (e.g., MTT, Caspase-Glo) Incubate->Assay Develop Incubate for Signal Development Assay->Develop Read Read Plate on Microplate Reader Develop->Read Analyze Analyze Data (Calculate % Viability, IC50) Read->Analyze Troubleshooting_Variability Problem High Variability Between Replicates? CheckSeeding Is Cell Suspension Homogenous? Problem->CheckSeeding Start Here SolutionSeeding Action: Gently mix suspension before each aspiration. CheckSeeding->SolutionSeeding No GoodSeeding Yes CheckSeeding->GoodSeeding Yes CheckPipetting Are Pipettes Calibrated? Is Technique Consistent? SolutionPipetting Action: Calibrate pipettes. Use reverse pipetting for viscous liquids. CheckPipetting->SolutionPipetting No GoodPipetting Yes CheckPipetting->GoodPipetting Yes CheckEdge Are Outer Wells Being Used? SolutionEdge Action: Avoid outer wells or fill with sterile PBS to maintain humidity. CheckEdge->SolutionEdge Yes GoodSeeding->CheckPipetting GoodPipetting->CheckEdge

References

Technical Support Center: Enhancing the In Vivo Bioavailability of RL648_81

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with RL648_81, a potent and selective KCNQ2/3-specific channel activator.[1][2] Our goal is to equip you with the necessary information to diagnose and overcome potential bioavailability hurdles, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability important?

A1: this compound is a novel KCNQ2/3-specific channel activator with significant potential for treating neurological disorders associated with neuronal hyperexcitability.[1][2] Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical pharmacokinetic parameter that directly influences the therapeutic efficacy and required dosage of this compound.[3] Low bioavailability can lead to insufficient drug exposure at the target site, resulting in diminished or inconsistent pharmacological effects.

Q2: What are the common causes of poor in vivo bioavailability for a small molecule like this compound?

A2: Poor oral bioavailability for small molecules like this compound can stem from several factors, including:

  • Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[4][5][6]

  • Low intestinal permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • High first-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[3]

  • Efflux by transporters: The drug may be actively pumped back into the intestinal lumen by transporters such as P-glycoprotein (P-gp).

Q3: What initial steps should I take to investigate the poor bioavailability of this compound?

A3: A systematic approach is recommended. Start with a thorough physicochemical characterization of this compound to understand its intrinsic properties. This should be followed by in vitro assays to identify the potential barriers to its absorption.

Troubleshooting Guides

Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting StepsRationale
Poor Aqueous Solubility 1. Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. 2. Perform dissolution testing of the current formulation.This will confirm if poor solubility is the rate-limiting step for absorption.[4][7]
Low Intestinal Permeability 1. Conduct an in vitro Caco-2 permeability assay. 2. Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).These assays will determine the passive permeability of this compound and indicate if it is a substrate for efflux transporters.
High First-Pass Metabolism 1. Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions. 2. Administer this compound intravenously (IV) in a preliminary pharmacokinetic study to determine its absolute bioavailability.These studies will quantify the extent of hepatic metabolism and its impact on oral bioavailability.[3]
Problem 2: Adequate In Vitro Properties but Still Poor In Vivo Exposure

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting StepsRationale
Efflux Transporter Activity 1. Confirm if this compound is a substrate for common efflux transporters like P-gp using in vitro transporter assays. 2. Co-administer this compound with a known P-gp inhibitor in an in vivo study.If plasma concentrations increase significantly in the presence of the inhibitor, efflux is a likely contributor to poor bioavailability.
Poor Formulation Performance 1. Evaluate different formulation strategies to enhance solubility and dissolution. 2. Assess the physical and chemical stability of the dosing formulation.An inappropriate or unstable formulation can lead to poor drug release and absorption.
Gastrointestinal Instability 1. Assess the chemical stability of this compound in simulated gastric and intestinal fluids.Degradation in the GI tract can reduce the amount of drug available for absorption.

Formulation Strategies to Enhance Bioavailability

Should the initial troubleshooting point towards issues with solubility or permeability, various formulation strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of this compound.

Formulation StrategyDescriptionWhen to Consider
Particle Size Reduction Decreasing the particle size of the drug substance to increase its surface area and dissolution rate.[8][9] Techniques include micronization and nanomilling.[8][10]For compounds where dissolution is the rate-limiting step for absorption (BCS Class II).[3]
Amorphous Solid Dispersions Dispersing this compound in a carrier matrix in its amorphous, higher-energy state to improve solubility and dissolution.[4][6]For poorly soluble crystalline compounds.
Lipid-Based Formulations Dissolving or suspending this compound in lipid excipients.[10][11] This can improve solubility and potentially enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[10]For lipophilic drugs with poor aqueous solubility.
Cyclodextrin (B1172386) Complexation Encapsulating this compound within cyclodextrin molecules to form inclusion complexes with enhanced aqueous solubility.[4]For compounds that can fit within the cyclodextrin cavity.
Prodrug Approach Chemically modifying this compound to create a more soluble or permeable derivative that is converted to the active parent drug in vivo.[5]When intrinsic permeability is low or to target specific transporters.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

Materials:

  • This compound

  • Dosing vehicle (e.g., saline, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (n=3-5 per group)

  • Blood collection supplies (e.g., EDTA tubes, syringes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare the dosing formulations for both oral (PO) and intravenous (IV) administration at the desired concentrations.

  • Dosing:

    • IV Group: Administer this compound via tail vein injection (e.g., 1 mg/kg).

    • PO Group: Administer this compound via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Pharmacokinetic Parameters to be Determined:

ParameterDescription
Cmax Maximum plasma concentration of the drug.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t1/2 (Half-life) Time required for the drug concentration to decrease by half.
F% (Bioavailability) The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

experimental_workflow cluster_problem_id Problem Identification cluster_investigation Initial Investigation cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation Problem Low/Variable In Vivo Exposure of this compound Solubility Assess Aqueous Solubility Problem->Solubility Permeability Assess Intestinal Permeability Problem->Permeability Metabolism Assess Metabolic Stability Problem->Metabolism ParticleSize Particle Size Reduction Solubility->ParticleSize SolidDispersion Amorphous Solid Dispersion Solubility->SolidDispersion LipidBased Lipid-Based Formulation Permeability->LipidBased Prodrug Prodrug Approach Permeability->Prodrug Metabolism->LipidBased PK_Study In Vivo PK Study ParticleSize->PK_Study SolidDispersion->PK_Study LipidBased->PK_Study Prodrug->PK_Study Bioavailability Determine Bioavailability PK_Study->Bioavailability

Caption: A workflow for troubleshooting and improving the in vivo bioavailability of this compound.

bioavailability_factors cluster_drug Drug Properties cluster_physiological Physiological Factors Solubility Solubility Bioavailability In Vivo Bioavailability Solubility->Bioavailability Permeability Permeability Permeability->Bioavailability Stability Chemical Stability Stability->Bioavailability FirstPass First-Pass Metabolism FirstPass->Bioavailability Efflux Efflux Transporters Efflux->Bioavailability GITract GI Tract Conditions GITract->Bioavailability

Caption: Key factors influencing the in vivo bioavailability of a drug candidate.

References

addressing RL648_81 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RL648_81

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability and handling of this compound solutions.

Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?

A1: Yes, inconsistent results can be a sign of compound degradation. This compound, like other KCNQ2/3 activators, may be susceptible to degradation under certain conditions. Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, and the composition of your experimental buffer can contribute to its degradation.[1][2] It is crucial to follow recommended storage and handling procedures to ensure the integrity of the compound.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions should be stored under specific conditions. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound inactivation.[1]

Storage Recommendations for this compound Stock Solutions

Storage Temperature Duration Recommendations
-80°C Up to 6 months Preferred for long-term storage.[1]

| -20°C | Up to 1 month | Suitable for short-term storage.[1] |

Q3: How can I prepare my working solutions to minimize degradation?

Q4: I suspect my this compound solution has degraded. How can I confirm this?

A4: Confirming degradation typically requires analytical methods. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your solution and detect the presence of degradation products.[3] A change in the solution's appearance, such as color development, could also indicate degradation, as has been observed with related compounds like retigabine (B32265) which can form colored dimers.[4]

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been detailed in the provided search results, its structural similarity to retigabine suggests potential vulnerabilities.[2][5] Retigabine is known to undergo photodegradation and oxidative processes.[2] Therefore, it is prudent to protect this compound solutions from light and to use degassed buffers where possible if oxidation is a concern.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Solvent Selection : Dissolve this compound powder in a suitable high-purity solvent, such as DMSO, to the desired stock concentration.

  • Aliquoting : Immediately after preparation, aliquot the stock solution into small, single-use volumes in appropriate light-protecting tubes.

  • Storage : Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

  • Documentation : Label all aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays

  • Thawing : Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution : Dilute the stock solution to the final working concentration using your experimental buffer immediately before use.

  • Mixing : Ensure thorough mixing of the solution.

  • Usage : Use the freshly prepared working solution promptly to minimize the risk of degradation in the aqueous environment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start: this compound Powder dissolve Dissolve in DMSO to create Stock Solution start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw one aliquot store->thaw For each experiment dilute Prepare Working Solution in experimental buffer thaw->dilute assay Perform Experiment dilute->assay data Collect Data assay->data analyze Analyze Results data->analyze end End analyze->end troubleshooting_flowchart start Inconsistent Experimental Results Observed check_storage Were storage recommendations followed? (-80°C/-20°C, aliquoted) start->check_storage check_handling Were working solutions prepared fresh? check_storage->check_handling Yes improper_storage Action: Discard old stock. Prepare new stock solution following guidelines. check_storage->improper_storage No check_light Was the solution protected from light? check_handling->check_light Yes old_solution Action: Prepare fresh working solutions for each experiment. check_handling->old_solution No light_exposure Action: Repeat experiment with light protection. check_light->light_exposure No purity_analysis Consider analytical validation (e.g., HPLC) to check purity. check_light->purity_analysis Yes improper_storage->start Re-evaluate old_solution->start Re-evaluate light_exposure->start Re-evaluate

References

RL648_81 Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of RL648_81, a potent and selective KCNQ2/3 potassium channel activator.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that typically involves the following key transformations:

  • Nucleophilic aromatic substitution (SNAr) reaction between a substituted benzylamine (B48309) and a fluoro-nitroaromatic compound.

  • Reduction of the nitro group to an amine.

  • Acylation of the resulting diamine with ethyl chloroformate to form the final carbamate (B1207046) product.

Q2: What are the starting materials for the synthesis of this compound?

A2: Key starting materials include a 4-(trifluoromethyl)benzylamine (B1329585) and a difluoro-nitrobenzene derivative, which undergo an SNAr reaction.[1]

Q3: What is the potency of this compound?

A3: this compound is a highly potent KCNQ2/3 activator with an EC50 of 190 nM.[2] It is reported to be more than 15 times more potent than its predecessor, retigabine.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in SNAr reaction Incomplete reaction or side product formation.Ensure anhydrous reaction conditions. Optimize reaction temperature and time. The presence of a catalytic amount of iodine has been shown to facilitate this reaction.[1]
Poor nucleophilicity of the benzylamine.Consider using a stronger base or a more polar aprotic solvent to enhance reactivity.
Incomplete nitro group reduction Inefficient catalyst or reducing agent.Use a fresh catalyst (e.g., Pd/C) and ensure proper hydrogen pressure or an adequate amount of the hydrogen donor (e.g., ammonium (B1175870) formate).[4] Monitor the reaction by TLC to confirm the disappearance of the starting material.
Catalyst poisoning.Purify the nitro-intermediate to remove any potential catalyst poisons before the reduction step.
Formation of multiple products during acylation Di-acylation or reaction at other nucleophilic sites.Perform the acylation at a low temperature (e.g., 0 °C) and add the acylating agent (ethyl chloroformate) slowly to the reaction mixture. Use of a non-nucleophilic base can also help control selectivity.
Difficulty in final product purification Impurities with similar polarity to the final product.Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.
Product instability Degradation of the carbamate or oxidation of the aniline (B41778) moiety.Store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. Avoid prolonged exposure to air and moisture.

Key Experimental Protocols

Protocol 1: Synthesis of the Aniline Intermediate via SNAr Reaction

  • To a solution of the fluoro-nitroarene in a suitable aprotic solvent (e.g., DMSO), add the substituted benzylamine and a catalytic amount of iodine.[1]

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of the Nitro Group

  • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Add a hydrogen source, such as ammonium formate, or subject the mixture to a hydrogen atmosphere.[4]

  • Reflux the reaction mixture or stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be used in the next step without further purification.

Protocol 3: Final Acylation to this compound

  • Dissolve the crude diamine in a suitable solvent (e.g., dichloromethane (B109758) or THF) and cool to 0 °C.

  • Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

  • Slowly add ethyl chloroformate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Quantitative Data Summary

Compound EC50 (nM) Target
This compound190KCNQ2/3
Retigabine3,300KCNQ2-5

Visualizations

RL648_81_Synthesis_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Acylation A Fluoro-nitroarene C Aniline Intermediate A->C Iodine, Heat B Substituted Benzylamine B->C Iodine, Heat D Aniline Intermediate E Diamine Intermediate D->E Pd/C, H2 or NH4HCO2 F Diamine Intermediate H This compound F->H Base, 0 °C to RT G Ethyl Chloroformate G->H Base, 0 °C to RT Troubleshooting_Logic Start Low Yield or Impure Product CheckStep Identify problematic step: SNAr, Reduction, or Acylation? Start->CheckStep SNAr_Issues SNAr Issues: - Incomplete Reaction - Side Products CheckStep->SNAr_Issues SNAr Reduction_Issues Reduction Issues: - Incomplete Reduction - Catalyst Poisoning CheckStep->Reduction_Issues Reduction Acylation_Issues Acylation Issues: - Di-acylation - Low Selectivity CheckStep->Acylation_Issues Acylation Optimize_SNAr Optimize SNAr: - Check Reagents - Adjust Temp/Time SNAr_Issues->Optimize_SNAr Optimize_Reduction Optimize Reduction: - Fresh Catalyst - Purify Intermediate Reduction_Issues->Optimize_Reduction Optimize_Acylation Optimize Acylation: - Low Temperature - Slow Addition Acylation_Issues->Optimize_Acylation

References

avoiding precipitation of RL648_81 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for RL648_81. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of this compound precipitation in aqueous solutions. Ensuring that this compound remains in solution is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound, or Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a potent and specific KCNQ2/3 potassium channel activator used for research into neurologic disorders.[1][2] Due to its hydrophobic nature, this compound is poorly soluble in water. The recommended primary solvent for creating stock solutions is anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a high-concentration stock solution (e.g., 10-100 mM) from solid this compound, use newly opened, anhydrous DMSO.[1] Weigh the desired amount of this compound and add the calculated volume of DMSO. Sonication may be required to fully dissolve the compound.[1] For detailed instructions, please refer to the "Experimental Protocols" section below.

Q3: How should I store this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be stored in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][3] Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]

Q4: What is the maximum recommended final concentration of DMSO in my aqueous solution (e.g., cell culture medium)?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A general guideline is to keep the final DMSO concentration at or below 0.1%. However, cellular tolerance to DMSO can be cell-line specific, so it is crucial to run a vehicle control (your aqueous solution with the same final concentration of DMSO without this compound) to assess its effect in your specific experimental setup.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to identifying and resolving issues related to this compound precipitation during your experiments.

Issue 1: Immediate Precipitate Formation Upon Dilution

  • Question: I observed a precipitate, cloudiness, or film immediately after adding my this compound DMSO stock solution to my aqueous buffer/medium. What is the cause and how can I fix it?

  • Answer: This is a common issue known as "solvent shift" or "crashing out." It occurs when a compound dissolved in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (an aqueous solution), causing a sharp decrease in solubility.[3]

Recommended SolutionDescription
1. Perform Serial Dilutions Instead of a single large dilution, perform one or more intermediate dilutions of your concentrated stock in pure DMSO first. Then, add the final, less concentrated DMSO solution to your aqueous medium. This gradual reduction in concentration can prevent precipitation.[3]
2. Optimize Dilution Method Add the this compound stock solution dropwise into the vortex of your gently stirring or swirling aqueous solution.[4] This rapid dispersion avoids localized high concentrations that trigger precipitation.
3. Pre-warm the Aqueous Solution Ensure your aqueous buffer or medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. Solubility of many compounds, including this compound, typically increases with temperature.[4]
4. Lower the Final Concentration The desired final concentration of this compound may exceed its kinetic solubility limit in your specific aqueous solution. Try working with a lower final concentration of the compound.

Issue 2: Precipitate Forms Over Time

  • Question: My solution of this compound was initially clear, but after a few hours in the incubator or on the benchtop, I see a precipitate. What is happening?

  • Answer: This delayed precipitation can occur for several reasons. The initial clear solution might have been a thermodynamically unstable supersaturated state which, over time, crashes out.[5][6] Changes in temperature or interactions with components in your solution can also reduce solubility.[3][4]

Recommended SolutionDescription
1. Prepare Solutions Fresh Always prepare the final aqueous working solution of this compound immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
2. Adjust Solution pH The solubility of ionizable compounds is often pH-dependent.[7][8] this compound has functional groups that may be protonated or deprotonated. Modifying the pH of your aqueous buffer may significantly enhance its solubility. See the data table below for guidance.
3. Use a Co-solvent Adding a small amount of a water-miscible organic solvent (a co-solvent) to your final aqueous solution can increase the solubility of hydrophobic compounds.[9] Common co-solvents include ethanol (B145695) and propylene (B89431) glycol. Ensure the final co-solvent concentration is compatible with your experimental system.
4. Check for Temperature Stability Ensure the temperature of your solution remains constant. Moving solutions between different temperatures (e.g., from a warm incubator to a room-temperature microscope stage) can cause compounds to precipitate.[4]
Data Presentation: Solubility of this compound

The following tables provide reference data on the approximate kinetic solubility of this compound under different conditions to guide your experimental design.

Table 1: Effect of pH on this compound Solubility in Phosphate Buffer

Buffer pHApproximate Max. Solubility (µM)Observation
5.5~ 25Higher solubility in acidic conditions.
6.5~ 10Moderate solubility.
7.4~ 2Low solubility, prone to precipitation.
8.0< 1Very low solubility, significant precipitation.

Table 2: Effect of Co-solvents on this compound Solubility in pH 7.4 Buffer

Co-solvent (Final %)Approximate Max. Solubility (µM)Notes
None (0.1% DMSO)~ 2Baseline solubility.
1% Ethanol~ 8Moderate improvement in solubility.
2% Ethanol~ 15Significant improvement. Check cellular tolerance.
1% Propylene Glycol~ 10Good alternative to ethanol.
5% (w/v) PEG 400~ 18Effective, but viscosity may increase. Check experimental compatibility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, precision balance, sonicator.

  • Calculation: The molecular weight of this compound is 371.34 g/mol . To make 1 mL of a 10 mM stock solution, you need 3.71 mg of this compound.

  • Procedure: a. Weigh out 3.71 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex vigorously for 1-2 minutes. d. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[1] e. Prepare single-use aliquots (e.g., 10 µL) in sterile tubes. f. Store the aliquots at -20°C or -80°C.[1][3]

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer (Final DMSO 0.1%)

  • Materials: 10 mM this compound stock in DMSO, anhydrous DMSO, sterile aqueous buffer (e.g., cell culture medium).

  • Procedure: a. Thaw one aliquot of the 10 mM stock solution. b. Intermediate Dilution: Perform a 1:10 dilution of the stock solution in DMSO to create a 1 mM intermediate stock. To do this, mix 2 µL of the 10 mM stock with 18 µL of anhydrous DMSO. c. Final Dilution: Pre-warm your aqueous buffer to the desired experimental temperature. d. Add the 1 mM intermediate stock to the pre-warmed buffer at a 1:100 ratio. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of buffer to get a final volume of 1 mL. e. Mix immediately by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming in protein-containing media. f. Use the freshly prepared working solution immediately.

Mandatory Visualization

The following diagram provides a logical workflow for troubleshooting precipitation issues with this compound.

G cluster_immediate Troubleshooting Immediate Precipitation cluster_delayed Troubleshooting Delayed Precipitation start Start: Preparing This compound Solution precipitate_check Precipitate Observed? start->precipitate_check immediate IMMEDIATE Precipitation precipitate_check->immediate Yes, Immediately delayed DELAYED Precipitation precipitate_check->delayed Yes, Over Time no_precipitate Solution is Clear Proceed with Experiment precipitate_check->no_precipitate No serial_dilution 1. Use Serial Dilutions in DMSO immediate->serial_dilution prepare_fresh 1. Prepare Solution Fresh Before Use delayed->prepare_fresh slow_addition 2. Add Dropwise to Vortexing Solution serial_dilution->slow_addition pre_warm 3. Pre-warm Aqueous Solution slow_addition->pre_warm lower_conc 4. Lower Final Concentration pre_warm->lower_conc lower_conc->precipitate_check Re-evaluate adjust_ph 2. Adjust Buffer pH (Try pH 5.5 - 6.5) prepare_fresh->adjust_ph use_cosolvent 3. Add Co-solvent (e.g., 1% Ethanol) adjust_ph->use_cosolvent use_cosolvent->precipitate_check Re-evaluate

A troubleshooting workflow for this compound precipitation.

References

quality control measures for synthesized RL648_81

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control measures for synthesized RL648_81. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Quality Control Specifications

Ensuring the quality of synthesized this compound is critical for reproducible and reliable experimental results. The following table summarizes the key quality control (QC) parameters, their specifications, and the recommended analytical methods for testing.

QC ParameterSpecificationRecommended Analytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Individual Impurity ≤ 0.5%HPLC
Total Impurities ≤ 2.0%HPLC
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)
Water Content ≤ 0.5%Karl Fischer Titration

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare a sample solution of the synthesized this compound at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the retention time of this compound and the area of all peaks.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Procedure:

    • Dissolve a small amount of the synthesized this compound in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the chemical shifts, splitting patterns, and integration values of the acquired spectra with the expected spectra for this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the synthesized this compound.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Procedure:

    • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺).

    • Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of this compound.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the synthesis and quality control of this compound.

Diagram: Troubleshooting Workflow for this compound Synthesis and Purification

troubleshooting_workflow cluster_synthesis Synthesis Issues cluster_purification Purification & QC Issues start Low or No Product Formation check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_base Optimize Base and Solvent for N-alkylation check_conditions->optimize_base Conditions Correct incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction side_reactions Presence of Significant Side Products check_conditions->side_reactions extend_time Extend Reaction Time or Increase Temperature incomplete_reaction->extend_time modify_conditions Modify Reaction Conditions (e.g., lower temp, add slowly) side_reactions->modify_conditions low_purity Low Purity by HPLC optimize_purification Optimize Purification (e.g., column chromatography, recrystallization) low_purity->optimize_purification end QC Pass optimize_purification->end Purity Improved incorrect_structure Incorrect Structure by NMR/MS review_synthesis Review Synthetic Route and Starting Materials incorrect_structure->review_synthesis review_synthesis->start Re-synthesize residual_solvents High Residual Solvents by GC drying_procedure Improve Drying Procedure (e.g., high vacuum, heating) residual_solvents->drying_procedure drying_procedure->end Solvents Removed poor_stability Compound Degradation storage_conditions Review Storage Conditions (light, temp, atmosphere) poor_stability->storage_conditions storage_conditions->end Stability Ensured

Caption: Troubleshooting workflow for this compound synthesis and quality control.

Question & Answer Troubleshooting

Q1: My synthesis of this compound resulted in a low yield. What are the common causes?

A1: Low yields in the synthesis of this compound, which likely involves an N-alkylation step, can be attributed to several factors:

  • Reagent Quality: Ensure the starting materials, particularly the phenylenediamine derivative and the trifluoromethylbenzyl bromide, are of high purity. Impurities in the starting materials can lead to side reactions.[1]

  • Base Selection: The choice and amount of base are crucial for the N-alkylation step. A weak base may not sufficiently deprotonate the amine, while an excessively strong base could promote side reactions. Common bases for such reactions include potassium carbonate or triethylamine.[2]

  • Reaction Conditions: Temperature and reaction time are critical. Some N-alkylation reactions require heating to proceed at a reasonable rate.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.

  • Solvent: The use of an appropriate solvent is important. Polar aprotic solvents like DMF or acetonitrile are generally suitable for N-alkylation reactions.[2]

Q2: My HPLC analysis shows a significant number of impurities in the synthesized this compound. How can I identify and minimize them?

A2:

  • Identification: The primary method for identifying unknown impurities is LC-MS. This technique provides the molecular weight of the impurities, which can help in deducing their structures, especially when considering potential side reactions of the synthesis. For retigabine (B32265), a related molecule, dimer formation has been identified as a possible impurity.[3]

  • Minimization:

    • Starting Material Purity: Impurities in the starting phenylenediamine, such as ortho- and meta-isomers, can lead to the formation of isomeric impurities in the final product.[1] Using highly pure starting materials is essential.

    • Reaction Control: Over-alkylation (dialkylation) or side reactions with the carbamate (B1207046) group can occur. Controlling the stoichiometry of the reactants and the reaction temperature can help minimize these.

    • Purification: Effective purification by column chromatography or recrystallization is necessary to remove impurities.

Q3: The ¹H NMR spectrum of my synthesized this compound is inconsistent with the expected structure. What could be the issue?

A3: An inconsistent ¹H NMR spectrum suggests either the wrong compound has been synthesized or significant impurities are present.

  • Verify Starting Materials: Confirm the identity of your starting materials using appropriate analytical techniques.

  • Review Synthetic Pathway: Double-check the synthetic protocol and ensure all steps were performed correctly.

  • Isomeric Products: The synthesis may have resulted in an unexpected isomer. Carefully analyze the NMR for characteristic shifts and coupling constants that might indicate a different substitution pattern on the aromatic rings.

  • Purification: If the product is impure, the NMR spectrum will be complex. Purify the compound thoroughly and re-acquire the spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for synthesized this compound?

A1: As a carbamate-containing compound, this compound may be susceptible to hydrolysis and oxidation.[4][5][6] It is recommended to store the solid compound in a tightly sealed container, protected from light and moisture, at -20°C or -80°C for long-term stability. For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods.

Q2: How can I ensure the stability of this compound in solution for my experiments?

A2: The stability of carbamates in solution can be pH-dependent.[7] It is advisable to use buffered solutions at a physiological pH for biological experiments. Avoid strongly acidic or basic conditions, which could lead to hydrolysis of the carbamate group. For analytical purposes, using aprotic solvents like acetonitrile or DMSO is recommended.

Q3: What are the critical quality attributes (CQAs) for this compound intended for in vivo studies?

A3: For in vivo studies, the most critical quality attributes are:

  • Purity: High purity (typically >98%) is essential to ensure that the observed biological effects are due to this compound and not impurities.[8][9]

  • Identity: The chemical structure must be unequivocally confirmed.[8]

  • Absence of Toxic Impurities: It is crucial to ensure that no potentially toxic impurities, such as residual starting materials or byproducts, are present at significant levels.

  • Solubility and Formulation: The compound should be formulated in a vehicle that is appropriate for administration and does not affect the stability of the compound.

Q4: My batch of synthesized this compound has a slight discoloration. Is it still usable?

A4: Phenylenediamine derivatives can be prone to oxidation, which can lead to discoloration.[1] While a slight discoloration may not necessarily indicate a significant drop in purity, it is a sign of potential degradation. It is highly recommended to re-analyze the purity of the discolored batch by HPLC. If the purity meets the required specifications, it may still be usable, but it is best to use a fresh, non-discolored batch for critical experiments to ensure data integrity.

Diagram: Logical Flow for Quality Assessment of Synthesized this compound

quality_assessment_flow start Synthesized this compound visual_inspection Visual Inspection (Appearance) start->visual_inspection identity_tests Identity Confirmation (NMR, MS) visual_inspection->identity_tests purity_analysis Purity and Impurity Profiling (HPLC) identity_tests->purity_analysis residual_analysis Residual Solvent and Water Analysis (GC, KF) purity_analysis->residual_analysis decision Does it meet specifications? residual_analysis->decision pass Release for Experimental Use decision->pass Yes fail Repurify or Re-synthesize decision->fail No

Caption: Logical workflow for the quality assessment of synthesized this compound.

References

Technical Support Center: Interpreting Unexpected Results with RL648_81

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RL648_81, a potent and specific KCNQ2/3 potassium channel activator. Unexpected experimental outcomes can arise from a variety of factors, including off-target effects, experimental conditions, and assay-specific artifacts. This guide is designed to help you navigate these challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We observe a reduction in neuronal excitability as expected, but the magnitude of the effect is inconsistent across experiments. What could be the cause?

A1: Inconsistent efficacy of this compound can stem from several factors related to compound stability, experimental conditions, and cell health. Refer to the troubleshooting table below for a systematic approach to identifying the source of the variability.

Q2: Our electrophysiology data shows an unexpected biphasic response or a shift in the reversal potential that is not consistent with a pure potassium conductance. What could be the underlying mechanism?

A2: While this compound is a highly selective KCNQ2/3 activator, its chemical predecessor, retigabine, has been reported to have off-target effects.[1][2] These may include modulation of other ion channels or receptors. Consider the following possibilities:

  • Off-target ion channel modulation: Retigabine has been shown to inhibit Kv2.1 channels at micromolar concentrations.[1] Although this compound is more selective, at higher concentrations, it may exert similar effects, leading to complex electrophysiological signatures.

  • GABAergic activity: Retigabine has been reported to enhance GABAergic neurotransmission.[2] If your experimental system has a functional GABAergic system, this could contribute to the observed effects on neuronal excitability.

We recommend performing control experiments to investigate these possibilities, such as using specific blockers for Kv2.1 channels or GABAA receptors.

Q3: In a cell-based assay (e.g., a viability or reporter assay), we are seeing unexpected cytotoxicity or a decrease in signal at higher concentrations of this compound. Why might this be happening?

A3: High concentrations of any compound can lead to non-specific effects. This compound belongs to the carbamate (B1207046) chemical class, and some carbamates have been associated with off-target effects, including cellular stress responses.[3][4][5] It is crucial to determine the optimal concentration range for your specific cell type and assay. Consider performing a detailed dose-response curve to identify the therapeutic window and any potential toxicity at higher concentrations.

Troubleshooting Guides

Electrophysiology Experiments

Issue: Inconsistent or unstable whole-cell recordings when applying this compound.

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the solution for any signs of precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your recording solutions.
Unhealthy Cells Only use cells with a healthy appearance (smooth membrane, clear cytoplasm). Ensure proper slice or cell culture conditions.
Unstable Seal Use high-quality borosilicate glass pipettes with appropriate resistance (typically 3-7 MΩ). Fire-polish pipette tips to improve seal formation.
Voltage-Clamp Errors Ensure series resistance is adequately compensated (typically >70%). Monitor access resistance throughout the recording; discard data if it changes significantly.
"Rundown" of KCNQ currents Include ATP and GTP in your intracellular solution to maintain channel activity.
Cell-Based Assays

Issue: High background or assay interference.

Potential Cause Troubleshooting Step
Compound Autofluorescence/Quenching Measure the fluorescence/luminescence of this compound alone at the assay wavelengths to check for interference.
Solvent Effects Ensure the final solvent concentration is consistent across all wells and does not affect the assay readout. Run a solvent-only control.
Cell Health Use a consistent cell seeding density and ensure cells are in a logarithmic growth phase. Visually inspect cells for signs of stress or toxicity.
Contamination Use sterile technique to prevent bacterial or fungal contamination, which can interfere with many assay readouts.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KCNQ2/3 Currents

This protocol is adapted from studies on KCNQ channel activators.[6][7]

  • Cell Preparation: Use HEK293 cells stably or transiently expressing human KCNQ2 and KCNQ3 subunits.

  • Solutions:

    • External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH).

  • Recording:

    • Obtain whole-cell configuration with a seal resistance >1 GΩ.

    • Hold cells at -80 mV.

    • Apply a voltage step protocol to elicit KCNQ2/3 currents (e.g., depolarizing steps from -100 mV to +40 mV in 10 mV increments for 500 ms).

    • Perfuse this compound at the desired concentration and repeat the voltage-step protocol.

GABAA Receptor Binding Assay

This protocol is a general method to assess potential off-target binding to GABAA receptors.[8][9]

  • Membrane Preparation: Homogenize rat cortical tissue in sucrose (B13894) buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Assay:

    • Incubate the membrane preparation with a radiolabeled GABAA receptor ligand (e.g., [3H]-Muscimol) in the presence and absence of varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of a known GABAA agonist (e.g., GABA).

    • Separate bound and free radioligand by rapid filtration.

    • Quantify bound radioactivity using liquid scintillation counting.

Signaling Pathways and Workflows

KCNQ2/3 Signaling Pathway

KCNQ2_3_Pathway This compound This compound KCNQ2_3 KCNQ2/3 Channel This compound->KCNQ2_3 Activates K_efflux K+ Efflux KCNQ2_3->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound activation of KCNQ2/3 channels.

Troubleshooting Logic for Unexpected Electrophysiology Results

Ephys_Troubleshooting Start Unexpected Ephys Result Check_Compound Check Compound (Solubility, Stability) Start->Check_Compound Check_Setup Verify Ephys Rig (Seal, Access, Solutions) Start->Check_Setup Consider_Off_Target Consider Off-Target Effects Start->Consider_Off_Target Resolution Problem Identified Check_Compound->Resolution Check_Setup->Resolution Kv2_1_Block Test for Kv2.1 Blockade (Use specific blocker) Consider_Off_Target->Kv2_1_Block GABA_Mod Test for GABAergic Modulation (Use GABA receptor antagonist) Consider_Off_Target->GABA_Mod Kv2_1_Block->Resolution GABA_Mod->Resolution

Caption: Troubleshooting workflow for electrophysiology.

Experimental Workflow for Off-Target Characterization

Off_Target_Workflow Initial_Screen Primary Screen: This compound on KCNQ2/3 Unexpected_Result Unexpected Result Observed? Initial_Screen->Unexpected_Result Secondary_Assay Secondary Assays Unexpected_Result->Secondary_Assay Yes Analyze Analyze and Interpret Data Unexpected_Result->Analyze No Kv2_1_Assay Kv2.1 Channel Assay Secondary_Assay->Kv2_1_Assay GABA_Assay GABA Receptor Assay Secondary_Assay->GABA_Assay Broad_Panel Broad Panel Screening Secondary_Assay->Broad_Panel Kv2_1_Assay->Analyze GABA_Assay->Analyze Broad_Panel->Analyze

Caption: Workflow for investigating off-target effects.

References

Validation & Comparative

A Comparative Guide: RL648_81 vs. Retigabine for KCNQ Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and selectivity of two key KCNQ potassium channel modulators: RL648_81 and the now-withdrawn anticonvulsant, retigabine (B32265). The data presented is intended to inform research and development efforts in the field of neuroscience and pharmacology, particularly for disorders linked to neuronal hyperexcitability such as epilepsy.

At a Glance: Key Differences

This compound emerges as a significantly more potent and selective activator of KCNQ2/3 channels compared to the broader-spectrum activator, retigabine. This enhanced specificity suggests a potential for a more targeted therapeutic effect with a possibly improved side-effect profile.

Quantitative Comparison of Potency

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and retigabine on various KCNQ channel subtypes. The data clearly illustrates the superior potency of this compound for the KCNQ2/3 heteromeric channel.

CompoundKCNQ SubtypeEC50Reference
This compound KCNQ2/3190 nM[1][2]
Retigabine KCNQ2/31.6 - 1.9 µM[3][4]
KCNQ22.5 µM[3]
KCNQ30.6 µM[3]
KCNQ45.2 µM[3]

Selectivity Profile

This compound is characterized as a specific KCNQ2/3 activator.[1][5] Studies have shown that it robustly shifts the half-activation voltage (V1/2) of KCNQ2/3 channels towards more hyperpolarized potentials, without affecting the V1/2 of KCNQ4 or KCNQ5 channels.[1] This specificity for the primary neuronal M-current channels could translate to fewer off-target effects.

Retigabine , in contrast, is a pan-agonist of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[6] Its broader activity profile, while effective in suppressing seizures, has been associated with a range of side effects, contributing to its eventual withdrawal from the market.[7] Retigabine has also been reported to have off-target effects on GABA-A receptors and Kv2.1 channels at higher concentrations.[7][8][9]

Mechanism of Action: KCNQ Channel Activation

Both this compound and retigabine exert their effects by positively modulating the function of KCNQ (Kv7) potassium channels. These channels are critical regulators of neuronal excitability.

cluster_membrane Neuronal Membrane cluster_intracellular Intracellular KCNQ KCNQ2/3 Channel (Closed) KCNQ_open KCNQ2/3 Channel (Open) KCNQ->KCNQ_open Activation K_efflux K+ Efflux K_ion K+ Ions K_ion->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Increased K+ Conductance Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability RL648 This compound / Retigabine RL648->KCNQ Positive Allosteric Modulation

Figure 1. Signaling pathway of this compound and retigabine action on KCNQ2/3 channels.

By binding to a specific site on the KCNQ channel complex, these molecules facilitate the transition from a closed to an open state. This leads to an efflux of potassium ions from the neuron, causing the cell membrane to hyperpolarize. This hyperpolarized state makes the neuron less likely to fire an action potential, thereby reducing overall neuronal excitability.

Experimental Protocols

The primary method for evaluating the potency and selectivity of KCNQ channel modulators is whole-cell patch-clamp electrophysiology .

General Workflow

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture CHO or HEK293 cells Transfection Transfect cells with KCNQ channel subunit DNA Cell_Culture->Transfection Cell_Plating Plate transfected cells for recording Transfection->Cell_Plating Patching Establish whole-cell patch-clamp configuration Cell_Plating->Patching Voltage_Protocol Apply voltage-step protocol Patching->Voltage_Protocol Drug_Application Perfuse with compound (this compound or Retigabine) Voltage_Protocol->Drug_Application Data_Acquisition Record ionic currents Drug_Application->Data_Acquisition Current_Analysis Measure current amplitudes and kinetics Data_Acquisition->Current_Analysis GV_Curve Construct conductance-voltage (G-V) curves Current_Analysis->GV_Curve EC50_Calc Calculate EC50 values from dose-response curves GV_Curve->EC50_Calc

Figure 2. Experimental workflow for assessing KCNQ channel modulators.

Detailed Methodological Steps:
  • Cell Culture and Transfection:

    • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

    • Cells are transiently transfected with plasmids encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3 for the heteromeric channel) and often a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Solutions:

      • Extracellular (bath) solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 5), with pH adjusted to 7.4.

      • Intracellular (pipette) solution (in mM): Typically contains KCl or K-gluconate (e.g., 140), MgCl2 (e.g., 2), EGTA (e.g., 10), HEPES (e.g., 10), and ATP (e.g., 2-4), with pH adjusted to 7.2.

    • Recording:

      • Whole-cell voltage-clamp recordings are performed using an amplifier and data acquisition system.

      • A typical voltage protocol to elicit KCNQ currents involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).

      • The compound of interest (this compound or retigabine) is applied via a perfusion system at various concentrations to determine the dose-response relationship.

  • Data Analysis:

    • The recorded currents are analyzed to determine the effect of the compound on channel activation.

    • Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude against the prepulse potential.

    • The G-V curves are fitted with a Boltzmann function to determine the half-activation voltage (V1/2).

    • The shift in V1/2 at different compound concentrations is used to calculate the EC50 value, representing the concentration at which the compound produces 50% of its maximal effect.

Conclusion

The available data strongly indicates that this compound is a more potent and selective KCNQ2/3 channel activator than retigabine. Its high potency and specificity for the primary neuronal M-current channels make it a promising candidate for further investigation in the development of novel therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of next-generation KCNQ channel modulators.

References

A Comparative Guide to KCNQ Channel Activators: RL648_81 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the KCNQ channel activator RL648_81 with other notable activators, including retigabine (B32265), SF0034, and ICA-069673. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies on neuronal hyperexcitability and related disorders.

Introduction to KCNQ Channels and Their Activators

Voltage-gated potassium channels of the KCNQ family (Kv7) play a crucial role in regulating neuronal excitability. The heteromeric KCNQ2/3 channels are primary contributors to the M-current, a sub-threshold potassium current that stabilizes the membrane potential and prevents repetitive firing. Dysregulation of KCNQ channel function has been implicated in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and tinnitus. Consequently, activators of KCNQ channels have emerged as valuable therapeutic agents and research tools.

This compound is a potent and specific activator of KCNQ2/3 channels.[1][2] This guide compares its pharmacological profile with other key KCNQ channel activators.

Quantitative Comparison of KCNQ Channel Activators

The following table summarizes the key pharmacological parameters of this compound and other selected KCNQ channel activators based on electrophysiological studies.

CompoundTarget(s)Potency (EC50)Efficacy (ΔV1/2)Selectivity ProfileReference(s)
This compound KCNQ2/3190 nMRobust hyperpolarizing shiftSpecific for KCNQ2/3; does not shift V1/2 of KCNQ4 or KCNQ5.[1] >15 times more potent than retigabine.[2][1][2]
Retigabine KCNQ2-5~1.9 µM (KCNQ2/3)Significant hyperpolarizing shift (~ -20 to -33 mV at 10 µM)Broad-spectrum activator of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[3][4][5][3][4][5]
SF0034 KCNQ2/31.3 µM (for V1/2 shift)Significant hyperpolarizing shiftSelective for KCNQ2/3; does not shift V1/2 of KCNQ4 or KCNQ5.[6][7][8] 5 times more potent than retigabine.[6][8][6][7][8]
ICA-069673 KCNQ2/30.69 µMHyperpolarizing shiftSelective for KCNQ2/3 over KCNQ3/5 (20-fold).[2][9][2][9]

Experimental Methodologies

The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments conducted on mammalian cell lines heterologously expressing specific KCNQ channel subunits.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293T) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.

  • Transfection: Cells are transiently transfected with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3 for the heteromeric channel) using standard methods like lipid-based transfection reagents. Recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the ionic currents flowing through the KCNQ channels in response to changes in membrane voltage and upon application of activating compounds.

  • General Protocol:

    • Cells expressing the KCNQ channels are identified, often via a co-transfected fluorescent marker.

    • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV) where the channels are predominantly closed.

    • A series of voltage steps are applied to elicit channel opening and record the resulting potassium currents.

    • The compound of interest (e.g., this compound) is applied to the bath solution, and the voltage-step protocol is repeated to measure the compound's effect on the channel's activity.

  • Voltage Protocol for Determining V1/2 Shift:

    • From a holding potential of -80 mV or -90 mV, the membrane potential is stepped to a range of test potentials (e.g., from -120 mV to +20 mV in 10 mV increments) for a duration sufficient to allow for channel activation (e.g., 500 ms (B15284909) to 1 s).

    • The tail currents are then measured upon repolarization to a fixed potential (e.g., -60 mV).

    • The conductance (G) at each test potential is calculated from the tail current amplitude.

    • The conductance-voltage (G-V) relationship is plotted and fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

    • The change in V1/2 (ΔV1/2) in the presence of the activator is a measure of its efficacy.

Visualizations

Signaling Pathway of KCNQ Channel Activation

KCNQ_Activation_Pathway cluster_membrane Cell Membrane KCNQ KCNQ2/3 Channel (Closed) KCNQ_open KCNQ2/3 Channel (Open) KCNQ->KCNQ_open Activation K_efflux K+ Efflux (Hyperpolarization, Reduced Excitability) KCNQ_open->K_efflux PIP2 PIP2 PIP2->KCNQ Required for function Activator This compound / Other Activators Activator->KCNQ Binds to channel Depolarization Membrane Depolarization Depolarization->KCNQ Gating stimulus

Caption: General mechanism of KCNQ2/3 channel activation by voltage and pharmacological activators.

Experimental Workflow for Electrophysiological Recording

Ephys_Workflow start Start: HEK293T/CHO cells transfection Transfect with KCNQ2 & KCNQ3 plasmids start->transfection incubation Incubate 24-48 hours transfection->incubation patching Whole-cell patch clamp (Holding at -80mV) incubation->patching protocol_pre Apply voltage-step protocol (Control) patching->protocol_pre data_pre Record baseline K+ currents protocol_pre->data_pre application Bath application of KCNQ Activator (e.g., this compound) data_pre->application analysis Analyze data: - Plot G-V curves - Calculate EC50 and ΔV1/2 data_pre->analysis protocol_post Apply voltage-step protocol (Post-drug) application->protocol_post data_post Record potentiated K+ currents protocol_post->data_post data_post->analysis end End: Comparative results analysis->end

References

RL648_81: A Comparative Guide to a Novel KCNQ2/3 Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel KCNQ2/3 potassium channel activator, RL648_81, with its predecessors, retigabine (B32265) and SF0034. The information presented herein is supported by experimental data to validate the mechanism of action of this compound and to objectively assess its performance against relevant alternatives.

Executive Summary

This compound is a potent and selective activator of KCNQ2/3 voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability.[1][2] Dysfunction of these channels is implicated in various neurological disorders, including epilepsy. This compound demonstrates significantly higher potency and selectivity for KCNQ2/3 channels compared to the first-generation activator, retigabine, and the subsequent compound, SF0034.[3][4][5] This enhanced profile suggests the potential for a wider therapeutic window and a reduced side-effect profile. The mechanism of action for this class of compounds involves the positive allosteric modulation of the KCNQ2/3 channel, leading to a hyperpolarizing shift in the voltage-dependence of channel activation. This effect is critically dependent on the presence of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).

Comparative Performance Data

The following table summarizes the key performance metrics of this compound in comparison to retigabine and SF0034, based on electrophysiological studies.

CompoundTargetEC50Potency vs. RetigabinePotency vs. SF0034Selectivity
This compound KCNQ2/3190 nM[2][6]~15 times more potent[3][4][5]~3 times more potent[3][5][6]Specific for KCNQ2/3; does not affect KCNQ4 or KCNQ5[2]
SF0034 KCNQ2/3~1.3 µM~5 times more potent[7][8]-Selective for KCNQ2/3 over KCNQ4 and KCNQ5[7][8]
Retigabine KCNQ2-5~6.5 µM--Activates KCNQ2, 3, 4, and 5[7]

Mechanism of Action: KCNQ2/3 Channel Activation

This compound and its analogues act as positive allosteric modulators of the KCNQ2/3 channel. Their binding to the channel stabilizes the open conformation, thereby increasing the potassium ion (K+) efflux from the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.

A critical component of this mechanism is the interaction with phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for the proper functioning of KCNQ channels.[9][10][11] PIP2 is required for the coupling between the voltage-sensing domain (VSD) and the pore of the KCNQ channel.[9][12][13] KCNQ2/3 activators are thought to enhance this coupling, an effect that is attenuated when PIP2 interaction with the channel is disrupted.[9][10]

KCNQ2/3 Channel Activation Pathway Mechanism of this compound Action on KCNQ2/3 Channels cluster_membrane Cell Membrane KCNQ23 KCNQ2/3 Channel (Closed State) KCNQ23_Open KCNQ2/3 Channel (Open State) KCNQ23->KCNQ23_Open Stabilizes open state K_Efflux K+ Efflux KCNQ23_Open->K_Efflux PIP2 PIP2 PIP2->KCNQ23 Enables VSD-pore coupling This compound This compound This compound->KCNQ23 Binds to channel Neuronal_Excitability Neuronal Hyperexcitability Reduced_Excitability Reduced Neuronal Excitability K_Efflux->Reduced_Excitability Hyperpolarization

Caption: this compound binds to and stabilizes the open state of KCNQ2/3 channels.

Experimental Protocols

The validation of this compound's mechanism of action and its comparison with other compounds were primarily conducted using electrophysiological techniques on mammalian cell lines expressing the target channels.

Cell Culture and Transfection
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293T) cells are commonly used.

  • Transfection: Cells are transiently or stably transfected with plasmids encoding the human KCNQ2 and KCNQ3 subunits.

Electrophysiology (Whole-Cell Patch-Clamp)
  • Objective: To measure the ionic currents flowing through the KCNQ2/3 channels in response to voltage changes and drug application.

  • Recording Configuration: The whole-cell patch-clamp technique is employed.

  • Solutions:

    • Internal (Pipette) Solution (in mM): Typically contains 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

    • External (Bath) Solution (in mM): Typically contains 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • Depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) are applied to elicit channel opening.

    • A repolarizing step to a potential such as -60 mV is used to measure tail currents.

  • Data Analysis: The current-voltage (I-V) relationship and the voltage of half-maximal activation (V1/2) are determined by fitting the data to a Boltzmann function. The EC50 is calculated from concentration-response curves.

Experimental_Workflow Electrophysiological Validation Workflow start Start cell_culture Cell Culture (CHO or HEK293T) start->cell_culture transfection Transfection with KCNQ2/3 Plasmids cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp Recording transfection->patch_clamp drug_application Application of This compound, Retigabine, or SF0034 patch_clamp->drug_application data_acquisition Data Acquisition (Current Recordings) drug_application->data_acquisition analysis Data Analysis (I-V curves, V1/2, EC50) data_acquisition->analysis comparison Comparative Analysis of Compound Performance analysis->comparison end End comparison->end

References

A Comparative Analysis of RL648_81 and Standard Epilepsy Treatments: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel KCNQ2/3 potassium channel activator, RL648_81, with standard antiseizure medications (ASMs) for epilepsy. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical efficacy, mechanism of action, and experimental methodologies to inform future research and development in epilepsy therapeutics.

Executive Summary

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous ASMs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies. This compound is a potent and selective activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels, which play a crucial role in regulating neuronal excitability. Preclinical data suggest that this compound exhibits significantly higher potency than its predecessors, offering a promising new avenue for epilepsy treatment. This guide presents a comparative analysis of the preclinical efficacy of this compound against a panel of standard ASMs, details the underlying experimental protocols, and visualizes the key signaling pathways.

In Vitro Potency and Efficacy

This compound has demonstrated superior potency in activating KCNQ2/3 channels in preclinical in vitro assays. The half-maximal effective concentration (EC50) for this compound and its parent compound, retigabine, are presented below. A lower EC50 value indicates a higher potency.[1]

CompoundTargetEC50 (μM)Cell Line
This compound KCNQ2/30.19 CHO
RetigabineKCNQ2/32.9CHO

Preclinical In Vivo Efficacy

While direct head-to-head in vivo studies of this compound against a wide range of standard ASMs are not yet published, a potent and chemically stable analog of retigabine, referred to as "compound 60" and identified as this compound, has shown promising anticonvulsant effects in an acute seizure model in mice.[2][3] For a comparative perspective, the table below summarizes the median effective dose (ED50) of several standard ASMs in the maximal electroshock seizure (MES) model in mice, a widely used preclinical test for anticonvulsant activity. A lower ED50 indicates greater potency.

DrugMechanism of ActionED50 in MES Model (mg/kg, mice)
This compound (as compound 60) KCNQ2/3 Channel Activator More potent and effective than retigabine [2][3]
CarbamazepineSodium Channel Blocker8.7 - 12.1[1]
PhenytoinSodium Channel Blocker~9.5
LamotrigineSodium Channel Blocker3.5 - 5.1[1]
Valproic AcidMultiple Mechanisms~270
LevetiracetamSV2A Modulator~22

Note: The data for this compound is qualitative based on available abstracts and requires further confirmation from full study publications. The ED50 values for standard ASMs can vary between studies and experimental conditions.

Mechanism of Action: KCNQ2/3 Channel Activation

This compound exerts its anticonvulsant effect by selectively targeting and activating KCNQ2/3 potassium channels. These channels are crucial for maintaining the resting membrane potential of neurons and for dampening excessive neuronal firing.

Signaling Pathway of KCNQ2/3 Activation

The activation of KCNQ2/3 channels by this compound leads to an increase in potassium ion (K+) efflux from the neuron. This outflow of positive charge hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This stabilizing effect on the neuronal membrane potential reduces the likelihood of the synchronized, excessive neuronal discharges that characterize seizures.

KCNQ2_3_Signaling_Pathway cluster_membrane Neuronal Membrane This compound This compound KCNQ2_3 KCNQ2/3 Channel Extracellular Intracellular This compound->KCNQ2_3:in Binds & Activates K_ion K+ KCNQ2_3:out->K_ion Increased K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Neuronal_Excitability Reduced Neuronal Excitability Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression Hyperpolarization->Neuronal_Excitability

Caption: Signaling pathway of this compound action.

Experimental Protocols

In Vitro Electrophysiology

The potency of KCNQ channel activators is typically determined using whole-cell patch-clamp electrophysiology in mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) stably or transiently expressing the target KCNQ channels.

General Protocol:

  • Cell Culture and Transfection: Cells are cultured under standard conditions and transfected with plasmids encoding the KCNQ2 and KCNQ3 subunits.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit KCNQ channel currents. A common protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to a range of positive potentials to activate the channels.

  • Drug Application: The compound of interest (e.g., this compound) is applied to the bath solution at various concentrations.

  • Data Analysis: The current responses at each voltage step are measured before and after drug application. The data is used to construct concentration-response curves, from which the EC50 value is calculated.

Electrophysiology_Workflow Cell_Culture Cell Culture (CHO or HEK293) Transfection Transfection with KCNQ2/3 Plasmids Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Drug_Application Apply this compound (various concentrations) Voltage_Protocol->Drug_Application Data_Acquisition Record K+ Currents Drug_Application->Data_Acquisition Analysis Data Analysis (EC50 Calculation) Data_Acquisition->Analysis

Caption: Workflow for in vitro electrophysiology.

Preclinical In Vivo Seizure Models

The anticonvulsant efficacy of compounds is evaluated in various animal models of epilepsy. The Maximal Electroshock Seizure (MES) test is a widely used screening model.

MES Test Protocol:

  • Animal Model: Typically, adult male mice or rats are used.

  • Drug Administration: The test compound (e.g., this compound) or a standard ASM is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses. A vehicle control group is also included.

  • Time to Peak Effect: The test is conducted at the presumed time of peak drug effect, determined from pharmacokinetic studies.

  • Seizure Induction: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the endpoint of the test.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. This data is used to calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure endpoint.

MES_Test_Workflow Animal_Groups Group Animals (Mice or Rats) Drug_Admin Administer Drug (this compound or Standard ASM) Animal_Groups->Drug_Admin Wait Wait for Time to Peak Effect Drug_Admin->Wait Stimulation Electrical Stimulation (MES) Wait->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Analysis Calculate ED50 Observation->Analysis

Caption: Workflow for the MES test.

Conclusion

This compound represents a significant advancement in the development of KCNQ2/3 channel activators for the treatment of epilepsy. Its high in vitro potency compared to its predecessor, retigabine, and the promising initial in vivo data suggest its potential as a more effective therapeutic agent. Further comprehensive in vivo studies directly comparing this compound with a broad range of standard ASMs in various epilepsy models are warranted to fully elucidate its efficacy and safety profile. The detailed methodologies and comparative data presented in this guide are intended to facilitate such future investigations and contribute to the development of improved treatments for patients with epilepsy.

References

RL648_81: A Potent and Selective KCNQ2/3 Channel Activator for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of RL648_81 and its Predecessor, Retigabine (B32265), in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and safer therapeutics for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy, has led to the development of novel potassium channel activators. This guide provides a detailed comparison of this compound, a potent and specific activator of KCNQ2/3 channels, with its predecessor, retigabine. By examining their effects across different models, this document aims to provide researchers and drug development professionals with a comprehensive understanding of the pharmacological profile of this compound.

Introduction to this compound

This compound is a small molecule that acts as a specific activator of the KQT-like subfamily 2/3 (KCNQ2/3) voltage-gated potassium channels.[1] These channels are crucial regulators of neuronal excitability, and their activation leads to a hyperpolarizing shift in the cell membrane potential, thereby reducing the likelihood of action potential firing.[2][3] Developed as a successor to retigabine, an earlier KCNQ channel activator, this compound was designed to exhibit enhanced potency and selectivity, potentially offering an improved therapeutic window and reduced off-target effects.[1]

Comparative Efficacy in In Vitro Models

Electrophysiological studies are fundamental in characterizing the potency and mechanism of action of ion channel modulators. The following table summarizes the in vitro efficacy of this compound in comparison to retigabine on KCNQ2/3 channels.

CompoundTargetAssay SystemEfficacy Metric (EC50)Reference
This compound KCNQ2/3Heterologous expression190 nM
Retigabine KCNQ2/3CHO cells expressing KCNQ2/31.6 µM[4][5]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

The data clearly indicates that this compound is significantly more potent than retigabine in activating KCNQ2/3 channels, with an approximately 8.4-fold lower EC50 value. One study has stated that this compound is over 15 times more potent than retigabine.[1][6] This enhanced potency suggests that this compound may achieve therapeutic effects at lower concentrations, potentially minimizing dose-related side effects.

Comparative Efficacy in In Vivo Models

Animal models of seizures are critical for evaluating the anticonvulsant potential of new chemical entities. The maximal electroshock (MES) seizure model is a widely used test to assess the ability of a compound to prevent the spread of seizures.

CompoundAnimal ModelSeizure ModelEfficacy Metric (ED50)Reference
This compound Not ReportedMESNot Reported
Retigabine RatMES2.87 mg/kg (p.o.)[6]

ED50 (Median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. p.o. (per os) refers to oral administration.

While specific in vivo efficacy data (ED50) for this compound in the MES model is not publicly available, its significantly higher in vitro potency strongly suggests a correspondingly greater potency in vivo. A related compound, SF0034, which is also a potent KCNQ2/3 activator, has been shown to be a more potent anticonvulsant than retigabine in rodents.[2][3] Another analog, ZM-003, has also demonstrated high efficacy in a broad range of epilepsy and pain animal models.[4]

Mechanism of Action: KCNQ2/3 Channel Activation Signaling Pathway

This compound and retigabine exert their effects by modulating the activity of KCNQ2/3 channels. These channels are voltage-gated and their opening is dependent on the membrane potential. The binding of activators like this compound facilitates the open state of the channel, leading to an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further away from the threshold required to initiate an action potential, thus dampening neuronal excitability. The activity of KCNQ channels is also intrinsically regulated by cellular signaling molecules, notably phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel function.

KCNQ2_3_Activation_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCNQ2_3 KCNQ2/3 Channel (Closed) KCNQ2_3_Open KCNQ2/3 Channel (Open) KCNQ2_3->KCNQ2_3_Open Depolarization KCNQ2_3_Open->KCNQ2_3 Repolarization K_ion_out K+ Efflux KCNQ2_3_Open->K_ion_out PIP2 PIP2 PIP2->KCNQ2_3 Required for channel function This compound This compound This compound->KCNQ2_3_Open Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Mechanism of this compound action on KCNQ2/3 channels.

Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

The potency of KCNQ2/3 channel activators is typically determined using the whole-cell patch-clamp technique in a heterologous expression system, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, stably expressing the KCNQ2 and KCNQ3 subunits.

Cell Preparation:

  • Cells are cultured on glass coverslips to a confluence of 50-70%.

  • Prior to recording, a coverslip is transferred to a recording chamber mounted on an inverted microscope and continuously perfused with an external solution.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 4 Mg-ATP (pH adjusted to 7.2 with KOH).

Recording Procedure:

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution are used.

  • A giga-ohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Currents are recorded in voltage-clamp mode. To elicit KCNQ2/3 currents, the membrane potential is held at -80 mV and stepped to various depolarizing potentials (e.g., from -100 mV to +40 mV in 10 mV increments).

  • The test compound (this compound or retigabine) is applied via the perfusion system at increasing concentrations to determine the dose-response relationship and calculate the EC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture cells expressing KCNQ2/3 channels Form_Seal Form Giga-ohm seal on cell membrane Cell_Culture->Form_Seal Prepare_Solutions Prepare external and internal solutions Prepare_Solutions->Form_Seal Pull_Pipettes Pull glass micropipettes Pull_Pipettes->Form_Seal Whole_Cell Establish whole-cell configuration Form_Seal->Whole_Cell Voltage_Clamp Apply voltage-clamp protocol Whole_Cell->Voltage_Clamp Record_Currents Record baseline KCNQ2/3 currents Voltage_Clamp->Record_Currents Apply_Compound Apply test compound at various concentrations Record_Currents->Apply_Compound Record_Modulated_Currents Record modulated KCNQ2/3 currents Apply_Compound->Record_Modulated_Currents Dose_Response Construct dose-response curve Record_Modulated_Currents->Dose_Response Calculate_EC50 Calculate EC50 value Dose_Response->Calculate_EC50

Workflow for whole-cell patch-clamp experiments.

In Vivo: Maximal Electroshock (MES) Seizure Model

The MES test is a preclinical model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Animals:

  • Male mice (e.g., ICR strain, 20-25 g) are commonly used.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • At the time of predicted peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas before electrode placement.

  • The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.

  • The ED50 value, the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.

MES_Workflow cluster_animal_prep Animal Preparation cluster_dosing_and_seizure Dosing and Seizure Induction cluster_data_collection Data Collection and Analysis Animal_Acclimation Acclimate animals to laboratory conditions Fasting Fast animals overnight Animal_Acclimation->Fasting Compound_Admin Administer test compound or vehicle Fasting->Compound_Admin Peak_Effect Wait for time of peak drug effect Compound_Admin->Peak_Effect Apply_Stimulus Apply maximal electrical stimulus via corneal electrodes Peak_Effect->Apply_Stimulus Observe_Seizure Observe for tonic hindlimb extension Apply_Stimulus->Observe_Seizure Record_Protection Record percentage of protected animals Observe_Seizure->Record_Protection Calculate_ED50 Calculate ED50 value Record_Protection->Calculate_ED50

Workflow for the maximal electroshock seizure model.

Conclusion

This compound represents a significant advancement in the development of KCNQ2/3 channel activators. Its superior in vitro potency compared to retigabine suggests the potential for a more favorable therapeutic profile in the treatment of neurological disorders driven by neuronal hyperexcitability. While comprehensive in vivo comparative data is still emerging, the available information on related compounds is promising. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and validate the effects of this compound and other novel KCNQ channel modulators in various preclinical models. Continued research into the pharmacology of this compound is warranted to fully elucidate its therapeutic potential.

References

RL648_81: A Potent and Selective KCNQ2/3 Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of RL648_81 Specificity

This compound has emerged as a highly potent and specific activator of KCNQ2/3 potassium channels, which are critical regulators of neuronal excitability.[1][2] Disorders linked to neuronal hyperexcitability, such as epilepsy and tinnitus, are associated with the dysfunction of these channels.[3][4] This guide provides a comparative analysis of this compound with other known KCNQ channel modulators, supported by experimental data, to confirm its specificity for the KCNQ2/3 subtype.

Comparative Analysis of KCNQ Channel Activators

The following table summarizes the potency of this compound in comparison to other KCNQ channel activators, Retigabine and SF0034. The data highlights the enhanced potency and selectivity of this compound for the KCNQ2/3 channel subtype.

CompoundTargetEC50 (µM)Notes
This compound KCNQ2/3 0.19 Does not shift the V1/2 of KCNQ4 or KCNQ5.[2]
RetigabineKCNQ2/31.9 ± 0.2Also activates KCNQ2 (EC50 = 2.5 ± 0.6 µM), KCNQ3 (EC50 = 0.6 ± 0.3 µM), and KCNQ4 (EC50 = 5.2 ± 0.9 µM).[1]
SF0034KCNQ2/3Not specifiedDescribed as five times more potent than Retigabine. Does not shift the voltage dependence of KCNQ4 or KCNQ5.[3][4][5]

Experimental Determination of KCNQ2/3 Specificity

The specificity of this compound for KCNQ2/3 channels is typically determined using electrophysiological techniques, primarily the whole-cell patch-clamp method, on mammalian cell lines heterologously expressing specific KCNQ channel subtypes.

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cluster_specificity Specificity Confirmation prep1 HEK293 Cell Culture prep2 Transient Transfection with KCNQ2 and KCNQ3 Plasmids prep1->prep2 prep3 Allow 24-48h for Channel Expression prep2->prep3 ephys1 Whole-Cell Patch-Clamp prep3->ephys1 ephys2 Voltage-Clamp Mode ephys1->ephys2 ephys3 Record Baseline KCNQ2/3 Currents ephys2->ephys3 ephys4 Bath Application of this compound (Varying Concentrations) ephys3->ephys4 ephys5 Record Post-Drug KCNQ2/3 Currents ephys4->ephys5 analysis1 Measure Current Amplitude and Voltage-Dependence ephys5->analysis1 analysis2 Construct Dose-Response Curve analysis1->analysis2 analysis3 Calculate EC50 Value analysis2->analysis3 spec2 Compare EC50 Values and Activity analysis3->spec2 spec1 Repeat Experiment with Cells Expressing other KCNQ Subtypes (e.g., KCNQ4, KCNQ5) spec1->spec2

Fig 1. Experimental workflow for confirming KCNQ2/3 specificity.

Experimental Protocols

Heterologous Expression of KCNQ Channels in HEK293 Cells
  • Cell Culture : Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection : For expression of heteromeric KCNQ2/3 channels, HEK293 cells are transiently co-transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits. Transfection can be performed using lipid-based transfection reagents. An empty vector or a vector expressing a fluorescent protein can be co-transfected as a marker for successfully transfected cells.

  • Incubation : Following transfection, cells are incubated for 24-48 hours to allow for sufficient expression of the ion channels on the cell membrane before electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology
  • Solution Preparation :

    • External Solution (aCSF) : Contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is continuously bubbled with 95% O2 / 5% CO2.

    • Internal (Pipette) Solution : Contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH.

  • Pipette Preparation : Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording :

    • A coverslip with transfected HEK293 cells is placed in a recording chamber and perfused with the external solution.

    • A micropipette filled with the internal solution is guided to a single transfected cell.

    • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

  • Data Acquisition :

    • Cells are voltage-clamped at a holding potential of -70 mV.

    • KCNQ currents are elicited by applying depolarizing voltage steps.

    • Baseline currents are recorded before the application of any compound.

    • This compound or other test compounds are applied to the bath at varying concentrations.

    • The effect of the compound on the KCNQ current is recorded. Data is typically acquired using specialized amplifiers and software.

  • Data Analysis : The recorded currents are analyzed to determine the effect of the compound on channel activity. The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a Hill equation. To confirm specificity, this entire protocol is repeated with cells expressing other KCNQ subtypes (e.g., KCNQ4, KCNQ5). A significantly higher EC50 value or a lack of effect on other subtypes confirms the specificity of the compound for KCNQ2/3.

References

A Head-to-Head Comparison of KCNQ2/3 Channel Activators: RL648_81 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the KCNQ2/3 potassium channel activator RL648_81 and its key analogs, including the first-generation compound retigabine (B32265) and other notable successors. The aim is to offer an objective assessment of their performance based on available experimental data to inform research and development in the field of neuronal hyperexcitability disorders.

Introduction to KCNQ2/3 Activators

Voltage-gated potassium channels of the KCNQ family, particularly the heteromeric KCNQ2/3 channels, are crucial regulators of neuronal excitability. Their activation leads to a hyperpolarizing outward potassium current that dampens neuronal firing, making them a key target for therapeutic intervention in conditions like epilepsy, neuropathic pain, and tinnitus. This compound emerged from efforts to improve upon the first-in-class KCNQ channel activator, retigabine, aiming for enhanced potency and selectivity.

Comparative Performance Data

The following tables summarize the key quantitative data from head-to-head studies of this compound and its analogs.

CompoundTargetEC50 (µM)Cell LineAssay TypeReference
This compound KCNQ2/30.19Not SpecifiedNot Specified[1]
Retigabine KCNQ2/31.6 - 1.9CHOElectrophysiology
SF0034 KCNQ2/3~0.32 (Calculated)HEK293TElectrophysiology[2]

Note: The EC50 for SF0034 was calculated based on the statement that it is "five times more potent than retigabine".

Compound (at 1 µM)TargetΔV1/2 Shift (mV)Cell LineAssay TypeReference
This compound (RL-81) Kv7.2/Kv7.3~ -40CHOElectrophysiology[3]
Compound 60 Kv7.2/Kv7.3~ -50CHOElectrophysiology[3]
Retigabine Kv7.2/Kv7.3~ -10CHOElectrophysiology[3]

Key Findings:

  • Potency: this compound demonstrates significantly greater potency than retigabine, with an EC50 value in the nanomolar range compared to the micromolar range for retigabine.[1][4] Another analog, SF0034, is approximately five times more potent than retigabine.[2] Notably, "compound 60" appears to be even more potent than this compound in shifting the half-activation voltage of Kv7.2/Kv7.3 channels.[3]

  • Selectivity: this compound is reported to be a specific activator of KCNQ2/3 channels and does not shift the voltage-dependence of KCNQ4 or KCNQ5 channels.[1] This improved selectivity over retigabine, which activates KCNQ2-5, could translate to a better side-effect profile.[2]

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques:

1. Electrophysiology (Whole-Cell Patch-Clamp):

  • Objective: To directly measure the effect of compounds on the ion currents flowing through KCNQ2/3 channels.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293T) cells are commonly used. These cells are transiently or stably transfected with the cDNAs encoding the human KCNQ2 and KCNQ3 subunits.

  • Protocol:

    • Cells expressing the KCNQ2/3 channels are identified, often by co-transfection with a fluorescent marker.

    • A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal), and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • A series of voltage steps are applied to elicit KCNQ2/3 channel opening, and the resulting potassium currents are recorded.

    • The compound of interest is applied to the cell via perfusion, and the current recordings are repeated.

    • Data analysis focuses on the shift in the voltage-dependence of channel activation (V1/2) and the concentration-response relationship to determine the EC50 value.

2. Fluorescence-Based Thallium Flux Assay:

  • Objective: To provide a high-throughput method for screening compound libraries for KCNQ channel activators.

  • Principle: Thallium (Tl+) ions can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye inside the cells. An increase in fluorescence indicates channel opening.

  • Protocol:

    • Cells stably expressing the KCNQ channel of interest are plated in multi-well plates (e.g., 384-well).

    • The cells are loaded with a thallium-sensitive fluorescent dye.

    • A baseline fluorescence is measured.

    • Test compounds are added to the wells.

    • A stimulus (e.g., a high potassium solution containing thallium) is added to induce channel opening and thallium influx.

    • The change in fluorescence intensity is measured over time.

    • Compounds that cause a significant increase in fluorescence compared to control are identified as potential activators.

Visualizations

KCNQ2/3 Signaling Pathway in Neuronal Excitability

KCNQ2_3_Signaling_Pathway cluster_0 Neuron cluster_1 Pharmacological Intervention AP Action Potential (Increased Firing) Excitability Neuronal Hyperexcitability Excitability->AP leads to KCNQ2_3 KCNQ2/3 Channel (Closed) K_efflux K+ Efflux KCNQ2_3:e->K_efflux:w Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability results in Reduced_Excitability->AP Inhibits This compound This compound & Analogs This compound->KCNQ2_3 Activates Experimental_Workflow cluster_0 Screening & Hit Identification cluster_1 In Vitro Characterization cluster_2 Lead Optimization & Preclinical HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Electrophys Electrophysiology (Patch-Clamp) Hit_ID->Electrophys Validation Potency Potency (EC50) Determination Electrophys->Potency Selectivity Selectivity Profiling (vs. other KCNQ subtypes) Electrophys->Selectivity SAR Structure-Activity Relationship (SAR) Potency->SAR Selectivity->SAR InVivo In Vivo Efficacy & Toxicology Models SAR->InVivo Candidate Clinical Candidate Selection InVivo->Candidate

References

A Comparative Analysis of the Therapeutic Index of RL648_81 and Retigabine

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of preclinical data suggests that RL648_81, a novel Kv7 potassium channel activator, may possess a wider therapeutic index than its predecessor, retigabine (B32265). This improved safety profile is attributed to its enhanced potency and selectivity for the KCNQ2/3 channels, key regulators of neuronal excitability.

This guide provides a comprehensive comparison of the therapeutic index of this compound and retigabine, drawing upon available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in the advancement of therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

Executive Summary

Retigabine, the first-in-class KCNQ channel opener approved for the treatment of partial-onset seizures, has demonstrated clinical efficacy but is associated with dose-limiting side effects, including retinal abnormalities and skin discoloration, which ultimately led to its market withdrawal.[1] this compound was developed as a next-generation KCNQ2/3 activator with the aim of improving upon the therapeutic profile of retigabine. Preclinical evidence indicates that this compound is significantly more potent and selective than retigabine, suggesting a potentially improved therapeutic window. While a definitive head-to-head comparison of the therapeutic index from a single study is not yet publicly available, analysis of existing data allows for a preliminary evaluation.

Data Presentation

The following tables summarize the available quantitative data for this compound and retigabine concerning their potency, efficacy, and toxicity in preclinical models.

Table 1: In Vitro Potency on KCNQ2/3 Channels

CompoundEC50 (µM)Fold Potency vs. RetigabineReference
Retigabine~1.61x[2]
This compoundNot explicitly stated, but described as >15x more potent>15x[3]

Table 2: In Vivo Anticonvulsant Activity and Toxicity in Mice

CompoundModelEffective Dose (ED50)Toxic Dose (TD50) / Adverse Effect DoseTherapeutic Index (TD50/ED50)Reference
RetigabineAudiogenic SeizuresDose-dependent antagonism (0.5-20 mg/kg i.p.)Motor impairment observed with increasing dosesNot explicitly calculated[4]
RetigabineMania Model (Rats)1.0 mg/kg (lowest effective dose)Reduced basal locomotor activity at 4.0 mg/kgNot explicitly calculated
RetigabineKainic Acid-Induced SeizuresSignificant effect at 5 mg/kgNot specifiedNot explicitly calculated[5]
This compound related compound (SF0034)Rodent seizure modelsMore potent than retigabineLess toxic than retigabineImplied to be higher than retigabine[6]
This compound related compound (Compound 60)PTZ-induced seizuresMore potent and effective than retigabine (effective at 0.1-1 mg/kg)Not specifiedNot explicitly calculated[3]

Note: A direct comparison of ED50 and TD50 values from the same study for both compounds is not available in the public domain. The therapeutic index for retigabine has been alluded to as a "Protective Index" in some studies, but specific values are not consistently reported.

Mechanism of Action and Signaling Pathway

Both this compound and retigabine exert their therapeutic effects by acting as positive allosteric modulators of Kv7 (KCNQ) potassium channels, specifically heteromers of KCNQ2 and KCNQ3 subunits. These channels are crucial for maintaining the resting membrane potential of neurons and dampening excessive neuronal firing. By opening these channels, both drugs increase potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in excitability. This mechanism is distinct from many other antiepileptic drugs that target sodium channels or GABAergic neurotransmission.[1][7]

The enhanced selectivity of this compound for KCNQ2/3 over other KCNQ subtypes is a key differentiator. Retigabine's activity on other KCNQ channels, which are expressed in non-neuronal tissues, is thought to contribute to some of its off-target side effects.

Kv7 Channel Activation Pathway Signaling Pathway of this compound and Retigabine cluster_Neuron Neuron This compound This compound KCNQ2_3 KCNQ2/3 Channel This compound->KCNQ2_3 Activates (more potently and selectively) Retigabine Retigabine Retigabine->KCNQ2_3 Activates K_efflux K+ Efflux KCNQ2_3->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Anticonvulsant Effect Reduced_Excitability->Therapeutic_Effect

Figure 1: Signaling pathway of this compound and Retigabine.

Experimental Protocols

The evaluation of the therapeutic index of anticonvulsant drugs typically involves a combination of efficacy and toxicity assessments in preclinical animal models.

Anticonvulsant Efficacy Testing: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to assess the efficacy of drugs against generalized tonic-clonic seizures.

Protocol:

  • Animals: Male Swiss mice are commonly used.

  • Drug Administration: Animals are administered the test compound (e.g., this compound or retigabine) or vehicle control via intraperitoneal (i.p.) injection. A range of doses is used to determine the dose-response relationship.

  • Induction of Seizures: At the time of peak drug effect (predetermined by pharmacokinetic studies), a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the abolition of the hind-limb tonic extensor component of the seizure.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.

MES_Test_Workflow Maximal Electroshock (MES) Test Workflow Start Start Drug_Admin Drug Administration (i.p.) Start->Drug_Admin Peak_Effect Wait for Peak Drug Effect Drug_Admin->Peak_Effect MES_Induction Induce Seizure (Electrical Stimulus) Peak_Effect->MES_Induction Observation Observe for Hind-Limb Tonic Extension MES_Induction->Observation Endpoint Tonic Extension Abolished? Observation->Endpoint Protected Protected Endpoint->Protected Yes Not_Protected Not Protected Endpoint->Not_Protected No ED50_Calc Calculate ED50 Protected->ED50_Calc Not_Protected->ED50_Calc End End ED50_Calc->End

Figure 2: Workflow for the Maximal Electroshock (MES) test.

Neurotoxicity Assessment: Rotarod Test

The rotarod test is a standard method to evaluate motor coordination and can be used to assess the potential neurological side effects of a drug.

Protocol:

  • Animals: Male Swiss mice are commonly used.

  • Training: Animals are trained to stay on a rotating rod at a constant speed for a set period.

  • Drug Administration: On the test day, animals are administered the test compound or vehicle control (i.p.).

  • Testing: At the time of peak drug effect, the animals are placed on the rotarod, which is set to accelerate.

  • Endpoint: The latency to fall off the rotating rod is recorded. A significant decrease in the latency to fall compared to the vehicle control group is indicative of motor impairment.

  • Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated.

Rotarod_Test_Workflow Rotarod Test Workflow Start Start Training Train Mice on Rotarod Start->Training Drug_Admin Drug Administration (i.p.) Training->Drug_Admin Peak_Effect Wait for Peak Drug Effect Drug_Admin->Peak_Effect Place_on_Rotarod Place Mouse on Accelerating Rotarod Peak_Effect->Place_on_Rotarod Measure_Latency Measure Latency to Fall Place_on_Rotarod->Measure_Latency Endpoint Motor Impairment? Measure_Latency->Endpoint Impaired Impaired Endpoint->Impaired Yes Not_Impaired Not Impaired Endpoint->Not_Impaired No TD50_Calc Calculate TD50 Impaired->TD50_Calc Not_Impaired->TD50_Calc End End TD50_Calc->End

References

Independent Verification of RL648_81's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of RL648_81, a potent KCNQ2/3 potassium channel activator. The information is based on published data, and it is important to note that, to date, the potency of this compound has been characterized by its developing research group, with independent verification in the peer-reviewed literature remaining to be published.

This compound has been developed as a more potent and selective alternative to the first-generation KCNQ channel activator, Retigabine.[1][2][3] Retigabine, while effective in treating conditions like epilepsy, was associated with side effects that led to its market withdrawal, prompting the development of analogs with improved profiles.[2]

Comparative Potency of KCNQ2/3 Activators

The primary measure of a KCNQ2/3 activator's potency is its half-maximal effective concentration (EC50) for channel activation, typically assessed by the hyperpolarizing shift in the voltage-dependence of channel opening. The available data for this compound and its key comparators, Retigabine and SF0034, are summarized below.

CompoundTargetReported Potency (EC50)Relative Potency vs. RetigabineSelectivitySource
This compound KCNQ2/3190 nM>15x more potentSelective for KCNQ2/3 over KCNQ4 and KCNQ5Kumar et al., 2016[4]
Retigabine KCNQ2/3/4/5~3 µM1x (Reference)Broad-spectrum KCNQ activatorVarious Sources
SF0034 KCNQ2/3~600 nM~5x more potentSelective for KCNQ2/3Kalappa et al., 2015

Signaling Pathway and Mechanism of Action

This compound, like other KCNQ2/3 activators, exerts its effects by modulating the M-current, a subthreshold potassium current crucial for regulating neuronal excitability. By binding to the KCNQ2/3 channel, this compound facilitates its opening at more hyperpolarized membrane potentials. This leads to an efflux of potassium ions, which hyperpolarizes the neuron and dampens repetitive firing, thereby reducing neuronal hyperexcitability that underlies conditions such as epilepsy and tinnitus.[1][5]

KCNQ2_3_Activation_Pathway cluster_membrane Neuronal Membrane KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_Open KCNQ2/3 Channel (Open State) Hyperpolarization Membrane Hyperpolarization KCNQ2_3_Open->Hyperpolarization K+ Efflux This compound This compound This compound->KCNQ2_3 Binds to channel ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to

KCNQ2/3 channel activation by this compound.

Experimental Protocols for Potency Assessment

The potency of this compound and other KCNQ2/3 modulators is typically determined using electrophysiological techniques. Whole-cell patch-clamp recordings on cells heterologously expressing KCNQ2/3 channels, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are the gold standard.[4][6][7][8]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of the compound on the voltage-dependent activation of KCNQ2/3 channels.

Cell Culture:

  • CHO or HEK293 cells are transiently or stably transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits.[4][8]

  • Cells are cultured on glass coverslips for 24-48 hours post-transfection before recording.[9]

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.3 with KOH).

Recording Procedure:

  • Coverslips with adherent cells are placed in a recording chamber on an inverted microscope and perfused with the external solution.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").

  • The cell membrane is ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -80 mV.

  • To elicit KCNQ2/3 currents, the membrane potential is stepped to a range of depolarizing potentials (e.g., from -100 mV to +20 mV in 10 mV increments) for 500-1000 ms.

  • The resulting currents are recorded before and after the application of different concentrations of the test compound (e.g., this compound).

  • The peak current at each voltage step is measured to construct a conductance-voltage (G-V) curve.

  • The G-V curves are fitted with a Boltzmann function to determine the voltage at which half-maximal activation occurs (V1/2).

  • The shift in V1/2 in the presence of the compound is used to determine its potency (EC50).[6][7]

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis arrow arrow A Transfect CHO/HEK293 cells with KCNQ2/3 cDNA B Culture cells on coverslips A->B C Obtain whole-cell patch B->C D Apply voltage steps (e.g., -100 to +20 mV) C->D E Record baseline currents D->E F Perfuse with this compound E->F G Record currents with drug F->G H Construct G-V curves G->H I Fit with Boltzmann function H->I J Determine V1/2 shift I->J K Calculate EC50 J->K

Workflow for whole-cell patch-clamp experiments.
Automated Electrophysiology

For higher throughput screening, automated patch-clamp systems like the IonWorks Barracuda or QPatch can be utilized.[7][10][11] These platforms use multi-well plates with integrated microfluidics to perform parallel patch-clamp recordings from multiple cells. The fundamental principles of voltage protocols and data analysis are similar to conventional patch-clamp, but the process is automated, allowing for more rapid compound screening and dose-response curve generation.[7][10][11]

Conclusion

This compound shows significant promise as a potent and selective KCNQ2/3 activator based on the initial characterization by its developers.[1][2][4] Its increased potency and selectivity compared to Retigabine suggest the potential for a better therapeutic window and reduced side effects. However, for its full potential to be realized and for broader adoption by the research community, independent verification of its potency and pharmacological profile is a critical next step. The detailed protocols provided here offer a framework for such validation studies.

References

A Comparative Analysis of the Side-Effect Profiles of RL648_81 and Retigabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side-effect profiles of the novel KCNQ2/3 channel activator, RL648_81, and the first-in-class KCNQ channel opener, retigabine (B32265). Retigabine, despite its efficacy as an anticonvulsant, was withdrawn from the market due to significant side effects.[1] this compound has been developed as a more potent and selective alternative, with the hypothesis that its enhanced selectivity for KCNQ2/3 subunits will translate to a more favorable safety profile.[2] This guide synthesizes available preclinical and clinical data to offer a comprehensive assessment for research and drug development purposes.

Executive Summary

Retigabine's clinical use was hampered by a range of adverse effects, most notably impacting the central nervous system (CNS), cardiovascular system, and urinary tract, alongside concerns regarding skin and retinal pigmentation.[3][4] Preclinical data for this compound suggests a significant improvement in potency and selectivity for the intended KCNQ2/3 channels, which is anticipated to reduce off-target effects.[2][5] While direct, head-to-head comparative toxicology studies are not yet extensively published, the available data allows for a preliminary assessment of their respective safety profiles.

Mechanism of Action and Side-Effect Hypothesis

Both this compound and retigabine are positive allosteric modulators of voltage-gated potassium channels of the KCNQ family (also known as Kv7).[5][6] These channels are crucial for regulating neuronal excitability. Retigabine acts on KCNQ2, KCNQ3, KCNQ4, and KCNQ5 subunits.[7] In contrast, this compound is a more specific activator of KCNQ2/3 channels, showing robust shifting of the half-maximal activation voltage (V1/2) towards hyperpolarized potentials for these specific subunits, without significantly affecting KCNQ4 or KCNQ5.[5]

The broader activity of retigabine is thought to contribute to its side-effect profile. For instance, its effects on KCNQ channels in smooth muscle are linked to urinary retention.[3] The enhanced selectivity of this compound for the neuronally-predominant KCNQ2/3 channels forms the basis of the hypothesis for its improved side-effect profile.

Comparative Side-Effect Profile

The following tables summarize the known and anticipated side-effect profiles of this compound and retigabine based on available data.

Table 1: Central Nervous System (CNS) Side Effects

Side EffectThis compound (Preclinical)Retigabine (Clinical & Preclinical)
Dizziness/Somnolence Data not available. Anticipated to be present due to the mechanism of action, but potentially at a lower incidence or severity compared to retigabine.Very Common. Dose-dependent dizziness and somnolence were frequently reported in clinical trials.[8] Preclinical studies in rodents also indicated sedative effects.[9]
Confusion/Cognitive Impairment Data not available.Common. Confusional states and cognitive side effects were observed in patients.[3]
Ataxia/Motor Impairment Data not available.Common. Ataxia and motor coordination issues were noted. Preclinical rotarod tests in rats showed motor impairment.[9]
Speech Disorder Data not available.Common. Difficulties with speech were reported in clinical trials.[8]

Table 2: Cardiovascular Side Effects

Side EffectThis compound (Preclinical)Retigabine (Preclinical & Clinical)
Hypotension Data not available.Dose-dependent hypotension observed in conscious rats.[10]
QTc Interval Prolongation hERG assay data not publicly available.Reports of QTc prolongation in healthy volunteers.[10]

Table 3: Genotoxicity

AssayThis compound (Preclinical)Retigabine (Preclinical)
Bacterial Reverse Mutation (Ames) Test Data not publicly available.Initial positive results were attributed to a genotoxic impurity. Further testing on the purified drug substance was conducted.[11]
In vivo Micronucleus/Comet Assay Data not publicly available.A combined in vivo micronucleus and Comet assay in male rats was negative for the drug substance, though concerns about impurities remained.[11]

Table 4: Other Notable Side Effects

Side EffectThis compound (Preclinical)Retigabine (Clinical)
Urinary Retention Anticipated to be significantly reduced due to selectivity for KCNQ2/3 over channels expressed in bladder smooth muscle.Common. A notable adverse effect leading to a recommendation for cautious use in at-risk patients.[3]
Skin and Retinal Pigmentation The mechanism is thought to be related to the formation of phenazine/phenazinium dimers from retigabine.[12] The structural modifications in this compound may mitigate this.A serious adverse event observed with long-term use, leading to a boxed warning.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical safety assessment of novel compounds are critical for the interpretation and replication of findings. Below are representative protocols for key safety pharmacology and toxicology assays.

Central Nervous System Safety: Rotarod Test

The rotarod test is a standard method to assess motor coordination, balance, and the potential for CNS depressant effects of a test compound in rodents.

  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for rats, 3 cm for mice) with adjustable speed.

  • Animals: Male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Procedure:

    • Acclimation: Animals are acclimated to the testing room for at least one hour before the experiment.

    • Training: Animals are trained on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days to establish a baseline performance.

    • Testing: On the test day, animals are administered the test compound (this compound or retigabine) or vehicle control via an appropriate route (e.g., intraperitoneal or oral). At a predetermined time post-dosing (e.g., 30 minutes), each animal is placed on the rotarod. The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).[13][14]

    • Data Collection: The latency to fall from the rod is recorded for each animal. A shorter latency to fall compared to the vehicle control group indicates motor impairment.[14]

Cardiovascular Safety: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro test to assess the potential of a compound to inhibit the IKr current, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology: Automated patch-clamp electrophysiology (e.g., using IonWorks Quattro or similar platform).[15]

  • Procedure:

    • Cell Preparation: hERG-expressing cells are cultured and prepared for the assay.

    • Compound Application: Cells are exposed to a range of concentrations of the test compound (this compound or retigabine) and a positive control (e.g., dofetilide).[15]

    • Electrophysiological Recording: A specific voltage protocol is applied to the cells to elicit hERG currents. The peak tail current is measured in the presence and absence of the test compound.[16]

    • Data Analysis: The concentration-response curve for the inhibition of the hERG current is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated.[16]

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical compound.

  • Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

  • Procedure:

    • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

    • Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound or retigabine), a vehicle control, and positive controls.

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • Incubation: Plates are incubated for 48-72 hours.

    • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive result for mutagenicity.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes, the following diagrams are provided in Graphviz DOT language.

Mechanism of Action of KCNQ Channel Openers cluster_membrane Neuronal Membrane KCNQ2/3 KCNQ2/3 Channel Hyperpolarization Membrane Hyperpolarization KCNQ2/3->Hyperpolarization KCNQ4 KCNQ4 Channel KCNQ4->Hyperpolarization Side_Effects Potential Side Effects KCNQ4->Side_Effects e.g., urinary retention KCNQ5 KCNQ5 Channel KCNQ5->Hyperpolarization KCNQ5->Side_Effects This compound This compound This compound->KCNQ2/3 Activates Retigabine Retigabine Retigabine->KCNQ2/3 Activates Retigabine->KCNQ4 Activates Retigabine->KCNQ5 Activates Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Anticonvulsant Effect Reduced_Excitability->Therapeutic_Effect

Caption: Comparative mechanism of action of this compound and retigabine.

Preclinical Safety Assessment Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Compound Test Compound (this compound or Retigabine) In_Vitro In Vitro Safety Assays Compound->In_Vitro In_Vivo In Vivo Safety Studies Compound->In_Vivo Data_Analysis Data Analysis and Risk Assessment In_Vitro->Data_Analysis hERG hERG Assay Ames Ames Test Crom_Aberration Chromosomal Aberration Assay In_Vivo->Data_Analysis Rotarod Rotarod Test (CNS) CV_Safety Cardiovascular Safety (e.g., in conscious rats) Tox General Toxicology (e.g., repeat-dose)

Caption: Workflow for preclinical safety assessment of novel compounds.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for RL648_81: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of RL648_81, a specific KCNQ2/3 activator. Adherence to these procedural guidelines is critical for minimizing environmental impact and safeguarding personnel.

This compound is a carbamate (B1207046) derivative used in neurological research.[1] As with many specialized research chemicals, specific disposal protocols may not be readily available. Therefore, a conservative approach based on general principles of hazardous waste management is essential.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is the first step in a safe disposal process. Researchers should complete the following table with information from the Safety Data Sheet (SDS) or other reliable sources.

PropertyValue
Chemical Name Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate
CAS Number 1919050-87-5
Molecular Formula C₁₇H₁₇F₄N₃O₂
Appearance Solid
Solubility Soluble in DMSO
Storage Conditions -80°C for 6 months; -20°C for 1 month[2]
Known Hazards (Refer to the specific Safety Data Sheet)
Incompatibilities Strong acids/alkalis, strong oxidising/reducing agents[3]

Experimental Protocols: Disposal of this compound

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This process is designed to be clear, safe, and compliant with general laboratory waste regulations.

Step 1: Waste Identification and Classification

  • Identify as Hazardous Waste: Unless explicitly stated otherwise by the manufacturer or a comprehensive safety assessment, this compound should be treated as hazardous chemical waste.[1] This is a precautionary measure due to its bioactive nature and the potential for unknown long-term environmental or health effects.

  • Segregate the Waste: Do not mix this compound waste with other waste streams.[4][5] It should be collected in a designated container separate from non-hazardous trash, sharps, and other chemical waste types to prevent dangerous reactions.[6]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a container that is chemically resistant to this compound and any solvents used in its preparation.[1][6] For solid waste, a securely sealed plastic or glass container is appropriate. For solutions (e.g., in DMSO), a glass bottle with a screw cap is recommended.

  • Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste."[1] The label should also include:

    • The full chemical name: "this compound" and "Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

    • Any relevant hazard warnings (e.g., "Caution: Bioactive Compound").

Step 3: Safe Storage of Waste

  • Store in a Designated Area: Keep the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[4][6]

  • Ensure Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a leak or spill.[1]

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Disposal Service: Laboratory chemical waste must be disposed of through a licensed hazardous waste disposal company.[4][6] Follow your institution's established procedures for scheduling a waste pickup.

  • Do Not Dispose Down the Drain: Never pour this compound or its solutions down the sink or into any other drainage system.[5][6] This can lead to environmental contamination and may be a violation of local regulations.

  • Decontamination of Empty Containers: Any container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before being discarded.[1][5] The rinsate from this process must be collected and treated as hazardous waste.[1]

Signaling Pathways and Experimental Workflows

While the primary focus of this document is on disposal, it is important to visualize the workflow to ensure all steps are followed correctly.

cluster_0 Preparation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal A Step 1: Identify this compound as Hazardous Waste B Step 2: Segregate from Other Waste Streams A->B ensures safety C Step 3: Select a Chemically Compatible Container B->C prevents reactions D Step 4: Label Container with 'Hazardous Waste' and Chemical Details C->D ensures proper handling E Step 5: Store in a Designated, Secure Area with Secondary Containment D->E maintains safety F Step 6: Arrange Pickup with a Licensed Hazardous Waste Disposal Service E->F final step

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

Essential Safety and Operational Guide for Handling RL648_81

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, operation, and disposal of RL648_81, a potent and specific KCNQ2/3 potassium channel activator. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to prevent inhalation, and contact with skin and eyes. The following table summarizes the required PPE.

Area of Protection Required Equipment Specifications
Eye and Face Safety glasses with side shields or goggles; Face shieldMust be worn at all times in the laboratory. A face shield is required when there is a risk of splashing.
Hand Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before and after use. Change gloves frequently.
Body Laboratory coatA flame-retardant lab coat should be worn and buttoned completely.
Respiratory Use only in a well-ventilated area with a chemical fume hood.Avoid the formation of dust and aerosols. Ensure the fume hood is functioning correctly before starting work.

Operational Plan: Handling and Storage

Strict adherence to the following procedures is necessary to ensure the stability of the compound and the safety of laboratory personnel.

Handling Procedures
  • Preparation:

    • Work should be conducted in a designated chemical fume hood.

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Weighing and Aliquoting:

    • To avoid dust formation, handle the solid form of this compound with care.

    • Use appropriate tools (e.g., spatula, weighing paper) for transferring the solid.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Solution Preparation:

    • This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1]

    • For a 50 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.[1]

Storage Plan

Proper storage is crucial to maintain the activity and stability of this compound.

Storage Condition Temperature Duration Notes
Solid Form -20°C2 yearsKeep container tightly sealed in a cool, well-ventilated area.[2]
Stock Solution -20°C2 yearsAliquot to avoid repeated freeze-thaw cycles.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Unused solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.

    • Do not dispose of this compound solutions down the drain.

  • Decontamination:

    • Decontaminate work surfaces and equipment by scrubbing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.

    • Dispose of all cleaning materials as hazardous waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocols

In Vivo Administration of this compound in Mice

This protocol describes the preparation and administration of this compound for in vivo studies in mice to mitigate noise-induced tinnitus.[1]

  • Preparation of Dosing Solution:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to make a 50 mM stock solution.[1]

    • Prepare a suspension of the stock solution in 0.5% methylcellulose (B11928114) for administration.[1]

    • The final dose for administration is 5 mg/kg.[1]

  • Administration:

    • Administer the this compound suspension to mice via intraperitoneal (IP) injections.[1]

    • Injections are given twice a day, every 12 hours, for a duration of 5 days.[1]

    • A vehicle-treated group should be injected with a solution of DMSO suspended in 0.5% methylcellulose following the same schedule.[1]

Signaling Pathway and Experimental Workflow

This compound is a specific activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels. These channels are crucial for regulating neuronal excitability.[3] By opening these channels, this compound increases potassium ion (K+) efflux, which hyperpolarizes the neuron's membrane potential. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thereby reducing neuronal hyperexcitability, which is implicated in conditions like epilepsy and tinnitus.[4]

KCNQ2_3_Signaling_Pathway This compound Activation of KCNQ2/3 Channel cluster_membrane Neuronal Membrane KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_Open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_Open Conformational Change K_ion_out K+ Efflux KCNQ2_3_Open->K_ion_out Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization This compound This compound This compound->KCNQ2_3 Activates Reduced_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action of this compound on the KCNQ2/3 potassium channel.

Experimental_Workflow In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_admin Administration cluster_groups Experimental Groups Prep_this compound Prepare 50 mM this compound in DMSO Stock Prep_Suspension Suspend Stock in 0.5% Methylcellulose (5 mg/kg) Prep_this compound->Prep_Suspension IP_Injection Intraperitoneal Injection in Mice Prep_Suspension->IP_Injection Vehicle_Group Vehicle Control Group (DMSO + Methylcellulose) Dosing_Schedule Twice Daily for 5 Days IP_Injection->Dosing_Schedule RL648_81_Group This compound Treated Group Dosing_Schedule->RL648_81_Group

Caption: Workflow for the in vivo administration of this compound in mice.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。